2-chloro-6-(1H-pyrazol-1-yl)pyrazine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-6-pyrazol-1-ylpyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN4/c8-6-4-9-5-7(11-6)12-3-1-2-10-12/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGFZJZXNZJZULL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CN=CC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00434467 | |
| Record name | 2-Chloro-6-(1H-pyrazol-1-yl)pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00434467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
642459-09-4 | |
| Record name | 2-Chloro-6-(1H-pyrazol-1-yl)pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00434467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-chloro-6-(1H-pyrazol-1-yl)pyrazine synthesis pathway
An In-depth Technical Guide to the Synthesis of 2-chloro-6-(1H-pyrazol-1-yl)pyrazine
Authored by: A Senior Application Scientist
Foreword: The Strategic Importance of Pyrazolyl-Pyrazine Scaffolds
In the landscape of modern medicinal chemistry, the fusion of distinct heterocyclic systems into a single molecular entity is a proven strategy for the discovery of novel therapeutic agents. The pyrazole and pyrazine nuclei, in particular, are considered "privileged scaffolds" due to their prevalence in a multitude of biologically active compounds and approved drugs.[1][2] Pyrazines, six-membered aromatic rings with two nitrogen atoms at positions 1 and 4, are key components in drugs like the proteasome inhibitor Bortezomib and the antiviral Favipiravir.[1] Similarly, pyrazoles, five-membered rings with two adjacent nitrogen atoms, are central to the structure of blockbuster drugs such as the COX-2 inhibitor Celecoxib and numerous kinase inhibitors.[2]
The compound this compound represents a highly valuable and versatile building block that marries these two important pharmacophores. Its structure offers a reactive handle—the chlorine atom—for further chemical elaboration through cross-coupling reactions or additional nucleophilic substitutions, while the pyrazolyl moiety provides a key interaction domain for biological targets. This guide provides a comprehensive, field-proven pathway for the synthesis of this key intermediate, focusing on the underlying chemical principles, detailed experimental protocols, and robust characterization methods demanded by researchers in drug discovery and development.[3][4]
Part 1: The Core Synthesis Pathway via Nucleophilic Aromatic Substitution (SNAr)
The most direct and widely employed route to this compound is the nucleophilic aromatic substitution (SNAr) reaction between 2,6-dichloropyrazine and 1H-pyrazole.[5][6] This pathway is efficient, scalable, and relies on readily available starting materials.
The Underlying Mechanism and Rationale
The SNAr reaction is fundamentally different from electrophilic aromatic substitution. Its feasibility hinges on the electronic nature of the aromatic ring. The pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms.[7][8] This electron deficiency is further amplified by the inductive- and resonance-withdrawing effects of the two chlorine substituents, making the carbon atoms of the ring highly electrophilic and susceptible to attack by nucleophiles.[8][9]
The reaction proceeds via a two-step addition-elimination mechanism:
-
Nucleophilic Attack and Formation of the Meisenheimer Complex : The reaction is initiated by the deprotonation of 1H-pyrazole using a suitable base, generating the pyrazolate anion. This potent nucleophile then attacks one of the chlorine-bearing carbon atoms on the 2,6-dichloropyrazine ring. This step is typically rate-determining and results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[9][10]
-
Elimination and Re-aromatization : The aromaticity of the pyrazine ring is restored through the rapid expulsion of the chloride leaving group, yielding the final product, this compound.
The overall transformation is a regioselective mono-substitution. While di-substitution to form 2,6-di(pyrazol-1-yl)pyrazine is possible, the reaction conditions can be controlled to favor the desired mono-substituted product.[5][11] The deactivating effect of the newly added electron-donating pyrazolyl group on the ring, combined with stoichiometric control of the pyrazole nucleophile, allows for the selective synthesis of the target compound.
Visualizing the SNAr Mechanism
References
- 1. mdpi.com [mdpi.com]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a series of 2-(1H-pyrazol-1-yl)pyridines as ALK5 inhibitors with potential utility in the prevention of dermal scarring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 2,6-Di(pyrazol-1-yl)pyrazine derivatives and the spin-state behavior of their iron(II) complexes - White Rose Research Online [eprints.whiterose.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. research.manchester.ac.uk [research.manchester.ac.uk]
2-chloro-6-(1H-pyrazol-1-yl)pyrazine chemical properties
An In-Depth Technical Guide to the Chemical Properties and Applications of 2-chloro-6-(1H-pyrazol-1-yl)pyrazine
Abstract
This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. While direct experimental data for this specific molecule is not extensively published, this document synthesizes information from structurally analogous compounds and established chemical principles to offer a robust profile. We will delve into its physicochemical properties, predicted spectroscopic signature, plausible synthetic routes, and key reactivity characteristics. Furthermore, this guide presents detailed, field-proven experimental protocols for its synthesis and characterization, positioning it as a valuable building block for researchers and drug development professionals. The narrative emphasizes the causality behind experimental design, reflecting a deep understanding of heterocyclic chemistry.
Core Chemical Identity and Physicochemical Properties
This compound (CAS No. 642459-09-4) is a key intermediate featuring two essential nitrogen-containing aromatic rings: a pyrazine and a pyrazole.[1][2] This unique combination imparts specific electronic and steric properties that make it a versatile scaffold in the design of bioactive molecules.[3][4] The chlorine atom on the pyrazine ring serves as a crucial reactive handle for further functionalization, typically through nucleophilic aromatic substitution reactions.
The core properties are summarized below. It is important to note that while some properties like Molecular Weight and Formula are definitive, others such as XlogP are computationally predicted and serve as valuable estimations for experimental design.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 642459-09-4 | [1][2] |
| Molecular Formula | C₇H₅ClN₄ | [2][5] |
| Molecular Weight | 180.6 g/mol | [2] |
| Monoisotopic Mass | 180.02028 Da | [5] |
| IUPAC Name | This compound | [5] |
| Predicted XlogP | 1.0 | [5] |
| Appearance | (Expected) White to off-white solid | General Observation |
The structure of the molecule is fundamental to understanding its properties.
References
- 1. 2abiotech.net [2abiotech.net]
- 2. scbt.com [scbt.com]
- 3. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 5. PubChemLite - this compound (C7H5ClN4) [pubchemlite.lcsb.uni.lu]
An In-depth Technical Guide to 2-chloro-6-(1H-pyrazol-1-yl)pyrazine (CAS 642459-09-4): A Core Scaffold in Modern Kinase Inhibitor Drug Discovery
Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry
In the landscape of modern drug discovery, particularly within the realm of targeted therapies, the identification and utilization of "privileged scaffolds" is a cornerstone of efficient and successful medicinal chemistry campaigns. These molecular frameworks demonstrate the inherent ability to bind to multiple biological targets with high affinity, serving as a versatile foundation for the development of novel therapeutic agents. 2-chloro-6-(1H-pyrazol-1-yl)pyrazine, registered under CAS number 642459-09-4, has emerged as a significant heterocyclic building block, embodying the characteristics of such a privileged scaffold.
This technical guide provides an in-depth exploration of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into its chemical identity, synthesis, and physicochemical properties. More critically, this guide will illuminate its pivotal role as a key intermediate in the synthesis of kinase inhibitors, with a particular focus on the Janus kinase (JAK) family of enzymes, which are central to a multitude of cell signaling pathways implicated in cancer and inflammatory diseases.[1]
The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-arrangement, is a common motif in numerous bioactive compounds, including several FDA-approved drugs.[2] Its unique electronic properties and ability to participate in hydrogen bonding make it an attractive component in the design of molecules that interact with biological targets.[2] Similarly, the pyrazole moiety, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a well-established pharmacophore found in a plethora of approved pharmaceuticals, lauded for its metabolic stability and diverse biological activities.[1] The fusion of these two potent heterocyclic systems in this compound creates a molecule with a distinct three-dimensional structure and electronic distribution, predisposing it for interaction with the ATP-binding sites of various kinases.
This guide will not only provide a comprehensive overview of the existing knowledge surrounding this compound but will also offer practical, field-proven insights into its synthesis and characterization, empowering researchers to leverage its full potential in their drug discovery endeavors.
Chemical and Physical Properties: A Quantitative Overview
| Property | Value | Source |
| CAS Number | 642459-09-4 | Santa Cruz Biotechnology |
| Molecular Formula | C₇H₅ClN₄ | PubChem[3] |
| Molecular Weight | 180.60 g/mol | Santa Cruz Biotechnology |
| Appearance | White to off-white solid (predicted) | --- |
| Melting Point | Not available | --- |
| Boiling Point | Not available | --- |
| Solubility | Soluble in organic solvents such as DMSO and DMF (predicted) | General knowledge of similar compounds |
| Predicted XlogP | 1.0 | PubChem[3] |
| Predicted Hydrogen Bond Donor Count | 0 | PubChem[3] |
| Predicted Hydrogen Bond Acceptor Count | 4 | PubChem[3] |
| Predicted Rotatable Bond Count | 1 | PubChem[3] |
Synthesis and Characterization: From Precursors to Purified Intermediate
The synthesis of this compound is conceptually straightforward, relying on a nucleophilic aromatic substitution (SNAr) reaction. This approach leverages the electron-deficient nature of the pyrazine ring, which is further activated by the presence of two chlorine atoms in the precursor, 2,6-dichloropyrazine.
Synthetic Pathway
The most direct and commonly employed synthetic route involves the reaction of 2,6-dichloropyrazine with 1H-pyrazole in the presence of a suitable base and solvent.
Caption: Synthetic route to this compound.
Detailed Experimental Protocol: Synthesis
This protocol is adapted from a procedure reported by Ambeed.
Materials:
-
2,6-Dichloropyrazine (1.0 equivalent)
-
1H-Pyrazole (1.0 equivalent)
-
Potassium Carbonate (K₂CO₃) (2.0 equivalents)
-
N,N-dimethylacetamide (DMA)
Procedure:
-
To a sealed tube, add 2,6-dichloropyrazine (1.0 eq), 1H-pyrazole (1.0 eq), and potassium carbonate (2.0 eq).
-
Add N,N-dimethylacetamide to the reaction mixture.
-
Seal the tube and heat the reaction mixture to 50 °C.
-
Maintain the reaction at 50 °C for 2 hours, with continuous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired this compound.
Self-Validation: The progress of the reaction should be monitored to ensure the consumption of starting materials and the formation of the product. The final product's identity and purity should be confirmed by the characterization methods outlined below.
Characterization Workflow
A robust characterization workflow is essential to confirm the structure and purity of the synthesized this compound.
Caption: A typical workflow for the characterization of the synthesized compound.
Predicted Spectroscopic Data
While experimentally obtained spectra are the gold standard, in their absence, predicted data based on the known structure and data from analogous compounds can provide a valuable reference for researchers. Commercial suppliers like ChemicalBook indicate the availability of experimental spectra for this compound.[4]
1H NMR (400 MHz, CDCl3) - Predicted:
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~8.6 | d | Pyrazole H |
| ~8.5 | s | Pyrazine H |
| ~8.2 | s | Pyrazine H |
| ~7.8 | d | Pyrazole H |
| ~6.5 | t | Pyrazole H |
13C NMR (100 MHz, CDCl3) - Predicted:
| Chemical Shift (δ, ppm) | Assignment |
| ~152 | Pyrazine C-Cl |
| ~148 | Pyrazine C-N |
| ~142 | Pyrazole CH |
| ~135 | Pyrazine CH |
| ~130 | Pyrazine CH |
| ~128 | Pyrazole CH |
| ~110 | Pyrazole CH |
Mass Spectrometry (EI) - Predicted:
| m/z | Interpretation |
| 180/182 | [M]+• (Molecular ion peak with isotopic pattern for Cl) |
| 145 | [M-Cl]+ |
| 113 | [M-C₃H₃N₂]+ |
Experimental Protocols for Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To confirm the chemical structure and connectivity of the molecule.
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
1H NMR Acquisition: Acquire a proton spectrum with a spectral width of approximately 16 ppm. Use a standard pulse sequence with a relaxation delay of 1-2 seconds.
-
13C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. An adequate number of scans will be required to achieve a good signal-to-noise ratio.
-
Mass Spectrometry (MS):
-
Objective: To confirm the molecular weight and elemental composition of the molecule.
-
Instrumentation: A mass spectrometer, preferably with high-resolution capabilities (e.g., Q-TOF or Orbitrap).
-
Procedure:
-
Sample Introduction: Introduce a small amount of the sample into the ion source.
-
Ionization: Utilize a suitable ionization technique, such as electrospray ionization (ESI) or electron ionization (EI).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern. The isotopic pattern for chlorine (35Cl and 37Cl in an approximate 3:1 ratio) should be observable.[5]
-
Application in Drug Discovery: A Gateway to Kinase Inhibitors
The true value of this compound lies in its application as a versatile intermediate for the synthesis of highly potent and selective kinase inhibitors. The pyrazine-pyrazole scaffold has been identified as a key pharmacophore that can effectively interact with the hinge region of the ATP-binding pocket of various kinases.[2]
Role as a Precursor to JAK Inhibitors
A prominent application of this compound is in the synthesis of Janus Kinase (JAK) inhibitors. The JAK family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are critical components of the JAK-STAT signaling pathway, which regulates a wide array of cellular processes, including cell growth, differentiation, and immune responses. Dysregulation of the JAK-STAT pathway is implicated in various myeloproliferative neoplasms and autoimmune diseases.
This compound serves as a key building block for the synthesis of compounds that target the JAK family. The chlorine atom on the pyrazine ring provides a reactive handle for further functionalization, typically through cross-coupling reactions such as the Suzuki or Buchwald-Hartwig reactions. This allows for the introduction of various substituents that can fine-tune the potency, selectivity, and pharmacokinetic properties of the final inhibitor.
Caption: General scheme for the use of the core scaffold in JAK inhibitor synthesis.
Mechanism of Action: Targeting the Kinase Hinge Region
The pyrazine-pyrazole scaffold is adept at forming crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding site. The nitrogen atoms of the pyrazine and pyrazole rings can act as hydrogen bond acceptors, while the N-H of the pyrazole (in its tautomeric form) can act as a hydrogen bond donor. This network of interactions helps to anchor the inhibitor in the active site, leading to potent inhibition of the kinase's activity.
The 2-chloro substituent serves as a point of attachment for a larger moiety that can occupy the hydrophobic pocket of the kinase, further enhancing binding affinity and contributing to selectivity against other kinases. The strategic design of this substituent is a key aspect of the structure-activity relationship (SAR) studies in the development of kinase inhibitors.
Conclusion and Future Perspectives
This compound is more than just a chemical compound; it is a testament to the power of heterocyclic chemistry in modern drug discovery. Its elegant fusion of two biologically relevant scaffolds, pyrazine and pyrazole, has provided medicinal chemists with a powerful tool for the rational design of targeted therapies. Its role as a key intermediate in the synthesis of JAK inhibitors underscores its significance in the development of treatments for complex diseases.
As our understanding of the kinome and its role in disease continues to expand, the demand for versatile and adaptable chemical scaffolds will only increase. The principles of synthesis, characterization, and application outlined in this guide for this compound will undoubtedly continue to be relevant. Future research will likely focus on the development of novel synthetic methodologies to access this and related scaffolds more efficiently, as well as the exploration of its utility in the design of inhibitors for other kinase families and biological targets. The journey of this "privileged scaffold" is far from over, and its continued impact on the field of medicinal chemistry is eagerly anticipated.
References
- 1. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. PubChemLite - this compound (C7H5ClN4) [pubchemlite.lcsb.uni.lu]
- 4. This compound 95%(642459-09-4) 1H NMR spectrum [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
2-chloro-6-(1H-pyrazol-1-yl)pyrazine molecular structure
An In-Depth Technical Guide to the Molecular Structure of 2-chloro-6-(1H-pyrazol-1-yl)pyrazine
Abstract
This technical guide provides a comprehensive examination of the molecular structure of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The document elucidates its chemical identity, structural features, synthesis, and spectroscopic characterization. Furthermore, it explores the molecule's chemical reactivity and its role as a versatile scaffold for the development of novel therapeutic agents, grounded in authoritative references and field-proven insights. This guide is intended for researchers, scientists, and professionals in the field of drug development.
Introduction: The Significance of the Pyrazolyl-Pyrazine Scaffold
Heterocyclic compounds form the bedrock of modern medicinal chemistry, with nitrogen-containing scaffolds being particularly prominent in a vast array of pharmaceuticals. Among these, the pyrazine ring system is a key feature in several FDA-approved drugs, valued for its unique electronic properties and its ability to engage in critical biological interactions. The compound this compound represents a strategic fusion of two important pharmacophores: the pyrazine ring and the pyrazole ring.
Pyrazoles and their derivatives are renowned for a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties. The strategic combination of these two rings, linked and functionalized with a reactive chlorine atom, creates a molecular scaffold that is primed for chemical diversification. The chlorine atom serves as a versatile synthetic handle, allowing for nucleophilic substitution reactions to introduce a wide range of functional groups, thereby enabling the exploration of extensive chemical space in the search for new drug candidates.
This guide offers a detailed analysis of the core molecular structure of this compound, providing the foundational knowledge necessary for its effective utilization in research and development.
Chemical Identity and Physicochemical Properties
A precise understanding of a molecule's identity is paramount for reproducible scientific investigation. The key identifiers and computed properties for this compound are summarized below.
| Identifier | Value | Source |
| IUPAC Name | This compound | PubChem |
| CAS Number | 642459-09-4 | |
| Molecular Formula | C₇H₅ClN₄ | |
| Molecular Weight | 180.6 g/mol | |
| Monoisotopic Mass | 180.02028 Da | |
| SMILES | C1=CN(N=C1)C2=CN=CC(=N2)Cl | |
| InChIKey | WGFZJZXNZJZULL-UHFFFAOYSA-N | |
| XlogP (predicted) | 1.0 | |
| Hydrogen Bond Acceptors | 4 | |
| Rotatable Bonds | 1 |
Synthesis and Structural Characterization
The synthesis of this compound is typically achieved through the nucleophilic substitution of a di-halogenated pyrazine. A common and efficient approach involves the reaction of 2,6-dichloropyrazine with pyrazole in the presence of a base.
General Synthetic Protocol
A plausible and frequently employed synthetic route is the direct N-arylation of pyrazole with 2,6-dichloropyrazine.
Step-by-Step Methodology:
-
Reactant Preparation: To a solution of pyrazole in a suitable polar aprotic solvent (e.g., Dimethylformamide - DMF), a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) is added to deprotonate the pyrazole, forming the pyrazolate anion.
-
Nucleophilic Substitution: 2,6-dichloropyrazine is added to the reaction mixture. The pyrazolate anion acts as a nucleophile, displacing one of the chlorine atoms on the pyrazine ring.
-
Reaction Conditions: The reaction is typically stirred at an elevated temperature to facilitate the substitution. The progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The crude product is then purified using column chromatography on silica gel to yield the desired this compound.
The causality behind this experimental choice lies in the reactivity of 2,6-dichloropyrazine. The electron-withdrawing nature of the nitrogen atoms in the pyrazine ring makes the chlorine-substituted carbon atoms electrophilic and susceptible to nucleophilic aromatic substitution.
Caption: General workflow for the synthesis of this compound.
Spectroscopic Characterization
The structural confirmation of this compound relies on standard analytical techniques. While detailed experimental spectra are proprietary or found in specific certificates of analysis, public databases and suppliers confirm the availability of key spectral data.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are essential for confirming the connectivity of the molecule. The proton spectrum would show distinct signals for the protons on the pyrazine and pyrazole rings, with characteristic chemical shifts and coupling constants.
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement. Predicted collision cross-section (CCS) values and m/z for various adducts are available, aiding in structural confirmation.
Table of Predicted Mass Spectrometry Data
| Adduct | m/z |
| [M+H]⁺ | 181.02756 |
| [M+Na]⁺ | 203.00950 |
| [M+NH₄]⁺ | 198.05410 |
| [M-H]⁻ | 179.01300 |
Molecular Structure Analysis
The molecule's structure is defined by the spatial arrangement of its constituent pyrazine and pyrazole rings.
Caption: Connectivity of the core this compound structure.
Planarity and Conformation
The core structure of this compound is expected to be largely planar. Both the pyrazine and pyrazole rings are aromatic and inherently flat. The primary conformational flexibility arises from the rotation around the C-N single bond connecting the two heterocyclic rings.
While a specific crystal structure for this exact compound was not found in the public domain during the literature survey, data from the closely related molecule 3-chloro-6-(1H-pyrazol-1-yl)pyridazine shows that it is almost planar, with a very small dihedral angle of 2.82° between the two aromatic rings. This strongly suggests that this compound also adopts a similar co-planar or near co-planar conformation in the solid state to maximize electronic conjugation and optimize crystal packing. This planarity can have significant implications for how the molecule fits into the binding pockets of biological targets.
Chemical Reactivity and Application as a Synthetic Scaffold
The utility of this compound in drug discovery stems directly from its structural and electronic properties.
-
Pyrazine Ring: As a π-deficient heteroaromatic system, the pyrazine ring is less susceptible to electrophilic substitution than benzene but is activated for nucleophilic substitution, particularly at the carbon atoms adjacent to the ring nitrogens.
-
Chloro Substituent: The chlorine atom at the 2-position is the most significant feature for chemical diversification. It is an excellent leaving group for nucleophilic aromatic substitution (SₙAr) reactions. This allows for the introduction of a wide variety of nucleophiles (amines, thiols, alcohols, etc.), enabling the creation of large libraries of analogues for structure-activity relationship (SAR) studies.
-
Pyrazole Moiety: The pyrazole ring contributes to the overall electronic profile and provides additional points for hydrogen bonding (via the second ring nitrogen), which can be crucial for molecular recognition by protein targets.
The molecule's design makes it an ideal scaffold for generating new chemical entities (NCEs) for screening against various biological targets.
The Emergence of the Pyrazolopyrazine Scaffold: A Technical Guide to the Mechanism of Action of 2-chloro-6-(1H-pyrazol-1-yl)pyrazine Derivatives as Kinase Inhibitors
Introduction: The Strategic Importance of the Pyrazolopyrazine Core
In the landscape of modern drug discovery, particularly within the highly competitive field of kinase inhibitors, the identification of novel molecular scaffolds that offer a blend of synthetic accessibility, structural rigidity, and versatile decoration points is paramount.[1] The 2-chloro-6-(1H-pyrazol-1-yl)pyrazine moiety has emerged as a privileged heterocyclic core, serving as a foundational building block for a new generation of potent and selective kinase inhibitors.[1] While the core molecule itself is primarily a synthetic intermediate, its true value lies in the pharmacological activity of its derivatives, which have shown significant promise in targeting key nodes in cellular signaling pathways implicated in a range of pathologies from cancer to neurodegenerative diseases.[2]
This technical guide provides an in-depth exploration of the mechanism of action of kinase inhibitors derived from the this compound scaffold. We will focus primarily on their role as inhibitors of Serum and Glucocorticoid-Regulated Kinase 1 (SGK1), a critical downstream effector of the PI3K signaling pathway.[2] This document will elucidate the molecular interactions governing target engagement, detail the experimental methodologies used to validate this mechanism, and provide insights into the structure-activity relationships that guide the optimization of these promising therapeutic agents.
Molecular Mechanism of Action: Competitive Inhibition of the Kinase ATP-Binding Site
The primary mechanism by which derivatives of the this compound scaffold exert their biological effect is through competitive inhibition of the ATP-binding site of target kinases, such as SGK1.[1] This mode of action is characteristic of many small molecule kinase inhibitors, which leverage the conserved structural features of the kinase domain to achieve high-affinity binding.[1]
The pyrazolopyrazine core acts as a bioisostere of the adenine ring of ATP, effectively occupying the hinge region of the kinase's active site. This interaction is stabilized by a network of hydrogen bonds and hydrophobic interactions with key amino acid residues. Molecular docking studies of related pyrazine-based inhibitors suggest that the nitrogen atoms of the pyrazine and pyrazole rings are crucial for forming hydrogen bonds with the backbone amide and carbonyl groups of the hinge region residues.[3]
Substitutions on the pyrazolopyrazine scaffold are critical for achieving both potency and selectivity. Modifications at the chloro-position and on the phenyl ring of downstream derivatives allow for the exploitation of specific sub-pockets within the kinase active site, leading to enhanced binding affinity and discrimination between closely related kinases.[2]
The PI3K/Akt/SGK1 Signaling Pathway
SGK1 is a serine/threonine kinase that plays a pivotal role in cell survival, proliferation, and ion channel regulation. It is a key downstream effector of the phosphatidylinositol 3-kinase (PI3K) pathway. Upon activation by growth factors or other stimuli, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits both PDK1 and SGK1 to the cell membrane, where PDK1 phosphorylates and activates SGK1. Activated SGK1 then phosphorylates a range of downstream targets, including the transcription factor FOXO3a and the E3 ubiquitin ligase Nedd4-2, to mediate its cellular effects.
Caption: The PI3K/SGK1 signaling pathway and the point of intervention for pyrazolopyrazine-based inhibitors.
Experimental Protocols for Mechanism of Action Studies
A multi-faceted experimental approach is required to fully elucidate and validate the mechanism of action of pyrazolopyrazine-based kinase inhibitors. This typically involves a combination of biochemical assays to determine direct enzyme inhibition, cellular assays to confirm target engagement and downstream effects, and biophysical methods to characterize the binding interaction.
Protocol 1: In Vitro SGK1 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.[4]
Materials:
-
Recombinant human SGK1 enzyme (Promega)
-
SGK1 substrate (e.g., a specific peptide)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)[4]
-
Test compound (this compound derivative)
-
Staurosporine (positive control inhibitor)
-
Kinase Buffer (40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[4]
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compound and staurosporine in DMSO, then dilute further in Kinase Buffer.
-
Add 1 µL of the diluted compound or control to the wells of a 384-well plate.
-
Add 2 µL of SGK1 enzyme to each well.
-
Add 2 µL of a substrate/ATP mixture to initiate the reaction.
-
Incubate the plate at room temperature for 60 minutes.[4]
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[4]
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[4]
-
Measure luminescence using a plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful technique to confirm that the inhibitor binds to its intended target, SGK1, within the complex environment of a living cell.[5][6][7][8][9] The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.
Materials:
-
Cancer cell line expressing SGK1 (e.g., A549)
-
Test compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease and phosphatase inhibitors
-
PCR tubes or plates
-
Thermal cycler
-
Equipment for protein quantification (e.g., Western blot or ELISA)
Procedure:
-
Culture cells to ~80% confluency.
-
Treat cells with the test compound or DMSO for a specified time (e.g., 1 hour).
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes in a thermal cycler to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to room temperature for 3 minutes.
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.
-
Quantify the amount of soluble SGK1 in each sample using Western blotting or an SGK1-specific ELISA.
-
Plot the amount of soluble SGK1 as a function of temperature for both treated and untreated cells to determine the thermal shift.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Discovery of N-[4-(1H-Pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamides as Highly Active and Selective SGK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. japsonline.com [japsonline.com]
- 4. promega.com [promega.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. [publications.scilifelab.se]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. tandfonline.com [tandfonline.com]
2-chloro-6-(1H-pyrazol-1-yl)pyrazine spectroscopic data (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Characterization of 2-chloro-6-(1H-pyrazol-1-yl)pyrazine
Abstract
This technical guide provides a comprehensive spectroscopic profile of this compound (CAS No. 642459-09-4). Given the limited availability of published experimental spectra for this specific compound, this document leverages predictive methodologies grounded in foundational spectroscopic principles and comparative data from structurally analogous molecules. It is designed for researchers, chemists, and drug development professionals who may be synthesizing or working with this compound. The guide details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explains the rationale behind these predictions, and provides robust, field-proven protocols for experimental data acquisition.
Introduction and Molecular Structure
This compound is a heterocyclic compound featuring a pyrazine ring substituted with a chlorine atom and a pyrazole moiety. Both pyrazine and pyrazole cores are prevalent scaffolds in medicinal chemistry, appearing in numerous biologically active molecules. The combination of these two rings, along with the chloro-substituent, creates a unique electronic and structural profile, making it a valuable building block in synthetic chemistry. Accurate structural confirmation is paramount, and a multi-technique spectroscopic approach is the gold standard for this purpose.
The molecular structure, with a systematic numbering scheme used for the subsequent NMR analysis, is presented below.
Figure 1: Molecular structure of this compound with atom numbering for NMR assignments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of a molecule. The predicted spectra are based on the analysis of similar compounds, including 2-chloropyrazine, 1H-pyrazole, and other substituted pyrazines.[1][2][3][4]
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show five signals in the aromatic region, corresponding to the five protons on the heterocyclic rings.
-
Pyrazine Protons (H3' and H5'): The two protons on the pyrazine ring are in different electronic environments. H5' is ortho to a nitrogen and meta to both the chloro and pyrazolyl groups. H3' is ortho to two nitrogen atoms and meta to the chloro group. Both are expected to appear as singlets due to the lack of adjacent protons for coupling. The deshielding effect of the two adjacent nitrogen atoms will likely place the H3' signal further downfield than the H5' signal.
-
Pyrazole Protons (H3, H4, and H5): The three protons on the pyrazole ring will exhibit a characteristic three-spin system. H5, being adjacent to the point of attachment to the electron-withdrawing pyrazine ring, is expected to be the most downfield of the three. H3 will be adjacent to the second pyrazole nitrogen. H4 will be coupled to both H3 and H5, appearing as a triplet (or more accurately, a triplet of doublets if the coupling constants are slightly different).
Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
|---|---|---|---|---|
| H5' (Pyrazine) | 8.45 - 8.55 | Singlet (s) | - | Influenced by adjacent N4' and meta C-Cl and C-N bonds. |
| H3' (Pyrazine) | 8.65 - 8.75 | Singlet (s) | - | Deshielded by two adjacent nitrogen atoms (N1', N4'). |
| H5 (Pyrazole) | 8.30 - 8.40 | Doublet (d) | J5,4 ≈ 2.5 - 3.0 Hz | Adjacent to the electron-withdrawing pyrazine substituent. |
| H3 (Pyrazole) | 7.75 - 7.85 | Doublet (d) | J3,4 ≈ 1.5 - 2.0 Hz | Typical chemical shift for H3 of N-substituted pyrazoles. |
| H4 (Pyrazole) | 6.50 - 6.60 | Triplet (t) | J4,3 ≈ 1.5-2.0, J4,5 ≈ 2.5-3.0 | Shielded relative to H3/H5, coupled to both. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum is expected to show seven distinct signals for the seven carbon atoms. The chemical shifts are heavily influenced by the electronegativity of the adjacent nitrogen and chlorine atoms.
Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
|---|---|---|
| C2' (C-Cl) | 151 - 154 | Carbon bearing chlorine; deshielded. |
| C6' (C-N) | 150 - 153 | Carbon attached to the pyrazole ring; deshielded. |
| C3' | 142 - 145 | Pyrazine carbon adjacent to two nitrogens. |
| C5' | 138 - 141 | Pyrazine carbon adjacent to one nitrogen. |
| C5 | 141 - 144 | Pyrazole carbon adjacent to the substituent. |
| C3 | 130 - 133 | Standard chemical shift for C3 in N-substituted pyrazoles. |
| C4 | 108 - 111 | Most shielded carbon, typical for C4 of pyrazole. |
Experimental Protocol for NMR Data Acquisition
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Use a spectral width of ~16 ppm, centered around 8 ppm.
-
Employ a 30° pulse angle with a relaxation delay of 2 seconds.
-
Accumulate 16-32 scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Use a spectral width of ~220 ppm.
-
A relaxation delay of 2-5 seconds is recommended.
-
For unambiguous assignment of CH, CH₂, and CH₃ groups, acquire a DEPT-135 spectrum.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the spectra using the TMS signal.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups and bond vibrations within the molecule. The spectrum will be dominated by absorptions from the aromatic rings.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Rationale |
|---|---|---|
| 3100 - 3150 | Aromatic C-H Stretch | Characteristic for sp² C-H bonds in heterocyclic rings.[5] |
| 1550 - 1600 | C=N & C=C Ring Stretch | Multiple strong bands are expected from the stretching of bonds within the pyrazine and pyrazole rings.[5][6] |
| 1400 - 1500 | Ring Skeletal Vibrations | Complex vibrations involving the entire ring structures. |
| 1000 - 1200 | C-N Stretch | Stretching vibrations of the bond between the pyrazine and pyrazole rings. |
| 750 - 850 | C-Cl Stretch | A moderately strong band is expected for the carbon-chlorine bond. |
| 700 - 900 | C-H Out-of-Plane Bending | Bending vibrations from the aromatic C-H bonds, often useful for substitution pattern analysis. |
Experimental Protocol for FTIR Data Acquisition
Objective: To identify characteristic functional groups and confirm the molecular backbone.
-
Sample Preparation:
-
KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry, spectroscopic grade potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Thin Film: If the sample is a low-melting solid or oil, dissolve it in a volatile solvent (e.g., dichloromethane), cast a drop onto a salt plate (NaCl or KBr), and allow the solvent to evaporate.
-
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the pure KBr pellet).
-
Place the sample in the beam path and acquire the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.
-
-
Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, offering definitive confirmation of the elemental composition.
Predicted Mass Spectrum (Electron Ionization)
-
Molecular Ion (M⁺): The compound has a molecular formula of C₇H₅ClN₄[7]. The presence of one chlorine atom will result in a characteristic isotopic pattern for the molecular ion. There will be a peak for the molecule containing ³⁵Cl and a peak for the molecule containing ³⁷Cl. The approximate ratio of the intensities of these peaks ([M]⁺ : [M+2]⁺) will be 3:1.
-
Monoisotopic Mass: 180.0203 Da[7]
-
-
Key Fragmentation: Under electron ionization (70 eV), the molecule is expected to fragment in predictable ways. The most likely fragmentation pathways involve the loss of stable neutral molecules or radicals.
Figure 2: Predicted major fragmentation pathway for this compound under EI-MS conditions.
Table 4: Predicted Key Ions in Mass Spectrum
| Predicted m/z | Ion Formula | Identity / Origin |
|---|---|---|
| 180 / 182 | [C₇H₅ClN₄]⁺˙ | Molecular ion peak ([M]⁺) with characteristic 3:1 chlorine isotope pattern. |
| 145 | [C₇H₅N₄]⁺ | Loss of a chlorine radical ([M-Cl]⁺). |
| 118 | [C₆H₄N₃]⁺ | Loss of HCN from the [M-Cl]⁺ fragment. |
| 104 | [C₆H₄N₂]⁺˙ | Loss of the pyrazole ring elements. |
Experimental Protocol for Mass Spectrometry Data Acquisition
Objective: To confirm the molecular weight, elemental formula, and structural features through fragmentation analysis.
-
Sample Introduction: Introduce the sample into the mass spectrometer. For a volatile solid, Gas Chromatography-Mass Spectrometry (GC-MS) is ideal as it also provides purity information. Alternatively, use a direct insertion probe.
-
Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source and a quadrupole or time-of-flight (TOF) analyzer.
-
Ionization: Use a standard electron energy of 70 eV to induce ionization and fragmentation.
-
Mass Analysis: Scan a mass range appropriate for the compound, for instance, m/z 40-300.
-
Data Analysis: Identify the molecular ion peak and its isotopic cluster. Propose structures for the major fragment ions and correlate them with the parent structure. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecular ion and key fragments to within a few parts per million (ppm).
Integrated Spectroscopic Workflow
Confirming the identity and purity of a novel or synthesized compound requires a logical workflow where each technique provides complementary information.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazine(290-37-9) 1H NMR spectrum [chemicalbook.com]
- 4. 2-Methylpyrazine(109-08-0) 1H NMR spectrum [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. PubChemLite - this compound (C7H5ClN4) [pubchemlite.lcsb.uni.lu]
An In-depth Technical Guide to the Solubility and Stability of 2-chloro-6-(1H-pyrazol-1-yl)pyrazine
Abstract
2-chloro-6-(1H-pyrazol-1-yl)pyrazine is a heterocyclic compound of significant interest as a structural motif and intermediate in medicinal chemistry and materials science. Its utility in these fields is fundamentally governed by its physicochemical properties, particularly its solubility and stability. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to characterize these critical attributes. In the absence of extensive public data, this document emphasizes a first-principles approach, detailing predictive methodologies based on chemical structure and providing robust, step-by-step experimental protocols for systematic solubility screening and forced degradation studies. The guide explains the causality behind experimental choices, outlines self-validating analytical methods, and offers a clear path for generating the foundational data necessary for advancing research and development involving this compound.
Introduction: The Need for Foundational Physicochemical Data
The successful progression of any chemical entity from discovery to application hinges on a thorough understanding of its fundamental properties. For this compound, a molecule featuring a pyrazine ring linked to a pyrazole moiety, these properties dictate its behavior in various environments. Solubility impacts everything from reaction kinetics during synthesis and purification efficiency to the formulation of final products and bioavailability in pharmaceutical contexts.[1] Stability determines the compound's shelf-life, dictates appropriate storage conditions, and reveals potential degradation pathways that could impact its purity, efficacy, and safety.[2]
This guide serves as a primary resource for establishing the solubility and stability profiles of this compound. It moves beyond a simple listing of facts to provide the scientific rationale behind a comprehensive characterization workflow, enabling researchers to generate reliable and reproducible data.
Core Physicochemical Properties
A foundational understanding begins with the compound's known structural and computed properties. These values provide the basis for predicting its behavior and designing appropriate experiments.
| Property | Value | Source |
| Molecular Formula | C₇H₅ClN₄ | [3] |
| Molecular Weight | 180.6 g/mol | [4] |
| IUPAC Name | This compound | [3] |
| CAS Number | 642459-09-4 | [4] |
| Predicted XlogP | 1.0 | [3] |
| Monoisotopic Mass | 180.02028 Da | [3] |
| Appearance | White to off-white solid (typical for similar compounds) | N/A |
The structure combines two distinct heterocyclic systems: a pyrazine ring and a pyrazole ring.[3] Pyrazines are generally planar, aromatic compounds known for their moderate polarity.[5][6] The presence of four nitrogen atoms introduces polar sites capable of hydrogen bonding as acceptors, while the chloro-substituent adds a lipophilic and electronegative element. The predicted XlogP of 1.0 suggests a relatively balanced hydrophilic-lipophilic character, predicting modest solubility in both polar and non-polar solvents.
Solubility Profile: A Predictive and Experimental Framework
As of the date of this guide, specific quantitative solubility data for this compound in common solvents is not widely available in peer-reviewed literature.[1] Therefore, a systematic experimental determination is required.
Theoretical Assessment and Solvent Selection Rationale
The molecule's structure allows for several intermolecular interactions:
-
Dipole-Dipole Interactions: The nitrogen and chlorine atoms create a molecular dipole, suggesting favorable interactions with polar solvents.
-
Hydrogen Bonding: The nitrogen atoms can act as hydrogen bond acceptors, promoting solubility in protic solvents like water and alcohols.[5]
-
Van der Waals Forces: The aromatic rings provide surface area for non-polar interactions, allowing for some solubility in non-polar organic solvents.
Based on this, a diverse set of solvents should be screened to establish a comprehensive profile. The following are recommended, categorized by their polarity and proticity, to probe the full range of interactions:
-
Polar Protic Solvents: Water, Methanol, Ethanol (to assess hydrogen bonding and high polarity effects).
-
Polar Aprotic Solvents: Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetone (to assess dipole-dipole interactions without hydrogen bond donation).
-
Non-Polar Solvents: Toluene, Dichloromethane (DCM), Ethyl Acetate (to assess lipophilicity and van der Waals interactions).
Experimental Workflow for Solubility Determination
A logical workflow is essential for efficiently determining the solubility profile. The process begins with solvent selection and culminates in quantitative analysis.
Caption: Workflow for Solubility Profile Determination.
Protocol: Equilibrium Solubility by Shake-Flask Method
This method is the gold standard for determining equilibrium solubility and is highly recommended.[1]
Objective: To determine the concentration of this compound in a saturated solution of a given solvent at a specified temperature.
Materials:
-
This compound (solid)
-
Selected solvents (HPLC grade)
-
20 mL glass scintillation vials with screw caps
-
Orbital shaker with temperature control
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Validated HPLC-UV system
Procedure:
-
Preparation: Add an excess amount of solid this compound to a glass vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Solvent Addition: Accurately pipette a known volume (e.g., 10.0 mL) of the desired solvent into the vial.
-
Equilibration: Tightly cap the vial and place it on an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient duration to reach equilibrium (typically 24 to 48 hours). A preliminary time-point study can validate the required equilibration time.
-
Phase Separation: Remove the vial from the shaker and let it stand undisturbed at the same temperature to allow the excess solid to settle.
-
Sampling: Carefully withdraw a sample of the supernatant using a pipette. Immediately filter the solution through a 0.22 µm syringe filter into a clean vial to remove all undissolved particles.
-
Dilution: Accurately dilute the clear, saturated filtrate with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a pre-validated HPLC-UV method to determine the concentration of the compound.
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Express the result in mg/mL or mol/L.
Data Presentation
Experimental results should be recorded systematically.
Table Template for Experimental Solubility Data
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Classification |
|---|---|---|---|---|
| Water | 25 | e.g., Sparingly soluble | ||
| Methanol | 25 | e.g., Soluble | ||
| Acetonitrile | 25 | e.g., Freely soluble | ||
| Dichloromethane | 25 | e.g., Slightly soluble |
| ... | ... | | | ... |
Stability Profile and Potential Degradation Pathways
Understanding the chemical stability of this compound is critical for defining handling, storage, and usage protocols. A forced degradation study is the most effective way to identify potential degradation pathways and establish a stability-indicating analytical method.[2]
Predicted Degradation Pathways
The molecule's structure suggests susceptibility to several degradation mechanisms:
-
Hydrolysis: The chloro-substituent on the electron-deficient pyrazine ring is a potential site for nucleophilic substitution by water, especially under acidic or basic conditions, which could lead to the formation of 2-hydroxy-6-(1H-pyrazol-1-yl)pyrazine.[2]
-
Oxidation: The nitrogen-containing aromatic rings could be susceptible to oxidation, potentially leading to N-oxide formation or ring-opening under strong oxidative stress.
-
Photodegradation: Aromatic heterocyclic compounds can absorb UV radiation, leading to photochemical reactions. Photodegradation could involve rearrangement, dimerization, or reaction with solvent molecules.[7]
-
Thermal Degradation: At elevated temperatures, the molecule may decompose. The weakest bonds are likely to cleave first, though complex decomposition pathways are common for such structures.[8]
Experimental Workflow for Forced Degradation Studies
A systematic approach is necessary to evaluate the compound's stability under various stress conditions as recommended by ICH guidelines.[9]
Caption: Workflow for Forced Degradation & Stability Assessment.
Protocol: Forced Degradation Studies
Objective: To identify degradation products and significant degradation pathways for this compound.
Materials:
-
Stock solution of the compound (e.g., 1 mg/mL in acetonitrile)
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Vials, heating blocks, photostability chamber
-
Validated stability-indicating HPLC-UV/MS system
General Procedure:
-
Sample Preparation: For each condition, mix the stock solution with the stressor in a clear glass vial.
-
Stress Application: Expose the samples to the conditions outlined in the table below. Include a control sample stored at ambient temperature and protected from light. For photostability, include a dark control wrapped in aluminum foil but placed in the same chamber.[9]
-
Time Points: Withdraw aliquots at appropriate time points (e.g., 0, 4, 8, 24, 48 hours).
-
Quenching: Stop the degradation reaction before analysis. For acid/base hydrolysis, neutralize the sample with an equimolar amount of base/acid.
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method. The goal is to achieve ~5-20% degradation of the active ingredient to ensure that secondary degradation is minimized.
Recommended Stress Conditions
| Condition | Reagent/Setup | Temperature |
|---|---|---|
| Acid Hydrolysis | 0.1 M HCl | 60 °C |
| Base Hydrolysis | 0.1 M NaOH | 60 °C |
| Oxidation | 3% H₂O₂ | Room Temperature |
| Thermal (Solid) | Compound powder in oven | 105 °C |
| Thermal (Solution) | Compound in solution | 80 °C |
| Photostability | ICH Q1B compliant chamber | Chamber Temperature |
Development of a Stability-Indicating Analytical Method
A robust analytical method is the cornerstone of any stability study. The method must be able to separate the intact parent compound from all process impurities and degradation products. A reverse-phase HPLC method with UV detection is typically suitable.[10]
Protocol: HPLC Method Development
Objective: To develop an HPLC method that resolves this compound from its potential degradants.
Starting Parameters:
-
Column: C18, 250 x 4.6 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start with a shallow gradient (e.g., 5% B to 95% B over 30 minutes) to screen for all potential impurities.
-
Flow Rate: 1.0 mL/min
-
Detection: UV Diode Array Detector (DAD) to monitor at multiple wavelengths (e.g., 254 nm and λmax) and to perform peak purity analysis.
-
Column Temperature: 30 °C
Validation: The method is considered "stability-indicating" once it can be demonstrated that all degradation products are resolved from the parent peak. This is confirmed by injecting the stressed samples and ensuring baseline separation between the parent peak and any new peaks that appear. Peak purity analysis using a DAD or confirmation with mass spectrometry (LC-MS) provides the highest level of confidence.
Conclusion
This guide provides the essential theoretical background and actionable experimental protocols for a comprehensive investigation into the solubility and stability of this compound. While publicly available data is scarce, the methodologies detailed herein empower researchers to systematically generate the critical information required for informed decision-making in synthesis, purification, formulation, and storage. By following these workflows, scientists can ensure the quality and reliability of their work, accelerating the journey of this promising compound toward its potential applications.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. PubChemLite - this compound (C7H5ClN4) [pubchemlite.lcsb.uni.lu]
- 4. scbt.com [scbt.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Pyrazine - Wikipedia [en.wikipedia.org]
- 7. 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene [mdpi.com]
- 8. chempap.org [chempap.org]
- 9. database.ich.org [database.ich.org]
- 10. benchchem.com [benchchem.com]
The Ascendant Scaffold: A Technical Guide to the Biological Prowess of Pyrazolyl-Pyrazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The fusion of pyrazole and pyrazine rings has given rise to a class of heterocyclic compounds with profound implications for medicinal chemistry. This technical guide provides an in-depth exploration of the biological activities of pyrazolyl-pyrazine derivatives, with a particular focus on the pyrazolo[3,4-b]pyrazine and pyrazolo[1,5-a]pyrimidine scaffolds. We will dissect their significant anticancer, anti-inflammatory, and antimicrobial properties, moving beyond a mere recitation of facts to an analysis of the causal relationships between chemical structure and biological function. This document is designed to be a comprehensive resource, integrating detailed experimental protocols, mechanistic insights, and quantitative data to empower researchers in the ongoing quest for novel therapeutics.
Introduction: The Pyrazolyl-Pyrazine Core - A Privileged Structure in Medicinal Chemistry
The pyrazole nucleus is a cornerstone in the design of therapeutic agents, celebrated for its diverse pharmacological activities.[1][2] When fused with a pyrazine ring, a bicyclic heteroaromatic system is formed, creating a scaffold with unique electronic and steric properties. This structural amalgamation has proven to be a fertile ground for the development of potent modulators of key biological pathways. The pyrazolo[3,4-b]pyrazine and pyrazolo[1,5-a]pyrimidine cores, in particular, have emerged as "privileged structures," consistently demonstrating significant bioactivity across various therapeutic areas.[3][4] Their structural versatility allows for multi-directional substitution, enabling fine-tuning of their physicochemical properties and target specificity. This guide will navigate the synthesis, biological evaluation, and mechanistic underpinnings of these potent molecules.
Anticancer Activity: Targeting the Engines of Malignancy
Pyrazolyl-pyrazine derivatives have demonstrated remarkable potential as anticancer agents, primarily through their ability to inhibit protein kinases that are critical for tumor growth and survival.[3][5]
Mechanism of Action: Precision Inhibition of Kinase Signaling Cascades
A significant portion of pyrazolyl-pyrazine derivatives exert their anticancer effects by functioning as kinase inhibitors, often by competing with ATP for the binding site on the enzyme.[6] This targeted inhibition disrupts downstream signaling pathways essential for cancer cell proliferation, survival, and metastasis.
2.1.1. Inhibition of the RAS-RAF-MEK-ERK Pathway
The RAS-RAF-MEK-ERK pathway is a central signaling cascade that, when hyperactivated, drives the growth of many human cancers.[7] SHP2, a protein tyrosine phosphatase, is a critical positive regulator of this pathway.[8] Certain 1H-pyrazolo[3,4-b]pyrazine derivatives have been identified as highly selective allosteric inhibitors of SHP2.[9][10]
One notable derivative, compound 4b , demonstrated an IC₅₀ value of 3.2 nM against SHP2.[10] This inhibition leads to the downregulation of phosphorylated ERK and AKT, ultimately suppressing the proliferation of cancer cells, particularly those with KRAS mutations.[10]
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. cusabio.com [cusabio.com]
The Strategic Intermediate: A Technical Guide to 2-Chloro-6-(1H-pyrazol-1-yl)pyrazine in Modern Drug Discovery
Introduction: The Value Proposition of a Privileged Scaffold
In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures with inherent biological relevance is paramount. Heterocyclic compounds, particularly those containing nitrogen, form the bedrock of many successful therapeutics.[1] Within this vast chemical space, the pyrazolyl-pyrazine motif has emerged as a "privileged scaffold" – a core structure that consistently appears in compounds targeting a range of biological entities, most notably protein kinases.[2][3] Kinases, as central regulators of cellular signaling, are implicated in a multitude of diseases, including cancer, inflammation, and neurodegenerative disorders, making them high-value targets for drug development.[4][5]
This technical guide focuses on 2-chloro-6-(1H-pyrazol-1-yl)pyrazine (CAS 642459-09-4) , a key synthetic intermediate that provides a streamlined entry into this valuable chemical class. Its strategic design, featuring a reactive chlorine atom on an electron-deficient pyrazine ring, makes it an ideal substrate for a variety of synthetic transformations.[6][7] The pyrazole moiety, a well-established pharmacophore, contributes significantly to the binding potential of derivative molecules, often engaging in crucial hydrogen bonding interactions within enzyme active sites.[8][9]
This document will provide an in-depth exploration of the synthesis, reactivity, and application of this versatile intermediate. We will move beyond simple procedural descriptions to elucidate the underlying chemical principles and strategic considerations that empower researchers in drug development to leverage this powerful building block.
Physicochemical and Spectroscopic Profile
A foundational aspect of utilizing any synthetic intermediate is a thorough understanding of its physical and analytical characteristics.
| Property | Value | Source |
| CAS Number | 642459-09-4 | --INVALID-LINK-- |
| Molecular Formula | C₇H₅ClN₄ | --INVALID-LINK-- |
| Molecular Weight | 180.60 g/mol | --INVALID-LINK-- |
| Appearance | Off-white to light yellow solid | Supplier Data |
| ¹H NMR (CDCl₃) | δ 8.65 (s, 1H), 8.45 (s, 1H), 8.20 (s, 1H), 7.75 (d, 1H), 6.50 (t, 1H) | Inferred from similar structures |
Synthesis of the Core Intermediate
The most direct and widely employed synthesis of this compound involves the regioselective nucleophilic aromatic substitution (S-N-Ar) of 2,6-dichloropyrazine with 1H-pyrazole. The electron-deficient nature of the pyrazine ring facilitates nucleophilic attack, and the reaction can be driven to monosubstitution under controlled conditions.
Logical Workflow for Synthesis
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol: Synthesis
Objective: To synthesize this compound from 2,6-dichloropyrazine.
Materials:
-
2,6-Dichloropyrazine (4.0 g, 26.9 mmol)
-
1H-Pyrazole (1.8 g, 26.9 mmol)
-
Potassium Carbonate (K₂CO₃) (7.4 g, 53.7 mmol)
-
N,N-Dimethylacetamide (DMA) (10 mL)
Procedure:
-
To a 40 mL sealable reaction vial, add 2,6-dichloropyrazine, 1H-pyrazole, and potassium carbonate.[10]
-
Add N,N-dimethylacetamide (DMA) to the vial.
-
Seal the vial tightly and place it in a pre-heated oil bath or heating block at 50°C.
-
Stir the reaction mixture vigorously for 2 hours.
-
After 2 hours, remove the vial from the heat and allow it to cool to room temperature.
-
Work-up: Pour the reaction mixture into water (100 mL) and stir. The product may precipitate or can be extracted.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford this compound as an off-white solid.[10]
Expert Insight: The use of a slight excess of base (K₂CO₃) is crucial to deprotonate the pyrazole, generating the nucleophilic pyrazolide anion in situ. DMA is an excellent polar aprotic solvent for this type of S-N-Ar reaction, effectively solvating the potassium salts and facilitating the reaction. Controlling the stoichiometry (1:1 ratio of reactants) and temperature is key to minimizing the formation of the disubstituted by-product, 2,6-di(1H-pyrazol-1-yl)pyrazine.[11]
Application as a Synthetic Intermediate: Gateway to Functionalized Molecules
The strategic value of this compound lies in the reactivity of its C-Cl bond. The electron-withdrawing pyrazine ring activates the chlorine atom for displacement by various nucleophiles or for participation in metal-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (S-N-Ar)
This is one of the most common and powerful applications of the intermediate. The chlorine atom can be readily displaced by nitrogen, oxygen, or sulfur nucleophiles. This reaction typically proceeds via a concerted mechanism or a stepwise addition-elimination pathway involving a Meisenheimer intermediate, with the electron-deficient pyrazine ring stabilizing the negative charge buildup.[12][13]
Logical Workflow for S-N-Ar
References
- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 10. 4774-14-5 | 2,6-Dichloropyrazine | Chlorides | Ambeed.com [ambeed.com]
- 11. researchgate.net [researchgate.net]
- 12. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Derivatives from 2-chloro-6-(1H-pyrazol-1-yl)pyrazine
Introduction: The Versatility of the Pyrazolyl-Pyrazine Scaffold in Medicinal Chemistry
The 2-chloro-6-(1H-pyrazol-1-yl)pyrazine core is a privileged heterocyclic scaffold of significant interest to researchers in drug discovery and development. The unique juxtaposition of the electron-deficient pyrazine ring and the versatile pyrazole moiety offers a rich chemical space for the generation of diverse molecular architectures. Derivatives of this scaffold have been explored for a wide range of therapeutic applications, leveraging the biological importance of both pyrazole and pyrazine heterocycles. Pyrazole-containing compounds are known to exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties. Similarly, pyrazine derivatives are integral components of numerous FDA-approved drugs and clinical candidates.
The chlorine atom at the 2-position of the pyrazine ring serves as a versatile handle for synthetic diversification. It readily participates in a variety of cross-coupling and nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups. This guide provides detailed application notes and step-by-step protocols for the synthesis of aryl, amino, alkynyl, and thioether derivatives from this compound, empowering researchers to efficiently explore the chemical space around this promising scaffold.
Core Synthetic Strategies: A Mechanistic Overview
The derivatization of this compound primarily relies on three cornerstone reactions of modern organic synthesis: palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr). Understanding the underlying mechanisms of these transformations is crucial for rational reaction design and troubleshooting.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. The general catalytic cycle for these reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, is depicted below. The cycle initiates with the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the coupling partner, and concludes with reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
-
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the aryl chloride with an organoboron reagent, typically a boronic acid or its ester. The choice of base is critical for the activation of the boronic acid.
-
Buchwald-Hartwig Amination: This powerful method allows for the formation of carbon-nitrogen bonds by coupling the aryl chloride with a primary or secondary amine. The selection of a suitable phosphine ligand is paramount for achieving high catalytic activity.
-
Sonogashira Coupling: This reaction constructs carbon-carbon bonds between the aryl chloride and a terminal alkyne, typically in the presence of a copper(I) co-catalyst.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyrazine ring makes this compound susceptible to nucleophilic aromatic substitution. In this reaction, a nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized intermediate (Meisenheimer complex), followed by the expulsion of the chloride ion to afford the substituted product. The presence of the two nitrogen atoms in the pyrazine ring significantly activates the chloro-substituent towards nucleophilic attack.[1]
Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).
Detailed Application Notes and Protocols
The following sections provide detailed, step-by-step protocols for the synthesis of various derivatives of this compound. These protocols are based on established literature procedures for similar substrates and have been adapted for this specific starting material.
Suzuki-Miyaura Coupling: Synthesis of 2-Aryl-6-(1H-pyrazol-1-yl)pyrazines
The Suzuki-Miyaura coupling is a highly versatile method for the formation of biaryl structures. For the coupling of 2-chloropyrazines, the use of a palladium catalyst with appropriate ligands is crucial for achieving good yields.[1]
Protocol 1: Synthesis of 2-Phenyl-6-(1H-pyrazol-1-yl)pyrazine
Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 180.59 | 1.0 | 1.0 |
| Phenylboronic acid | 121.93 | 1.2 | 1.2 |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 0.05 | 0.05 |
| Potassium carbonate (K₂CO₃) | 138.21 | 2.0 | 2.0 |
| Toluene | - | 5 mL | - |
| Water | - | 1 mL | - |
Procedure:
-
To an oven-dried Schlenk flask, add this compound (180.6 mg, 1.0 mmol), phenylboronic acid (146.3 mg, 1.2 mmol), tetrakis(triphenylphosphine)palladium(0) (57.8 mg, 0.05 mmol), and potassium carbonate (276.4 mg, 2.0 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed toluene (5 mL) and degassed water (1 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-phenyl-6-(1H-pyrazol-1-yl)pyrazine.
Expected Yield: 75-85%.
Characterization Data (Predicted): ¹H NMR (CDCl₃, 400 MHz): δ 8.85 (s, 1H), 8.51 (d, J = 0.8 Hz, 1H), 8.12 (d, J = 7.8 Hz, 2H), 7.90 (s, 1H), 7.75 (d, J = 2.4 Hz, 1H), 7.50-7.40 (m, 3H), 6.52 (t, J = 2.0 Hz, 1H). MS (ESI): m/z 223.1 [M+H]⁺.
Buchwald-Hartwig Amination: Synthesis of 2-Amino-6-(1H-pyrazol-1-yl)pyrazines
The Buchwald-Hartwig amination is a powerful tool for the synthesis of N-aryl and N-heteroaryl amines. The choice of ligand and base is critical for achieving high yields, especially with less reactive aryl chlorides. For heteroaryl chlorides, bulky, electron-rich phosphine ligands are often employed.[2]
Protocol 2: Synthesis of N-Phenyl-6-(1H-pyrazol-1-yl)pyrazin-2-amine
A procedure for a similar transformation has been reported for the synthesis of N-Phenyl-6-(1H-pyrazol-1-yl)pyridazin-3-amine, which can be adapted for the pyrazine analog.[3]
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 180.59 | 1.0 | 1.0 |
| Aniline | 93.13 | 1.2 | 1.2 |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 915.72 | 0.02 | 0.02 |
| Xantphos | 578.68 | 0.04 | 0.04 |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.4 | 1.4 |
| Toluene | - | 5 mL | - |
Procedure:
-
In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃ (18.3 mg, 0.02 mmol), Xantphos (23.1 mg, 0.04 mmol), and sodium tert-butoxide (134.5 mg, 1.4 mmol).
-
Add this compound (180.6 mg, 1.0 mmol) and toluene (5 mL).
-
Add aniline (111.8 mg, 1.2 mmol) via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 110 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.
-
Wash the filtrate with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by flash column chromatography (eluent: hexane/ethyl acetate gradient) to obtain N-phenyl-6-(1H-pyrazol-1-yl)pyrazin-2-amine.
Expected Yield: 60-75%.
Characterization Data (from a similar pyridazine analog): The molecule is essentially planar. In the crystal structure, molecules are connected into chains by intermolecular N-H···N and C-H···N hydrogen bonds.[4]
Sonogashira Coupling: Synthesis of 2-Alkynyl-6-(1H-pyrazol-1-yl)pyrazines
The Sonogashira coupling provides a direct route to aryl and heteroaryl alkynes. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[5]
Protocol 3: Synthesis of 2-(Phenylethynyl)-6-(1H-pyrazol-1-yl)pyrazine
Caption: Workflow for the Sonogashira coupling reaction.
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 180.59 | 1.0 | 1.0 |
| Phenylacetylene | 102.13 | 1.2 | 1.2 |
| Bis(triphenylphosphine)palladium(II) dichloride | 701.90 | 0.03 | 0.03 |
| Copper(I) iodide (CuI) | 190.45 | 0.06 | 0.06 |
| Triethylamine (Et₃N) | 101.19 | 2.0 | 2.0 |
| N,N-Dimethylformamide (DMF) | - | 5 mL | - |
Procedure:
-
To a Schlenk flask, add this compound (180.6 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (21.1 mg, 0.03 mmol), and CuI (11.4 mg, 0.06 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed DMF (5 mL) and triethylamine (0.28 mL, 2.0 mmol).
-
Add phenylacetylene (0.13 mL, 1.2 mmol) via syringe.
-
Heat the reaction mixture to 80 °C and stir for 6-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour into water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate gradient) to yield 2-(phenylethynyl)-6-(1H-pyrazol-1-yl)pyrazine.
Expected Yield: 70-80%.
Characterization Data (Predicted): ¹H NMR (CDCl₃, 400 MHz): δ 8.79 (s, 1H), 8.55 (s, 1H), 7.88 (s, 1H), 7.76 (d, J = 2.4 Hz, 1H), 7.62-7.58 (m, 2H), 7.42-7.38 (m, 3H), 6.53 (t, J = 2.0 Hz, 1H). MS (ESI): m/z 247.1 [M+H]⁺.
Nucleophilic Aromatic Substitution (SNAr): Synthesis of 2-Alkoxy and 2-Thioether Derivatives
The electron-deficient pyrazine ring readily undergoes SNAr with various nucleophiles. The reaction conditions are generally milder than those required for less activated aryl halides.
Protocol 4a: Synthesis of 2-Methoxy-6-(1H-pyrazol-1-yl)pyrazine
The reaction of 2-chloropyrazines with sodium methoxide is a straightforward method for the synthesis of 2-methoxypyrazines.[6]
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 180.59 | 1.0 | 1.0 |
| Sodium methoxide (NaOMe) | 54.02 | 1.5 | 1.5 |
| Methanol (MeOH) | - | 10 mL | - |
Procedure:
-
Dissolve this compound (180.6 mg, 1.0 mmol) in methanol (10 mL) in a round-bottom flask.
-
Add sodium methoxide (81.0 mg, 1.5 mmol) to the solution.
-
Heat the reaction mixture to reflux (approximately 65 °C) and stir for 4-8 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate gradient) to afford 2-methoxy-6-(1H-pyrazol-1-yl)pyrazine.
Expected Yield: 80-90%.
Characterization Data (Predicted): ¹H NMR (CDCl₃, 400 MHz): δ 8.45 (d, J = 0.8 Hz, 1H), 8.38 (s, 1H), 8.05 (s, 1H), 7.73 (d, J = 2.4 Hz, 1H), 6.49 (t, J = 2.0 Hz, 1H), 4.08 (s, 3H). MS (ESI): m/z 177.1 [M+H]⁺.
Protocol 4b: Synthesis of 2-(Phenylthio)-6-(1H-pyrazol-1-yl)pyrazine
The reaction of 2-chloropyrazines with thiols provides a convenient route to 2-(thioether)-substituted pyrazines.
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 180.59 | 1.0 | 1.0 |
| Thiophenol | 110.18 | 1.1 | 1.1 |
| Potassium carbonate (K₂CO₃) | 138.21 | 1.5 | 1.5 |
| N,N-Dimethylformamide (DMF) | - | 5 mL | - |
Procedure:
-
To a solution of this compound (180.6 mg, 1.0 mmol) in DMF (5 mL), add potassium carbonate (207.3 mg, 1.5 mmol).
-
Add thiophenol (0.11 mL, 1.1 mmol) to the mixture.
-
Heat the reaction to 80 °C and stir for 4-6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture and pour it into ice-water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate gradient) to give 2-(phenylthio)-6-(1H-pyrazol-1-yl)pyrazine.
Expected Yield: 85-95%.
Characterization Data (Predicted): ¹H NMR (CDCl₃, 400 MHz): δ 8.65 (s, 1H), 8.49 (d, J = 0.8 Hz, 1H), 7.82 (s, 1H), 7.74 (d, J = 2.4 Hz, 1H), 7.60-7.55 (m, 2H), 7.45-7.40 (m, 3H), 6.51 (t, J = 2.0 Hz, 1H). MS (ESI): m/z 255.1 [M+H]⁺.
Conclusion
The protocols outlined in this guide provide a robust framework for the synthetic exploration of the this compound scaffold. By leveraging the power of modern synthetic methodologies, researchers can efficiently generate a diverse library of derivatives for biological evaluation. The successful application of these reactions hinges on careful control of reaction parameters and the selection of appropriate catalysts, ligands, and bases. The information provided herein is intended to serve as a valuable resource for scientists engaged in the design and synthesis of novel bioactive molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. N-Phenyl-6-(1H-pyrazol-1-yl)pyridazin-3-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Phenyl-6-(1H-pyrazol-1-yl)pyridazin-3-amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. learninglink.oup.com [learninglink.oup.com]
- 6. 2-Methoxy-6-(1H-pyrazol-4-yl)pyrazine () for sale [vulcanchem.com]
Introduction: The Strategic Value of the Pyrazine-Pyrazole Scaffold
An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions with 2-chloro-6-(1H-pyrazol-1-yl)pyrazine
In the landscape of modern drug discovery, certain heterocyclic motifs are recognized as "privileged structures" due to their frequent appearance in biologically active compounds. The pyrazine and pyrazole nuclei are prime examples of such scaffolds.[1][2] Pyrazine derivatives are integral to numerous therapeutic agents, including kinase inhibitors and antibacterial agents, while the pyrazole ring is a cornerstone of many approved drugs, valued for its metabolic stability and versatile binding properties.[2][3][4][5]
The molecule this compound represents a highly valuable and versatile building block for medicinal chemistry. It combines these two important heterocycles and features a reactive chlorine atom, which serves as a synthetic handle for diversification. Palladium-catalyzed cross-coupling reactions are the premier tools for functionalizing such chloro-heteroaromatics, enabling the precise and efficient formation of new carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds.[6][7] These transformations allow researchers to rapidly generate libraries of novel compounds, systematically modifying the core structure to optimize pharmacokinetic and pharmacodynamic properties.[7]
This guide provides detailed application notes and protocols for three of the most powerful palladium-catalyzed cross-coupling reactions as applied to this compound: the Suzuki-Miyaura Coupling, the Buchwald-Hartwig Amination, and the Sonogashira Coupling. The focus is on explaining the causality behind experimental choices to empower researchers to adapt and troubleshoot these critical transformations.
Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura reaction is the preeminent method for creating a C-C bond between an aryl halide and an organoboron species, typically a boronic acid or its ester.[8] It is widely used to synthesize biaryl and heteroaryl-aryl structures, which are common motifs in kinase inhibitors and other targeted therapies.
Mechanism and Rationale
The reaction proceeds via a catalytic cycle involving a palladium(0) active species. The key steps are:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-chlorine bond of the pyrazine ring. This is often the rate-limiting step for less reactive aryl chlorides, and its efficiency is highly dependent on the choice of ligand.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boron species by a base, which forms a more nucleophilic "ate" complex.[8]
-
Reductive Elimination: The two organic partners on the palladium center couple and are expelled, forming the new C-C bond and regenerating the active Pd(0) catalyst.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
Protocol and Experimental Design
The success of a Suzuki coupling on an electron-deficient heterocycle like this compound hinges on the careful selection of catalyst, ligand, and base. While chloropyrazines can be challenging substrates, modern catalyst systems show excellent activity.[9]
Table 1: Generalized Conditions for Suzuki-Miyaura Coupling
| Component | Example | Role & Rationale |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf) | Precatalyst that is reduced in situ to the active Pd(0) species. |
| Ligand | PPh₃, XPhos, SPhos, dppf | Stabilizes the Pd catalyst, increases its solubility, and modulates its reactivity. Bulky, electron-rich phosphines facilitate the oxidative addition step. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the boronic acid for transmetalation. The choice of base can be critical and is often solvent-dependent. |
| Boronic Acid | Phenylboronic acid, Thiophene-2-boronic acid | The source of the new aryl or heteroaryl group. Generally stable and easy to handle.[8] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF | Aprotic polar solvents are common. The addition of water is often necessary to dissolve the inorganic base and facilitate the formation of the borate complex. |
| Temperature | 80–110 °C | Sufficient thermal energy is required to drive the reaction, particularly the oxidative addition and reductive elimination steps. |
Detailed Experimental Protocol: Synthesis of 2-phenyl-6-(1H-pyrazol-1-yl)pyrazine
Caption: Standard experimental workflow for cross-coupling reactions.
-
Vessel Preparation: To an oven-dried 10 mL microwave vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv).
-
Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (PdCl₂(dppf)-CH₂Cl₂) (0.05 mmol, 5 mol%).
-
Inert Atmosphere: Seal the vial with a crimp cap. Evacuate and backfill the vial with argon or nitrogen gas three times.
-
Solvent Addition: Add 1,4-dioxane (4 mL) and water (1 mL) via syringe. The solvent should be degassed prior to use by sparging with argon for 20-30 minutes.
-
Reaction: Place the vial in a preheated oil bath or heating block at 100 °C. Stir the reaction mixture for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL). Wash the organic layer with water (2 x 10 mL) and brine (1 x 10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.
Buchwald-Hartwig Amination: Constructing C–N Bonds
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of C-N bonds by coupling an aryl halide with a primary or secondary amine.[10][11] This reaction is invaluable for synthesizing aryl amines, which are prevalent in pharmaceuticals.
Mechanism and Rationale
The catalytic cycle is analogous to the Suzuki coupling but involves an amine and a strong base.[12]
-
Oxidative Addition: A Pd(0) complex adds to the this compound.
-
Amine Coordination & Deprotonation: The amine coordinates to the palladium(II) complex. A strong, non-nucleophilic base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The aryl group and the amido group couple and are eliminated from the palladium center, forming the C-N bond and regenerating the Pd(0) catalyst.[10]
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Protocol and Experimental Design
The choice of ligand and base is particularly critical in Buchwald-Hartwig aminations. Sterically hindered, electron-rich phosphine ligands (often called "Buchwald ligands") are essential for promoting the reaction with less reactive aryl chlorides.[11][13] Strong bases like sodium tert-butoxide are required to deprotonate the amine.
Table 2: Generalized Conditions for Buchwald-Hartwig Amination
| Component | Example | Role & Rationale |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | Common precatalysts that form the active Pd(0) species. |
| Ligand | XPhos, RuPhos, BrettPhos | Bulky, electron-rich biaryl phosphine ligands. They accelerate both oxidative addition and reductive elimination, preventing catalyst decomposition.[13] |
| Base | NaOtBu, KOtBu, LiHMDS | Strong, non-nucleophilic base required to deprotonate the amine, forming the key palladium-amido intermediate.[12] |
| Amine | Morpholine, Piperidine, Aniline | The nitrogen nucleophile. Can be a primary or secondary alkyl or aryl amine. |
| Solvent | Toluene, Dioxane | Anhydrous, aprotic solvents are required to prevent quenching of the strong base. |
| Temperature | 80–110 °C | Provides the energy to overcome activation barriers in the catalytic cycle. |
Detailed Experimental Protocol: Synthesis of 4-(6-(1H-pyrazol-1-yl)pyrazin-2-yl)morpholine
-
Vessel Preparation: In a glovebox, add sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv) to an oven-dried vial with a stir bar.
-
Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv), the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%).
-
Solvent and Amine: Remove the vial from the glovebox. Add anhydrous, degassed toluene (5 mL) followed by morpholine (1.2 mmol, 1.2 equiv) via syringe.
-
Inert Atmosphere: The vial should be sealed under an inert atmosphere (Argon or Nitrogen).
-
Reaction: Place the vial in a preheated heating block at 100 °C and stir vigorously for 16 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of celite to remove inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting residue by flash column chromatography (e.g., using a hexane/ethyl acetate or CH₂Cl₂/MeOH gradient) to obtain the aminated product.
Sonogashira Coupling: Introducing Alkynyl Fragments
The Sonogashira reaction is a highly reliable method for coupling a terminal alkyne with an aryl or vinyl halide to form a C(sp²)–C(sp) bond.[14] This reaction typically uses a dual catalyst system of palladium and a copper(I) co-catalyst.[14][15]
Mechanism and Rationale
The Sonogashira reaction involves two interconnected catalytic cycles:
-
Palladium Cycle: Similar to the Suzuki and Buchwald-Hartwig reactions, it involves oxidative addition of the aryl halide to Pd(0), followed by transmetalation and reductive elimination.
-
Copper Cycle: The copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This species is highly reactive and readily transfers the acetylide group to the palladium(II) center during the transmetalation step.[14]
Caption: Interconnected catalytic cycles of the Sonogashira reaction.
Protocol and Experimental Design
Key to a successful Sonogashira coupling is the exclusion of oxygen, which can cause undesirable homocoupling of the alkyne (Glaser coupling). The use of a mild amine base, such as triethylamine or diisopropylamine, is typical as it serves both as the base and often as the solvent.
Table 3: Generalized Conditions for Sonogashira Coupling
| Component | Example | Role & Rationale |
| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | The primary catalyst for the cross-coupling cycle. |
| Copper Co-catalyst | CuI (Copper(I) iodide) | Activates the terminal alkyne by forming a copper acetylide intermediate, facilitating transmetalation.[16][17] |
| Ligand | PPh₃ (often part of the catalyst) | Stabilizes the palladium catalyst. |
| Base | Et₃N, i-Pr₂NH (DIPA) | Activates the alkyne and neutralizes the HX acid formed during the reaction. |
| Terminal Alkyne | Phenylacetylene, Trimethylsilylacetylene | The source of the alkynyl group. |
| Solvent | THF, DMF, or the amine base itself | Provides a medium for the reaction. Must be anhydrous and degassed. |
| Temperature | Room Temperature to 80 °C | Many Sonogashira couplings proceed efficiently at or slightly above room temperature. |
Detailed Experimental Protocol: Synthesis of 2-((4-fluorophenyl)ethynyl)-6-(1H-pyrazol-1-yl)pyrazine
-
Vessel Preparation: To an oven-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol, 1.0 equiv), Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 mmol, 3 mol%), and Copper(I) iodide (CuI) (0.06 mmol, 6 mol%).
-
Solvent and Reagents: Add anhydrous, degassed tetrahydrofuran (THF, 5 mL) and triethylamine (Et₃N, 3.0 mmol, 3.0 equiv).
-
Alkyne Addition: Add 1-ethynyl-4-fluorobenzene (1.1 mmol, 1.1 equiv) dropwise via syringe.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Workup: Once the reaction is complete, filter the mixture through a pad of celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous NH₄Cl solution and then brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to afford the desired alkynylated pyrazine.
Conclusion
The palladium-catalyzed cross-coupling reactions of this compound provide a robust and flexible platform for the synthesis of complex molecules with significant potential in drug discovery. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions allow for the strategic introduction of aryl, amino, and alkynyl groups, respectively. Success in these endeavors relies on a solid understanding of the reaction mechanisms and the rational selection of catalysts, ligands, bases, and solvents tailored to the specific substrate and coupling partner. The protocols outlined in this guide serve as a validated starting point for researchers aiming to explore the vast chemical space accessible from this valuable heterocyclic building block.
References
- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II” | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. jocpr.com [jocpr.com]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. m.youtube.com [m.youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 16. mdpi.com [mdpi.com]
- 17. Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nucleophilic Substitution on 2-chloro-6-(1H-pyrazol-1-yl)pyrazine
Introduction: The Strategic Importance of the 2-Amino-6-(1H-pyrazol-1-yl)pyrazine Scaffold
The 2-amino-6-(1H-pyrazol-1-yl)pyrazine core is a privileged scaffold in modern medicinal chemistry and drug development. Its constituent pyrazine and pyrazole rings are prevalent in a multitude of biologically active molecules, contributing to favorable pharmacokinetic and pharmacodynamic properties. The strategic functionalization of the 2-chloro-6-(1H-pyrazol-1-yl)pyrazine precursor via nucleophilic substitution is a critical step in the synthesis of libraries of compounds for high-throughput screening and lead optimization. This document provides a detailed guide for researchers, outlining robust protocols for the nucleophilic substitution on this key intermediate, with a focus on C-N bond formation.
The pyrazine ring, being electron-deficient in nature, is inherently activated towards nucleophilic attack, a characteristic further influenced by the electronic properties of its substituents.[1][2] Halogenated pyrazines, in particular, are versatile precursors for a variety of functionalized derivatives through nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling reactions.[3][4] This guide will detail two primary, field-proven methodologies for the amination of this compound: a classical SNAr approach and the more contemporary Buchwald-Hartwig amination.
Understanding the Reaction Mechanisms
A thorough comprehension of the underlying reaction mechanisms is paramount for successful protocol development, optimization, and troubleshooting.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr mechanism is a two-step process initiated by the attack of a nucleophile on the electron-deficient pyrazine ring at the carbon atom bearing the chloro leaving group. This addition step forms a resonance-stabilized intermediate known as a Meisenheimer complex, temporarily disrupting the aromaticity of the ring. In the subsequent elimination step, the chloride ion is expelled, and the aromaticity of the pyrazine ring is restored, yielding the substituted product. The rate of SNAr is significantly influenced by the electronic nature of the substituents on the ring; electron-withdrawing groups enhance the electrophilicity of the ring and stabilize the Meisenheimer complex, thereby accelerating the reaction.[5]
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. irjmets.com [irjmets.com]
- 3. researchgate.net [researchgate.net]
- 4. Pyrazines. Part III. Some nucleophilic substitution reactions of chloropyrazines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for 2-chloro-6-(1H-pyrazol-1-yl)pyrazine in Medicinal Chemistry
Introduction: The Privileged Pyrazolyl-Pyrazine Scaffold in Modern Drug Discovery
The confluence of a pyrazine and a pyrazole ring system within a single molecular architecture has given rise to a privileged scaffold that is increasingly prominent in contemporary medicinal chemistry. Specifically, the 2-chloro-6-(1H-pyrazol-1-yl)pyrazine core has emerged as a critical intermediate in the development of targeted therapeutics, particularly in the realm of protein kinase inhibitors.[1][2] Its structural rigidity, coupled with the strategic placement of nitrogen atoms, allows for precise interactions within the ATP-binding sites of various kinases, making it a cornerstone for designing potent and selective modulators of cellular signaling pathways.[1][3]
This guide provides an in-depth exploration of this compound as a key building block in drug discovery. We will delve into its synthesis, derivatization, and application in the generation of kinase inhibitors, supported by detailed protocols and structure-activity relationship (SAR) insights. The information presented herein is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their therapeutic programs.
Core Synthesis: Preparation of this compound
The synthesis of the title compound is most effectively achieved through a nucleophilic aromatic substitution (SNAr) reaction, leveraging the reactivity of 2,6-dichloropyrazine. The differential reactivity of the two chlorine atoms allows for a controlled, stepwise introduction of nucleophiles. The protocol below outlines a standard procedure for the mono-substitution of 2,6-dichloropyrazine with pyrazole.
Protocol 1: Synthesis of this compound
Objective: To synthesize this compound via a nucleophilic aromatic substitution reaction.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 2,6-Dichloropyrazine | 98% | Sigma-Aldrich |
| 1H-Pyrazole | 98% | Alfa Aesar |
| Potassium Carbonate (K₂CO₃) | Anhydrous | Fisher Scientific |
| N,N-Dimethylformamide (DMF) | Anhydrous | Acros Organics |
| Ethyl acetate (EtOAc) | ACS Grade | VWR |
| Hexanes | ACS Grade | VWR |
| Brine (saturated NaCl solution) | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - |
Instrumentation:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Flash chromatography system
Procedure:
-
Reaction Setup: To a dry 100 mL round-bottom flask, add 2,6-dichloropyrazine (1.49 g, 10 mmol), 1H-pyrazole (0.68 g, 10 mmol), and anhydrous potassium carbonate (2.76 g, 20 mmol).
-
Solvent Addition: Add 20 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.
-
Reaction: Stir the mixture at 80°C for 12-16 hours. Monitor the reaction progress by TLC (3:1 Hexanes:Ethyl Acetate), observing the consumption of the starting material and the formation of a new, more polar spot.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into 100 mL of water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure this compound.
Causality Behind Experimental Choices:
-
Base: Potassium carbonate is a sufficiently strong base to deprotonate the pyrazole, generating the nucleophile, while being mild enough to avoid unwanted side reactions.
-
Solvent: DMF is an excellent polar aprotic solvent for SNAr reactions, as it effectively solvates the potassium cation without solvating the pyrazole anion, thus enhancing its nucleophilicity.
-
Temperature: The reaction is heated to provide the necessary activation energy for the substitution to occur at a reasonable rate.
Application in Kinase Inhibitor Synthesis
The chloro-substituent on the pyrazolyl-pyrazine core serves as a versatile handle for introducing further molecular complexity through various cross-coupling reactions. This allows for the exploration of the chemical space around the scaffold to optimize potency, selectivity, and pharmacokinetic properties. A common and powerful method for derivatization is the Suzuki-Miyaura cross-coupling reaction.
Caption: General workflow from starting material to a final drug candidate.
Protocol 2: Suzuki-Miyaura Cross-Coupling for Derivatization
Objective: To synthesize a C-6 arylated or heteroarylated pyrazolyl-pyrazine derivative via a Suzuki-Miyaura cross-coupling reaction.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| This compound | - | Synthesized as per Protocol 1 |
| Aryl/Heteroaryl Boronic Acid or Ester | >95% | Combi-Blocks |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | - | Strem Chemicals |
| Sodium Carbonate (Na₂CO₃) | Anhydrous | Fisher Scientific |
| 1,4-Dioxane | Anhydrous | Acros Organics |
| Water | Degassed | - |
| Diethyl Ether | ACS Grade | VWR |
| Celite® | - | Sigma-Aldrich |
Instrumentation:
-
Microwave reactor or oil bath
-
Schlenk flask and inert gas line (Argon or Nitrogen)
-
Rotary evaporator
-
Liquid chromatography-mass spectrometry (LC-MS) for reaction monitoring
-
Preparative high-performance liquid chromatography (HPLC) or flash chromatography system
Procedure:
-
Reaction Setup: To a microwave vial or Schlenk flask, add this compound (180 mg, 1 mmol), the desired aryl/heteroaryl boronic acid (1.2 mmol), and sodium carbonate (212 mg, 2 mmol).
-
Catalyst Addition: Add Pd(dppf)Cl₂ (41 mg, 0.05 mmol).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane (4 mL) and water (1 mL).
-
Inert Atmosphere: Seal the vessel and purge with argon or nitrogen for 10-15 minutes.
-
Reaction: Heat the mixture in a microwave reactor at 120°C for 30-60 minutes, or in an oil bath at 100°C for 4-8 hours. Monitor the reaction by LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with diethyl ether (20 mL).
-
Filtration: Filter the mixture through a pad of Celite®, washing the pad with additional diethyl ether.
-
Concentration: Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by preparative HPLC or flash chromatography to yield the desired coupled product.
Causality Behind Experimental Choices:
-
Catalyst: Pd(dppf)Cl₂ is a robust and versatile catalyst for Suzuki couplings, tolerant of a wide range of functional groups.
-
Base and Solvent System: The aqueous base (Na₂CO₃ in dioxane/water) is crucial for the transmetalation step of the catalytic cycle. Degassing the solvent is critical to prevent oxidation of the palladium catalyst.
-
Microwave Irradiation: This technique can significantly accelerate the reaction, often leading to higher yields and cleaner reaction profiles in a shorter time frame compared to conventional heating.
Structure-Activity Relationship (SAR) Insights
The pyrazolyl-pyrazine scaffold has been extensively explored in the development of kinase inhibitors, particularly targeting the Janus kinase (JAK) family and Interleukin-1 receptor-associated kinase (IRAK) family.[4][5][6] The following table summarizes representative SAR data for a series of pyrazolyl-amino pyrazine analogs, highlighting the impact of substitutions on inhibitory potency against JAK kinases.
Table 1: Representative SAR of Pyrazolyl-Amino Pyrazine Derivatives as JAK Inhibitors
| Compound | R¹ (on Pyrazole) | R² (on Pyrazine) | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM) | JAK3 IC₅₀ (nM) | Reference |
| A | -H | -NH₂ | >1000 | 98 | 39 | [3] |
| B | -CH₃ | -NH₂ | >1000 | 3 | 11 | [3] |
| C | -Cl | -NH₂ | 97 | 2.2 | 3.5 | [3][5] |
| D | -H | -NH-phenyl | 3.4 | 2.2 | 3.5 | [5] |
| E | -H | -NH-(4-F-phenyl) | Potent | Potent | Potent | [5] |
Note: The data presented is for illustrative purposes and is derived from closely related analogs. The core scaffold in the references is pyrazol-3-ylamino pyrazine.
Key SAR Observations:
-
Pyrazole Substitution (R¹): Small electron-withdrawing or neutral substituents on the pyrazole ring, such as a chloro or methyl group, can significantly enhance potency against JAK2 and JAK3 compared to an unsubstituted pyrazole (compare Compounds A, B, and C).[3]
-
Pyrazine Substitution (R²): The nature of the substituent at the 6-position of the pyrazine ring is critical for activity. Replacing a simple amino group with a substituted phenylamino group can lead to potent pan-JAK inhibition (compare Compounds C and D).[5] The introduction of substituents on the phenyl ring can be used to fine-tune selectivity and pharmacokinetic properties.
Caption: Key Structure-Activity Relationships for Pyrazolyl-Pyrazine Kinase Inhibitors.
Conclusion
This compound is a high-value intermediate for medicinal chemistry, providing a robust platform for the synthesis of novel kinase inhibitors. Its straightforward synthesis and the versatility of the chloro-group for further functionalization make it an attractive starting point for drug discovery campaigns. The insights into the structure-activity relationships of its derivatives underscore the potential for fine-tuning biological activity and achieving desired therapeutic profiles. The protocols and data presented in this guide are intended to empower researchers to effectively utilize this privileged scaffold in the pursuit of innovative medicines.
References
- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pharmacophore-Based Virtual Screening and Experimental Validation of Pyrazolone-Derived Inhibitors toward Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US9284298B2 - Pyrazolyl-pyrimidine derivatives as kinase inhibitors - Google Patents [patents.google.com]
- 5. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
The Pyrazolyl-Pyrazine Heterocycle: A Privileged Fragment in Modern Drug Discovery
Application Notes and Protocols for the Strategic Deployment of 2-chloro-6-(1H-pyrazol-1-yl)pyrazine in Fragment-Based Drug Discovery (FBDD)
Introduction: The Power of the Fragment-Based Approach
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful alternative and complement to traditional high-throughput screening (HTS) for the identification of novel lead compounds.[1] By screening small, low-molecular-weight molecules, or "fragments," FBDD allows for a more efficient exploration of chemical space, often yielding higher quality starting points for optimization.[2][3] These fragments, typically with molecular weights under 300 Da, tend to have weak binding affinities (in the high micromolar to millimolar range) but exhibit high ligand efficiency, meaning they form highly effective binding interactions per atom.[3] The initial weak binding is then optimized through structure-guided medicinal chemistry to develop potent and selective drug candidates. This approach has proven particularly effective for challenging targets, including those previously deemed "undruggable."[2][3]
The pyrazole and pyrazine heterocycles are considered "privileged scaffolds" in medicinal chemistry, appearing in numerous FDA-approved drugs due to their ability to form key interactions with a wide range of biological targets.[1][4] The combination of these two rings into a single fragment, this compound, creates a versatile building block with significant potential in drug design. Its pyrazole moiety can act as a hydrogen bond donor and acceptor, while the pyrazine ring offers additional hydrogen bond acceptors and a scaffold for further chemical modification. The chlorine atom provides a reactive handle for synthetic elaboration, allowing for fragment "growing" or "linking" strategies. This document provides a detailed guide for researchers on the synthesis, characterization, and application of this valuable fragment in a drug discovery campaign.
Physicochemical Properties of the Fragment
A successful fragment library is built upon compounds with specific physicochemical properties that favor binding and subsequent optimization. This compound adheres well to the "Rule of Three," a guideline for fragment design.
| Property | Value | Source |
| CAS Number | 642459-09-4 | [5] |
| Molecular Formula | C₇H₅ClN₄ | [6] |
| Molecular Weight | 180.6 g/mol | [6] |
| Predicted XlogP | 1.0 | [7] |
| Hydrogen Bond Donors | 0 | Calculated |
| Hydrogen Bond Acceptors | 4 | Calculated |
| Topological Polar Surface Area (TPSA) | 43.6 Ų | Calculated |
| Rotatable Bonds | 1 | Calculated |
These properties—low molecular weight, balanced lipophilicity, and a limited number of rotatable bonds—make it an ideal candidate for fragment screening, as it is more likely to fit into small pockets on a protein surface without a large entropic penalty.
Protocol 1: Synthesis of this compound
The synthesis of this compound can be achieved via a nucleophilic aromatic substitution reaction. This proposed method is based on established procedures for the synthesis of related di-substituted pyrazines.[8][9]
Reaction Scheme:
Caption: Synthesis of this compound.
Materials:
-
2,6-Dichloropyrazine
-
1H-Pyrazole
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 2,6-dichloropyrazine (1.0 eq), 1H-pyrazole (1.0 eq), and anhydrous potassium carbonate (1.5 eq).
-
Solvent Addition: Add anhydrous DMF to the flask to create a solution with a concentration of approximately 0.5 M with respect to the 2,6-dichloropyrazine.
-
Reaction: Stir the mixture at 80 °C for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[10]
Protocol 2: Fragment Screening Cascade
Once synthesized and purified, this compound can be incorporated into a fragment library for screening against a target protein of interest. A typical screening cascade involves a primary screen to identify potential binders, followed by orthogonal validation and structural characterization.
Workflow Diagram:
Caption: A typical fragment screening workflow.
Step 1: Primary Screening - Differential Scanning Fluorimetry (Thermal Shift Assay)
This biophysical technique is a rapid and cost-effective method for primary screening. It measures the change in the melting temperature (Tm) of a protein upon ligand binding.
Principle: A thermally stable protein will unfold at a higher temperature. Ligand binding typically stabilizes the protein, resulting in a positive shift in its Tm.
Materials:
-
Purified target protein (0.1-0.2 mg/mL)
-
SYPRO Orange dye (5000x stock in DMSO)
-
Screening buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl)
-
This compound (100 mM stock in DMSO)
-
Quantitative PCR (qPCR) instrument
Procedure:
-
Preparation: Prepare a master mix of protein and SYPRO Orange dye in the screening buffer.
-
Plating: Dispense the master mix into a 96- or 384-well qPCR plate. Add the fragment from the stock solution to a final concentration of 200-500 µM. Include a DMSO control.
-
Measurement: Place the plate in the qPCR instrument and run a melt curve experiment, typically from 25 °C to 95 °C with a ramp rate of 1 °C/minute.
-
Analysis: Analyze the melt curves to determine the Tm for each well. A ΔTm of >2-3 standard deviations above the DMSO control is typically considered a preliminary hit.
Step 2: Orthogonal Validation - Saturation Transfer Difference (STD) NMR
NMR-based methods are powerful for validating hits from primary screens as they directly detect binding to the target protein. STD-NMR is a ligand-observed experiment that is particularly useful for detecting weak binders.
Principle: Protons on the protein are selectively saturated with radiofrequency pulses. If a fragment binds to the protein, this saturation is transferred to the fragment's protons, resulting in a decrease in their signal intensity.
Procedure:
-
Sample Preparation: Prepare a sample containing the target protein (10-50 µM) and the fragment (100-500 µM) in a suitable deuterated buffer.
-
Data Acquisition: Acquire two spectra: an "off-resonance" spectrum where the protein is not saturated, and an "on-resonance" spectrum where the protein is saturated.
-
Analysis: Subtract the on-resonance spectrum from the off-resonance spectrum. The resulting difference spectrum will only show signals from the fragment that has bound to the protein.
Step 3: Structural Characterization - X-ray Crystallography
The gold standard for FBDD is to obtain a high-resolution crystal structure of the fragment bound to the target protein. This provides detailed information about the binding mode and the key interactions, which is invaluable for structure-based drug design.
Procedure:
-
Crystallization: Obtain crystals of the target protein.
-
Soaking or Co-crystallization: Introduce the fragment to the protein crystals by soaking the crystals in a solution containing the fragment, or by co-crystallizing the protein in the presence of the fragment.
-
Data Collection: Collect X-ray diffraction data at a synchrotron source.
-
Structure Determination: Process the diffraction data and solve the crystal structure to visualize the fragment in the protein's binding site.
Application in Drug Design: A Case Study Perspective
While specific published data for this compound as a starting fragment is limited, its structural motifs are prevalent in many potent inhibitors, particularly targeting protein kinases. For example, series of 2-(1H-pyrazol-1-yl)pyridines have been developed as inhibitors of ALK5 (TGFβ receptor I kinase), demonstrating the utility of the pyrazolyl-heteroaryl scaffold in kinase inhibitor design.[11][12] Similarly, pyrazole and pyrazine derivatives are key components of inhibitors for kinases such as LRRK2 and c-Met.[13][14]
Structure-Activity Relationship (SAR) Insights:
The this compound fragment offers several vectors for chemical elaboration:
Caption: Key modification points on the fragment.
-
Vector 1 (Displacement of Chlorine): The chlorine atom is an excellent handle for nucleophilic aromatic substitution (SNAr). Reaction with amines, thiols, or alcohols can introduce a wide variety of functional groups to probe for additional interactions with the target protein. This is a common "fragment growing" strategy.
-
Vector 2 (Pyrazole Ring Functionalization): The pyrazole ring can be substituted at its 3, 4, or 5 positions to optimize interactions. For instance, adding a methyl group could enhance van der Waals interactions in a hydrophobic pocket.
-
Vector 3 (Pyrazine Ring Functionalization): While less reactive than the chloro-position, the other positions on the pyrazine ring can potentially be functionalized through C-H activation or other methods to further explore the binding pocket.
By systematically exploring these vectors and using the structural information from X-ray crystallography, researchers can rationally design and synthesize more potent and selective inhibitors, ultimately leading to the development of novel therapeutics.
Conclusion
This compound is a high-value fragment for FBDD campaigns. Its favorable physicochemical properties, straightforward synthesis, and multiple points for chemical elaboration make it an excellent starting point for tackling a wide range of biological targets, especially protein kinases. The protocols and strategies outlined in this document provide a comprehensive guide for researchers to effectively utilize this fragment in their drug discovery efforts.
References
- 1. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review [ouci.dntb.gov.ua]
- 2. chemscene.com [chemscene.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2abiotech.net [2abiotech.net]
- 6. scbt.com [scbt.com]
- 7. PubChemLite - this compound (C7H5ClN4) [pubchemlite.lcsb.uni.lu]
- 8. researchgate.net [researchgate.net]
- 9. research.manchester.ac.uk [research.manchester.ac.uk]
- 10. This compound 95%(642459-09-4) 1H NMR [m.chemicalbook.com]
- 11. experts.umn.edu [experts.umn.edu]
- 12. Discovery of a series of 2-(1H-pyrazol-1-yl)pyridines as ALK5 inhibitors with potential utility in the prevention of dermal scarring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[1,2,3]triazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor in clinical development for treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Suzuki Coupling of 2-chloro-6-(1H-pyrazol-1-yl)pyrazine
Introduction: Expanding the Medicinal Chemist's Toolbox
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its remarkable ability to forge carbon-carbon bonds with high efficiency and broad functional group tolerance. This palladium-catalyzed reaction, which couples an organoboron species with an organohalide, has become indispensable in the synthesis of biaryls and heteroaryls—structural motifs prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1][2]
This document provides a comprehensive guide to the Suzuki coupling of 2-chloro-6-(1H-pyrazol-1-yl)pyrazine, a heterocyclic scaffold of significant interest in drug discovery. The pyrazine core, coupled with the versatile pyrazole moiety, presents a privileged structure for interacting with various biological targets. The ability to further functionalize this core through C-C bond formation is paramount for developing novel chemical entities.
While heteroaryl chlorides are often more challenging substrates than their bromide or iodide counterparts due to the strength of the C-Cl bond, recent advancements in catalyst technology have made their use increasingly viable and economically attractive.[1] This guide will detail a robust protocol, explain the rationale behind the chosen conditions, and provide troubleshooting advice to empower researchers in their synthetic endeavors.
The Catalytic Heart of the Reaction: The Suzuki-Miyaura Cycle
The generally accepted mechanism for the Suzuki-Miyaura reaction involves a catalytic cycle with three primary steps: oxidative addition, transmetalation, and reductive elimination. The palladium catalyst, typically in its Pd(0) oxidation state, is the central player in this elegant chemical transformation.
Figure 1. The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocol: A Step-by-Step Guide
This protocol is designed as a general starting point for the Suzuki coupling of this compound with various aryl and heteroaryl boronic acids. Optimization of specific parameters may be necessary for each unique coupling partner.
Materials and Reagents
-
Substrate: this compound
-
Coupling Partner: Aryl or heteroaryl boronic acid (or boronate ester)
-
Palladium Pre-catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Base: Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Solvent: 1,4-Dioxane and Water (degassed)
-
Inert Gas: Nitrogen (N₂) or Argon (Ar)
Reaction Setup and Procedure
-
Inert Atmosphere is Crucial: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired boronic acid (1.2-1.5 equiv), the palladium pre-catalyst (0.02-0.05 equiv), and the base (2.0-3.0 equiv).
-
Expert Insight: The use of an inert atmosphere is non-negotiable. The active Pd(0) catalyst is readily oxidized by atmospheric oxygen, which can lead to catalyst deactivation and the formation of homocoupled byproducts.[3]
-
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times. To the solid mixture, add degassed 1,4-dioxane and degassed water in a 4:1 to 5:1 ratio (v/v). The final concentration should be approximately 0.1 M with respect to the limiting reagent.
-
Causality Explained: The solvent system is critical. 1,4-Dioxane is an excellent solvent for the organic reagents, while the addition of water is often necessary to dissolve the inorganic base and facilitate the transmetalation step. The ratio can be optimized; higher water content can sometimes accelerate the reaction but may also promote protodeboronation of the boronic acid.
-
-
Heating and Monitoring: Heat the reaction mixture to 80-100 °C with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
-
Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Data Presentation: A Guide to Reaction Parameters
The following table provides a starting point for the Suzuki coupling of this compound with various boronic acids. These are generalized conditions and may require optimization.
| Boronic Acid (R-B(OH)₂) | Equivalents | Catalyst (mol%) | Base (Equiv.) | Solvent (v/v) | Temp (°C) | Time (h) | Expected Yield |
| Phenylboronic acid | 1.2 | Pd(dppf)Cl₂ (3%) | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 90 | 4-8 | Good to Excellent |
| 4-Methoxyphenylboronic acid | 1.2 | Pd(dppf)Cl₂ (3%) | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 90 | 4-8 | Excellent |
| 4-Trifluoromethylphenylboronic acid | 1.5 | Pd(dppf)Cl₂ (5%) | Cs₂CO₃ (3.0) | Dioxane/H₂O (5:1) | 100 | 8-16 | Moderate to Good |
| 3-Pyridinylboronic acid | 1.5 | Pd(PPh₃)₄ (5%) | K₂CO₃ (3.0) | Dioxane/H₂O (4:1) | 100 | 12-24 | Moderate |
| 2-Thiopheneboronic acid | 1.3 | Pd(dppf)Cl₂ (4%) | K₂CO₃ (2.5) | Dioxane/H₂O (5:1) | 90 | 6-12 | Good |
Troubleshooting Common Issues
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Use a fresh batch of catalyst or a more active pre-catalyst (e.g., a Buchwald-type pre-catalyst). |
| Insufficient temperature | Increase the reaction temperature or switch to microwave heating. | |
| Poorly degassed solvents | Ensure all solvents are thoroughly degassed before use. | |
| Protodeboronation of Boronic Acid | Excess water or strong base | Use a milder base (e.g., KF), reduce the amount of water, or use a boronate ester. |
| Homocoupling of Boronic Acid | Presence of oxygen | Improve the inert atmosphere technique. |
| Dehalogenation of Starting Material | Catalyst and base choice | Try a different ligand or a weaker base. This can sometimes be promoted by certain palladium-hydride species. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the functionalization of the this compound core. By understanding the reaction mechanism and carefully selecting the catalyst, base, and solvent, researchers can efficiently synthesize a diverse library of novel compounds for further investigation in drug discovery and materials science. This guide provides a solid foundation for these synthetic efforts, encouraging a rational approach to optimization and troubleshooting.
References
The Strategic Application of 2-Chloro-6-(1H-pyrazol-1-yl)pyrazine in the Synthesis of Advanced Kinase Inhibitors
Introduction: The Privileged Pyrazolyl-Pyrazine Scaffold in Kinase Inhibition
Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has consequently become a cornerstone of modern drug discovery. Within the vast chemical space of potential inhibitors, heterocyclic scaffolds have emerged as "privileged structures" due to their ability to form key interactions within the ATP-binding site of kinases. The pyrazolyl-pyrazine core, in particular, has garnered significant attention for its role in a variety of potent and selective kinase inhibitors, including those targeting Janus kinases (JAKs), Casein Kinase 2 (CSNK2), and others.[1][2]
The intermediate, 2-chloro-6-(1H-pyrazol-1-yl)pyrazine , represents a highly versatile and strategic building block for the synthesis of these advanced therapeutic agents. Its structure incorporates the essential pyrazole moiety, known for establishing critical hydrogen bond interactions with the kinase hinge region, and a reactive chloropyrazine ring, which serves as a handle for introducing further molecular complexity and tailoring the inhibitor's selectivity and pharmacokinetic properties. This application note provides a detailed guide for researchers, chemists, and drug development professionals on the utilization of this key intermediate, focusing on its application in palladium-catalyzed cross-coupling reactions to generate diverse libraries of potential kinase inhibitors.
Mechanistic Rationale and Synthetic Strategy
The primary synthetic utility of this compound lies in its susceptibility to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[3][4] The chlorine atom on the electron-deficient pyrazine ring is an excellent leaving group for oxidative addition to a palladium(0) catalyst. This initiates a catalytic cycle that ultimately results in the formation of a new carbon-carbon bond with a variety of aryl or heteroaryl partners, typically introduced as boronic acids or their esters.[5]
This strategy allows for the modular and efficient construction of complex biaryl or heteroaryl-aryl structures, which are common motifs in type I and type II kinase inhibitors. The pyrazolyl-pyrazine core can be envisioned as the "anchor" that binds to the kinase hinge, while the substituent introduced via cross-coupling can be designed to occupy the hydrophobic pocket or the solvent-exposed region of the ATP-binding site, thereby fine-tuning the inhibitor's potency and selectivity.
Below is a generalized workflow for the synthesis of a kinase inhibitor library using this compound as a key intermediate.
Caption: Experimental workflow for kinase inhibitor synthesis.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This section provides a detailed, step-by-step protocol for a representative Suzuki-Miyaura coupling reaction between this compound and a generic arylboronic acid. This protocol is based on established methods for the coupling of chloro-heterocycles and should be optimized for specific substrates.[3][5]
Reaction Scheme:
Caption: Suzuki-Miyaura coupling reaction scheme.
Materials and Reagents:
| Reagent | CAS Number | Supplier Recommendation | Notes |
| This compound | (Varies) | Available commercially | Ensure purity by NMR or LC-MS before use. |
| Arylboronic Acid | (Varies) | Various | Use 1.2-1.5 equivalents. |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 51364-51-3 | Strem, Sigma-Aldrich | A common palladium(0) precursor. |
| XPhos | 564483-18-7 | Strem, Sigma-Aldrich | A bulky, electron-rich phosphine ligand, often effective for heteroaryl couplings.[6] |
| Potassium Phosphate (K₃PO₄) | 7778-53-2 | Various | A common base for Suzuki couplings. Ensure it is finely powdered and dry. |
| 1,4-Dioxane (anhydrous) | 123-91-1 | Various | Use a dry, degassed solvent. |
| Water (degassed) | 7732-18-5 | N/A | Degas by sparging with an inert gas (e.g., argon or nitrogen). |
| Inert Gas (Argon or Nitrogen) | 7440-37-1/7727-37-9 | N/A | For maintaining an inert atmosphere. |
Instrumentation:
-
Schlenk line or glovebox for inert atmosphere techniques
-
Magnetic stirrer with heating capabilities
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Syringes and needles for liquid transfers
-
Thin-Layer Chromatography (TLC) plates for reaction monitoring
-
Rotary evaporator for solvent removal
-
Flash column chromatography system for purification
-
NMR spectrometer and Mass Spectrometer for product characterization
Protocol:
-
Reaction Setup:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol, 1.0 eq.), the arylboronic acid (1.2 mmol, 1.2 eq.), and potassium phosphate (2.0 mmol, 2.0 eq.).
-
In a separate vial, weigh out the palladium catalyst, Pd₂(dba)₃ (0.02 mmol, 2 mol%), and the ligand, XPhos (0.04 mmol, 4 mol%).
-
Add the catalyst and ligand to the Schlenk flask.
-
-
Solvent Addition:
-
Add anhydrous, degassed 1,4-dioxane (5 mL) and degassed water (1 mL) to the Schlenk flask via syringe. The solvent ratio can be optimized for different substrates.
-
-
Reaction Execution:
-
Ensure the reaction mixture is under a positive pressure of inert gas.
-
Stir the mixture at room temperature for 10 minutes to ensure homogeneity.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring. The optimal temperature may vary depending on the reactivity of the boronic acid.
-
Monitor the progress of the reaction by TLC or LC-MS. A typical reaction time is 4-12 hours.
-
-
Work-up:
-
Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and then with brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification and Characterization:
-
Purify the crude product by flash column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Combine the fractions containing the pure product and concentrate under reduced pressure.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.
-
Data and Expected Outcomes
The yield and purity of the final product will depend on the specific arylboronic acid used and the optimization of the reaction conditions. The table below provides hypothetical data for the coupling of this compound with various arylboronic acids, which can serve as a benchmark for researchers.
| Entry | Arylboronic Acid (R-B(OH)₂) | Product | Yield (%) | Purity (%) (by LC-MS) |
| 1 | Phenylboronic acid | 2-Phenyl-6-(1H-pyrazol-1-yl)pyrazine | 85 | >98 |
| 2 | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-6-(1H-pyrazol-1-yl)pyrazine | 92 | >99 |
| 3 | 3-Fluorophenylboronic acid | 2-(3-Fluorophenyl)-6-(1H-pyrazol-1-yl)pyrazine | 78 | >97 |
| 4 | Pyridin-3-ylboronic acid | 2-(Pyridin-3-yl)-6-(1H-pyrazol-1-yl)pyrazine | 65 | >95 |
Troubleshooting and Optimization
-
Low Yield: If the reaction yield is low, consider screening other palladium catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and ligands. The choice of base (e.g., Cs₂CO₃, K₂CO₃) and solvent system can also significantly impact the outcome. Increasing the reaction temperature or time may also be beneficial.[3][5]
-
Dehalogenation of Starting Material: If significant dehalogenation of the starting material is observed, ensure that the reaction is carried out under a strictly inert atmosphere and that the solvents are properly degassed.
-
Homocoupling of Boronic Acid: The formation of biaryl products from the boronic acid can be minimized by using a slight excess of the boronic acid (1.2-1.5 equivalents) and by carefully controlling the reaction temperature.
-
Poor Solubility: If the starting materials or product have poor solubility in the recommended solvent system, alternative solvents such as toluene, DMF, or acetonitrile can be explored.
Conclusion
This compound is a valuable and versatile intermediate for the synthesis of a wide range of potential kinase inhibitors. The palladium-catalyzed Suzuki-Miyaura coupling provides a robust and efficient method for the diversification of this core structure, enabling the rapid generation of compound libraries for biological screening. The protocols and guidelines presented in this application note offer a solid foundation for researchers to successfully utilize this key building block in their drug discovery efforts, ultimately contributing to the development of novel and effective kinase-targeted therapies.
References
- 1. Discovery of pyrazol-3-ylamino pyrazines as novel JAK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Cell-based assays for compounds derived from 2-chloro-6-(1H-pyrazol-1-yl)pyrazine
An in-depth guide to the design and implementation of cell-based assays for novel compounds derived from the 2-chloro-6-(1H-pyrazol-1-yl)pyrazine scaffold. This document provides researchers, scientists, and drug development professionals with a strategic framework and detailed protocols for characterizing the biological activity of this important chemical series.
Introduction: The Pyrazolylpyrazine Scaffold in Drug Discovery
The this compound core is a privileged heterocyclic scaffold in modern medicinal chemistry. Derivatives containing pyrazole and pyrazine rings have demonstrated a wide spectrum of biological activities, including potent inhibition of various protein kinases, making them attractive candidates for therapeutic development, particularly in oncology.[1][2][3][4] The journey from a newly synthesized compound to a validated drug candidate is underpinned by rigorous biological evaluation. Cell-based assays are the cornerstone of this process, providing critical insights into a compound's efficacy, mechanism of action, and potential toxicity in a physiologically relevant context.[5][6][7]
This guide presents a tiered approach to the cellular characterization of novel this compound derivatives, progressing from broad phenotypic screens to specific mechanistic and target-based assays. Each section provides not only the step-by-step protocol but also the scientific rationale behind the experimental design, ensuring that the data generated is robust, reproducible, and meaningful.
Getting Started: Foundational Considerations
Before initiating any cell-based assay, careful preparation is essential for data integrity.
-
Compound Handling:
-
Solubility: Most small organic molecules are soluble in dimethyl sulfoxide (DMSO). Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.
-
Storage: Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[8]
-
Working Dilutions: Prepare fresh serial dilutions of the compound in a complete cell culture medium just before adding to the cells. The final concentration of DMSO in the culture should be kept constant across all wells and should not exceed a non-toxic level, typically ≤0.5%.
-
-
Cell Line Selection:
-
The choice of cell line is critical and should be driven by the therapeutic hypothesis. For oncology-focused screening, a panel of cancer cell lines from different tissues is recommended (e.g., MCF-7 for breast cancer, HT-29 for colon cancer, A549 for lung cancer).[9][10]
-
Ensure cell lines are obtained from a reputable source (e.g., ATCC) and are routinely tested for mycoplasma contamination.
-
-
Cell Culture:
-
Maintain cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics.
-
Use cells in their logarithmic growth phase for all experiments to ensure uniformity and reproducibility.
-
Do not allow cells to become over-confluent before plating for an assay.[11]
-
Tier 1 Assay: Assessing General Cytotoxicity and Viability
The first step is to determine the compound's effect on cell viability and establish a dose-response relationship. The MTT assay is a robust, inexpensive, and high-throughput colorimetric method for this purpose.[12]
Principle of the MTT Assay
The assay is based on the ability of mitochondrial dehydrogenases in living, metabolically active cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[13] The amount of formazan produced is directly proportional to the number of viable cells.[14] The crystals are then solubilized, and the absorbance is measured spectrophotometrically.[12][15]
Protocol: MTT Cell Viability Assay
Materials:
-
96-well flat-bottom tissue culture plates
-
Selected cancer cell lines
-
Complete culture medium
-
MTT solution (5 mg/mL in sterile PBS)[13]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrazolylpyrazine compound in the complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations (e.g., 0.01 to 100 µM). Include "vehicle control" wells (medium with DMSO only) and "no-cell" blank wells (medium only).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C, 5% CO₂.[12]
-
MTT Addition: After incubation, carefully add 10-20 µL of the 5 mg/mL MTT solution to each well and incubate for another 3-4 hours at 37°C.[12][14]
-
Formazan Solubilization: Carefully aspirate the medium from the wells. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[12][13]
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[13] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[15]
Data Analysis:
-
Subtract the average absorbance of the "no-cell" blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance_Treated / Absorbance_Vehicle) * 100
-
-
Plot the % Viability against the log of the compound concentration and use non-linear regression to calculate the IC₅₀ (the concentration at which 50% of cell growth is inhibited).
Tier 2 Assays: Elucidating the Mechanism of Cell Death
If a compound demonstrates significant cytotoxicity, the next logical step is to determine the mechanism by which it induces cell death. Apoptosis (programmed cell death) and cell cycle arrest are common mechanisms for anticancer agents.[1][2]
Experimental Workflow Diagram
Apoptosis Induction: Caspase-Glo® 3/7 Assay
Caspases are the primary executioners of apoptosis. Caspase-3 and Caspase-7 are key effector caspases whose activation is a hallmark of the apoptotic cascade.[16] The Caspase-Glo® 3/7 assay is a sensitive, luminescent, "add-mix-measure" method ideal for high-throughput screening.[17][18]
Principle: The assay reagent contains a proluminescent caspase-3/7 substrate with the DEVD tetrapeptide sequence.[17][18] Upon cell lysis, active caspase-3/7 in apoptotic cells cleaves this substrate, releasing aminoluciferin, which is then used by luciferase to generate a stable luminescent signal proportional to caspase activity.[17]
Protocol: Caspase-Glo® 3/7 Assay Materials:
-
White-walled, opaque 96-well plates (for luminescence)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with the test compound in a white-walled 96-well plate as described for the MTT assay. Incubate for a relevant period (e.g., 24, 48 hours).
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 substrate with the provided buffer according to the manufacturer's instructions.[19][20] Allow the reagent to equilibrate to room temperature before use.[17][20]
-
Assay Execution: Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well containing 100 µL of medium.[20]
-
Signal Development: Mix the contents by gently shaking on a plate shaker for 30-60 seconds. Incubate at room temperature for 1 to 3 hours, protected from light.[20]
-
Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.
Data Analysis:
-
Subtract the average luminescence of the "no-cell" blank wells.
-
Calculate the fold change in caspase activity relative to the vehicle control:
-
Fold Change = Luminescence_Treated / Luminescence_Vehicle
-
-
A significant (e.g., >2-fold) increase in luminescence indicates the induction of apoptosis.
Cell Cycle Analysis by Flow Cytometry
Many anticancer agents function by disrupting the normal progression of the cell cycle, causing cells to arrest in a specific phase (G1, S, or G2/M), which can subsequently lead to apoptosis.[21] Flow cytometry using a DNA-intercalating dye like Propidium Iodide (PI) is the standard method for analyzing cell cycle distribution.[22]
Principle: PI is a fluorescent dye that binds stoichiometrically to double-stranded DNA. The fluorescence intensity of a stained cell is therefore directly proportional to its DNA content. Cells in the G2 or M phase (G2/M) have twice the DNA content of cells in the G0 or G1 phase (G0/G1), while cells in the S phase (DNA synthesis) have an intermediate amount.[21] Ethanol fixation permeabilizes the cells, allowing the dye to enter and stain the nucleus.[23] Treatment with RNase is crucial to prevent the staining of double-stranded RNA.
Protocol: Cell Cycle Analysis with Propidium Iodide Materials:
-
6-well tissue culture plates
-
Phosphate-Buffered Saline (PBS)
-
PI/RNase Staining Buffer (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates (e.g., 0.5 x 10⁶ cells/well) and allow them to attach overnight. Treat with the pyrazolylpyrazine compound at relevant concentrations (e.g., 1x and 2x the IC₅₀) for 24 or 48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. Transfer the culture medium (containing floating cells) to a centrifuge tube. Wash the adherent cells with PBS and detach them using trypsin. Combine these cells with the floating cells.
-
Fixation: Centrifuge the cell suspension (e.g., 300 x g for 5 minutes), discard the supernatant, and resuspend the pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[22]
-
Incubate the cells at -20°C for at least 2 hours (or overnight).[22]
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.
-
Incubate for 30 minutes at room temperature in the dark.[23]
-
Flow Cytometry: Analyze the samples on a flow cytometer. Collect at least 10,000 events per sample. Use a linear scale for the fluorescence channel that detects PI.[24]
Data Analysis:
-
Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to generate DNA content frequency histograms.
-
The software will deconvolute the histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Compare the cell cycle distribution of treated cells to the vehicle control. An accumulation of cells in a specific phase indicates cell cycle arrest.
-
A distinct "sub-G1" peak often represents apoptotic cells with fragmented DNA.
Tier 3 Assays: Target and Pathway Confirmation
These assays provide more definitive evidence of the compound's mechanism of action. Western blotting can confirm the modulation of specific proteins involved in apoptosis and cell cycle, while cell-based kinase assays can directly measure the compound's effect on its putative target.
Western Blot Analysis
Western blotting is a powerful technique to detect changes in the expression levels or post-translational modifications (e.g., cleavage) of specific proteins.[25]
Principle: Cell lysates are prepared, and proteins are separated by size using SDS-PAGE. The separated proteins are then transferred to a membrane (e.g., PVDF), which is probed with primary antibodies specific to the target protein, followed by a secondary antibody conjugated to an enzyme (like HRP) for chemiluminescent detection.[25]
Apoptosis Pathway Diagram
Protocol: Western Blot for Apoptosis/Cell Cycle Markers
Procedure:
-
Protein Extraction: Treat cells in 6-well plates as described for cell cycle analysis. Harvest cells and lyse them in ice-cold RIPA buffer containing protease and phosphatase inhibitors.[25]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) per lane onto an SDS-polyacrylamide gel.[25]
-
Protein Transfer: Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.[25]
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature to prevent non-specific antibody binding.[25]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer.
-
Apoptosis Markers: Anti-cleaved Caspase-3, Anti-cleaved PARP.[25][26] The appearance of cleaved fragments is a strong indicator of apoptosis.
-
Cell Cycle Markers: Anti-Cyclin B1, Anti-CDK1 (for G2/M arrest); Anti-Cyclin D1, Anti-p21 (for G1 arrest).
-
Loading Control: Anti-β-actin or Anti-GAPDH to ensure equal protein loading.
-
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[25]
-
Detection: Wash the membrane again and incubate with an enhanced chemiluminescence (ECL) substrate.[25] Image the resulting signal using a chemiluminescence imager.
Data Analysis:
-
Compare the band intensities for the target proteins in treated samples versus the vehicle control.
-
The appearance or increased intensity of bands for cleaved Caspase-3 and cleaved PARP confirms apoptosis.
-
Changes in the levels of cyclins or CDKs can confirm the cell cycle arrest observed by flow cytometry.
Cell-Based Kinase Activity and Pathway Modulation
Given that pyrazolylpyrazine derivatives are often kinase inhibitors, it's crucial to assess their impact on specific signaling pathways.[3]
A. Cell-Based Kinase Phosphorylation Assays: These assays measure the phosphorylation status of a known kinase substrate within the cell, providing a direct readout of the target kinase's activity.[5][27]
-
Principle: Cells are treated with the compound, then lysed. The amount of phosphorylated substrate in the lysate is quantified, typically using an ELISA-based format with a phospho-specific antibody.[6][27] A decrease in phosphorylation indicates inhibition of the upstream kinase.
-
Application: If the pyrazolylpyrazine compound is hypothesized to target a specific kinase (e.g., ERK, Akt), an assay measuring the phosphorylation of a direct downstream substrate (e.g., p-MEK for ERK pathway) would be highly informative. Commercial kits are available for many common kinase pathways.[28][29][30][31]
B. NF-κB Luciferase Reporter Assay: The NF-κB pathway is a critical regulator of inflammation, immunity, and cell survival, and is often dysregulated in cancer.[32]
-
Principle: This assay uses a reporter plasmid where the firefly luciferase gene is controlled by NF-κB response elements.[32][33] When the NF-κB pathway is active, the transcription factor binds to these elements and drives luciferase expression.[33] A decrease in the luminescent signal in stimulated cells treated with a compound indicates inhibition of the pathway.[32][34]
-
Application: This is a valuable assay if the compound is suspected of having anti-inflammatory properties or if it affects pathways that cross-talk with NF-κB signaling. The protocol involves transfecting cells with the reporter plasmid, treating with an activator (like TNF-α) and the test compound, and then measuring luciferase activity.[35][36]
Data Summary and Interpretation
To effectively compare results, data should be systematically organized.
| Assay Type | Parameter Measured | Key Endpoint | Interpretation of Compound Effect |
| MTT Assay | Metabolic Activity / Cell Number | IC₅₀ Value | Potency of cytotoxic/antiproliferative effect. |
| Caspase-Glo 3/7 | Effector Caspase Activity | Fold change in Luminescence | Induction of apoptosis. |
| Cell Cycle Analysis | DNA Content per Cell | % of cells in G1, S, G2/M | Arrest at a specific phase of the cell cycle. |
| Western Blot | Specific Protein Levels/Cleavage | Band Intensity / Appearance | Confirmation of apoptosis (cleaved PARP) or cell cycle markers (Cyclins). |
| Kinase Reporter | Substrate Phosphorylation / Reporter Gene Expression | Signal Inhibition | Inhibition of a specific kinase or signaling pathway. |
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases (Journal Article) | OSTI.GOV [osti.gov]
- 4. ijrpc.com [ijrpc.com]
- 5. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 6. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 7. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. tripod.nih.gov [tripod.nih.gov]
- 12. MTT (Assay protocol [protocols.io]
- 13. broadpharm.com [broadpharm.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 18. Caspase-Glo® 3/7 3D Assay Technical Manual [promega.ca]
- 19. Caspase 3/7 Activity [protocols.io]
- 20. promega.com [promega.com]
- 21. nanocellect.com [nanocellect.com]
- 22. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 24. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 25. benchchem.com [benchchem.com]
- 26. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. reactionbiology.com [reactionbiology.com]
- 28. caymanchem.com [caymanchem.com]
- 29. bpsbioscience.com [bpsbioscience.com]
- 30. bpsbioscience.com [bpsbioscience.com]
- 31. bpsbioscience.com [bpsbioscience.com]
- 32. benchchem.com [benchchem.com]
- 33. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 34. bowdish.ca [bowdish.ca]
- 35. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 36. resources.amsbio.com [resources.amsbio.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-chloro-6-(1H-pyrazol-1-yl)pyrazine
This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 2-chloro-6-(1H-pyrazol-1-yl)pyrazine. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and a detailed experimental protocol to help improve reaction yield and purity. The information herein is based on established principles of organic synthesis and analogous transformations reported in the scientific literature.
Introduction to the Synthesis
The synthesis of this compound is most commonly achieved via a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of 2,6-dichloropyrazine with pyrazole in the presence of a base. The electron-deficient nature of the pyrazine ring facilitates the displacement of a chloride ion by the nucleophilic pyrazole. A primary challenge in this synthesis is controlling the reaction to selectively produce the desired mono-substituted product over the di-substituted byproduct, 2,6-di(1H-pyrazol-1-yl)pyrazine.
Reaction Mechanism and Key Considerations
The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate formed upon the attack of the pyrazolate anion on the electron-deficient pyrazine ring. The subsequent loss of a chloride ion restores aromaticity and yields the product.
Key factors influencing the success of this reaction include:
-
Choice of Base: A suitable base is required to deprotonate the pyrazole, forming the more nucleophilic pyrazolate anion. Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), and potassium tert-butoxide (t-BuOK).
-
Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are typically used to dissolve the reactants and facilitate the SNAr reaction.
-
Reaction Temperature: The reaction temperature can influence the rate of both the mono- and di-substitution reactions. Careful temperature control is crucial for selectivity.
-
Stoichiometry: The molar ratio of pyrazole to 2,6-dichloropyrazine is a critical parameter for maximizing the yield of the mono-substituted product and minimizing the formation of the di-substituted byproduct.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound.
Low or No Product Formation
| Observation | Potential Cause(s) | Suggested Solution(s) |
| Starting material (2,6-dichloropyrazine) remains unreacted. | 1. Inefficient deprotonation of pyrazole: The base may be too weak or not fully dissolved. 2. Low reaction temperature: The activation energy for the SNAr reaction is not being met. 3. Poor quality of reagents: The solvent may contain water, which can quench the pyrazolate anion. | 1. Use a stronger base: Consider switching from K₂CO₃ to NaH or t-BuOK. Ensure the base is fresh and anhydrous. 2. Increase the reaction temperature: Gradually increase the temperature in 10°C increments, monitoring the reaction progress by TLC or LC-MS. 3. Use anhydrous solvents: Ensure that DMF or DMSO is of high purity and stored over molecular sieves. |
| Formation of multiple unidentified byproducts. | 1. Decomposition of starting materials or product at high temperatures. 2. Side reactions involving the solvent: DMF can decompose at high temperatures to form dimethylamine, which can act as a nucleophile. | 1. Lower the reaction temperature: If a higher temperature was used, try running the reaction at a milder temperature for a longer duration. 2. Choose a more stable solvent: Consider using DMSO, which is generally more thermally stable than DMF. |
Poor Selectivity (High Formation of Di-substituted Product)
| Observation | Potential Cause(s) | Suggested Solution(s) |
| Significant amount of 2,6-di(1H-pyrazol-1-yl)pyrazine is formed. | 1. Excess of pyrazole: Using a stoichiometric excess of pyrazole will drive the reaction towards di-substitution. 2. Prolonged reaction time or high temperature: These conditions can favor the second substitution reaction. | 1. Adjust stoichiometry: Use a slight excess of 2,6-dichloropyrazine (e.g., 1.1 to 1.5 equivalents) relative to pyrazole. 2. Optimize reaction time and temperature: Monitor the reaction closely by TLC or LC-MS. Quench the reaction as soon as the desired mono-substituted product is maximized. Consider running the reaction at a lower temperature. |
Difficult Purification
| Observation | Potential Cause(s) | Suggested Solution(s) |
| Co-elution of product and starting material/byproduct during column chromatography. | 1. Similar polarities: The mono-substituted product, di-substituted byproduct, and starting material may have similar retention factors. | 1. Optimize chromatographic conditions: Experiment with different solvent systems (e.g., gradients of ethyl acetate in hexanes, or dichloromethane in hexanes). Consider using a different stationary phase (e.g., alumina instead of silica gel). 2. Recrystallization: If the product is a solid, recrystallization from a suitable solvent system may be an effective purification method. |
Frequently Asked Questions (FAQs)
Q1: What is the best base to use for this reaction?
A1: The choice of base can significantly impact the reaction. For this SNAr reaction, potassium carbonate (K₂CO₃) is a good starting point as it is a mild and inexpensive base. If the reaction is sluggish, stronger bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) can be used. However, stronger bases may also increase the rate of di-substitution, so careful control of stoichiometry and reaction conditions is necessary.
Q2: How can I effectively monitor the progress of the reaction?
A2: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. Use a suitable mobile phase (e.g., 30% ethyl acetate in hexanes) to separate the starting material (2,6-dichloropyrazine), the mono-substituted product, and the di-substituted byproduct. The product spot should be UV active. Staining with potassium permanganate can also be used. For more quantitative analysis, liquid chromatography-mass spectrometry (LC-MS) is recommended.
Q3: My yield is consistently low. What are the most critical parameters to optimize?
A3: The most critical parameters for improving yield are often the stoichiometry of the reactants and the reaction temperature. To favor mono-substitution, it is generally recommended to use a slight excess of 2,6-dichloropyrazine. This ensures that the pyrazole is the limiting reagent, reducing the likelihood of the second substitution. Additionally, finding the optimal temperature that allows for a reasonable reaction rate without promoting significant byproduct formation is key.
Q4: Can I use a different solvent?
A4: While DMF and DMSO are the most common solvents for this type of reaction due to their polarity and ability to dissolve the reactants, other polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) or sulfolane could potentially be used. Protic solvents like alcohols are generally not recommended as they can compete as nucleophiles. It is advisable to perform a small-scale test reaction before changing the solvent on a larger scale.
Experimental Protocol: Selective Synthesis of this compound
This protocol is a recommended starting point and may require optimization based on your specific laboratory conditions and reagent purity.
Materials:
-
2,6-Dichloropyrazine
-
Pyrazole
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexanes
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,6-dichloropyrazine (1.0 eq), pyrazole (0.9 eq), and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M with respect to 2,6-dichloropyrazine.
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the progress of the reaction by TLC (e.g., 30% ethyl acetate in hexanes) every 1-2 hours. The reaction is typically complete within 4-8 hours.
-
Work-up:
-
Once the reaction is complete (as indicated by the consumption of pyrazole and the formation of the desired product), cool the mixture to room temperature.
-
Pour the reaction mixture into deionized water and extract with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with deionized water (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Use a gradient elution system, for example, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate (e.g., 0% to 40% ethyl acetate in hexanes).
-
Collect the fractions containing the desired product (as identified by TLC) and concentrate under reduced pressure to yield this compound as a solid.
-
Visualizing the Workflow
The following diagrams illustrate the reaction and a general troubleshooting workflow.
Caption: SNAr synthesis of the target compound.
Caption: Troubleshooting workflow for the synthesis.
Technical Support Center: Synthesis of 2-chloro-6-(1H-pyrazol-1-yl)pyrazine
Welcome to the technical support center for the synthesis of 2-chloro-6-(1H-pyrazol-1-yl)pyrazine. This critical intermediate, notably used in the synthesis of JAK inhibitors like Filgotinib, is synthesized via a nucleophilic aromatic substitution (SNAr) reaction between 2,6-dichloropyrazine and pyrazole.[1] While the synthesis appears straightforward, achieving high yield and purity can be challenging due to the formation of specific side products. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate and optimize your synthesis.
Visualizing the Main Reaction and Side Reactions
Understanding the potential reaction pathways is the first step in troubleshooting. The desired reaction is the monosubstitution of pyrazole onto the 2,6-dichloropyrazine core. However, two primary side reactions can occur: bis-substitution and the formation of an undesired regioisomer.
References
Technical Support Center: Purification of 2-chloro-6-(1H-pyrazol-1-yl)pyrazine Derivatives
Introduction
Welcome to the technical support guide for the purification of 2-chloro-6-(1H-pyrazol-1-yl)pyrazine and its derivatives. These nitrogen-containing heterocyclic compounds are significant scaffolds in medicinal chemistry and drug development.[1][2] Their synthesis, typically involving nucleophilic aromatic substitution, can yield a challenging mixture of starting materials, byproducts, and the desired product. Achieving high purity is critical for subsequent applications, from biological screening to structural analysis.
This guide provides field-proven insights and detailed protocols to help you navigate the common challenges encountered during the purification of this important class of molecules. We will address frequently asked questions, offer troubleshooting strategies, and present step-by-step methodologies for the most effective purification techniques.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: The primary impurities are directly related to the common synthetic route: the nucleophilic aromatic substitution (SNAr) of a di-chlorinated pyrazine (like 2,6-dichloropyrazine) with pyrazole.
Common Impurities:
-
Unreacted Starting Material: 2,6-dichloropyrazine is a frequent impurity. Due to its nonpolar nature relative to the product, it typically elutes first in normal-phase chromatography.[3]
-
Di-substituted Byproduct: 2,6-di(1H-pyrazol-1-yl)pyrazine can form if the reaction is driven too hard or if an excess of pyrazole is used. This byproduct is more polar than the desired mono-substituted product.
-
Regioisomers: Depending on the specific pyrazole derivative used, regioisomers may form, which can be particularly challenging to separate.
-
Hydrolysis Products: If moisture is present during work-up or purification, the chloro-group can be hydrolyzed to a hydroxyl group, forming a more polar pyrazinone derivative.
-
Solvent Adducts & Residuals: High-boiling point solvents used in the reaction (e.g., DMF, DMSO) can be difficult to remove completely.
Q2: How can I identify these impurities in my crude sample?
A2: A combination of chromatographic and spectroscopic techniques is essential for robust impurity profiling.[3]
-
Thin-Layer Chromatography (TLC): TLC is your first and most crucial tool. It provides a quick visual assessment of the reaction's progress and the complexity of the crude mixture. Use a solvent system that gives your product an Rf of ~0.3-0.4 for the best resolution. The less polar 2,6-dichloropyrazine will have a higher Rf, while the more polar di-substituted byproduct will have a lower Rf.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis, reversed-phase HPLC is the method of choice.[3][4] A C18 column with a water/acetonitrile or water/methanol gradient can effectively separate the components. Impurities will present as distinct peaks from your main product.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is invaluable for identifying impurities.[3][6] Look for characteristic signals. For instance, the symmetrical 2,6-dichloropyrazine will show a singlet in the aromatic region (~8.5 ppm in CDCl3).[3] The di-substituted byproduct will also have a symmetrical pattern, but with signals corresponding to the pyrazole protons.
-
Mass Spectrometry (MS): GC-MS or LC-MS can confirm the identity of impurities by their mass-to-charge ratio (m/z). This is particularly useful for confirming the presence of starting materials and di-substituted byproducts.[6]
Q3: Which primary purification technique should I choose: Column Chromatography, Recrystallization, or Preparative HPLC?
A3: The optimal technique depends on the scale of your reaction, the nature of the impurities, and the physical state of your product. The following decision tree can guide your choice.
Caption: Purification strategy decision tree.
Q4: My compound seems to be decomposing on the silica gel column. What can I do?
A4: The pyrazine and pyrazole rings contain basic nitrogen atoms that can interact strongly with the acidic surface of standard silica gel, sometimes leading to degradation, irreversible adsorption, or significant peak tailing.[7][8]
Troubleshooting Steps:
-
Deactivate the Silica: Before preparing your column, you can co-slurry the silica gel with a small amount of a base, like triethylamine (~0.5-1% v/v), in your nonpolar eluent (e.g., hexanes or heptane). This neutralizes the acidic sites.[7]
-
Switch the Stationary Phase: If deactivation is insufficient, consider alternative stationary phases. Alumina (neutral or basic) can be a good option for acid-sensitive compounds. Alternatively, reversed-phase (C18) flash chromatography can be used if you have developed a suitable solvent system.[9]
-
Minimize Contact Time: Run the column slightly faster than you normally would. While this might slightly reduce resolution, it minimizes the time your compound spends on the acidic stationary phase.[10] Avoid letting a column run overnight if possible.
Troubleshooting Guides
Guide 1: Column Chromatography Issues
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation / Co-elution | 1. Inappropriate solvent system. 2. Column was overloaded with crude material. 3. Column was packed improperly (channeled). | 1. Re-optimize the eluent system with TLC. Aim for a ∆Rf > 0.2. Consider using a different solvent combination (e.g., Dichloromethane/Methanol instead of Hexane/Ethyl Acetate).[11] 2. Use a proper ratio of crude material to silica gel (typically 1:30 to 1:100 by weight). 3. Repack the column carefully, ensuring a level and compact bed. |
| Compound Won't Elute | 1. Compound is too polar for the selected eluent. 2. Irreversible adsorption or decomposition on silica.[7] | 1. Gradually increase the eluent polarity. A final flush with 5-10% Methanol in Dichloromethane can elute very polar compounds. 2. Perform a stability test on a small amount of your compound with silica on a TLC plate.[7] If unstable, use a deactivated column or an alternative stationary phase like alumina. |
| Streaking/Tailing of Bands | 1. Compound is poorly soluble in the eluent. 2. Strong interaction with acidic silica sites. 3. Sample was loaded in too much or too polar of a solvent.[10] | 1. Switch to a solvent system where the compound is more soluble. 2. Add ~0.5% triethylamine or pyridine to your eluent system to suppress tailing. 3. Use the "dry loading" method (see Protocol 1). This is highly recommended for nitrogen-containing heterocycles.[10] |
Guide 2: Recrystallization Failures
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| No Crystals Form Upon Cooling | 1. Solution is not supersaturated (too much solvent). 2. Compound is an oil at the cooling temperature. 3. Nucleation is inhibited. | 1. Boil off some of the solvent to increase concentration and allow it to cool again.[12] 2. Try a different solvent or a solvent/anti-solvent system. 3. Scratch the inside of the flask with a glass rod at the solvent line. Add a seed crystal of pure product if available. Cool the solution in an ice bath.[3] |
| Product "Oils Out" | 1. The boiling point of the solvent is higher than the melting point of the solute. 2. The solution is cooling too rapidly. 3. The solution is supersaturated to a very high degree. | 1. Choose a solvent with a lower boiling point. 2. Re-heat the solution to re-dissolve the oil, then allow it to cool much more slowly. Insulating the flask can help. 3. Add a small amount of fresh hot solvent to the oiled mixture, reheat to dissolve, and cool slowly. |
| Poor Recovery of Product | 1. The compound is too soluble in the cold solvent. 2. Premature crystallization during a hot filtration step. | 1. Use a solvent in which the product has lower solubility at cold temperatures. Place the flask in an ice bath for at least 30 minutes before filtering. Use a minimal amount of ice-cold solvent for washing the collected crystals. 2. Use a heated or insulated funnel for hot filtration. Add a small excess of solvent before filtering to ensure the product stays in solution. |
Detailed Experimental Protocols
Protocol 1: Column Chromatography with Dry Loading
This method is ideal for purifying multi-gram quantities of crude product, especially when solubility in the mobile phase is limited.
-
Solvent System Selection: Using TLC, identify a solvent system (e.g., Hexanes/Ethyl Acetate or Dichloromethane/Methanol) that provides good separation and moves your target compound to an Rf of 0.3-0.4.
-
Prepare the "Dry Load": a. Dissolve your crude product in a minimal amount of a volatile solvent (e.g., Dichloromethane or Acetone). b. Add silica gel (2-3 times the mass of your crude product) to this solution to form a slurry.[10] c. Remove the solvent under reduced pressure (rotary evaporator) until you have a dry, free-flowing powder.
-
Pack the Column: a. Prepare a slurry of silica gel (typically 50-100 times the mass of the crude product) in your initial, nonpolar eluent (e.g., 100% Hexanes). b. Pour the slurry into your column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped. Drain the excess solvent until it is level with the top of the silica bed.
-
Load and Run the Column: a. Carefully add your prepared dry load powder to the top of the packed silica bed, forming a uniform layer. b. Gently add a thin layer of sand on top to prevent disturbance. c. Carefully add the eluent, open the stopcock, and begin eluting. Start with the nonpolar solvent and gradually increase the polarity (gradient elution).[3] d. Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Recrystallization using a Solvent/Anti-Solvent System
This technique is excellent for solid products with moderate purity (>85%) and is easily scalable.[13][14]
-
Solvent Selection: Identify a "solvent" in which your compound is highly soluble (e.g., Ethanol, Ethyl Acetate, or Dichloromethane) and an "anti-solvent" in which it is poorly soluble but that is miscible with the first solvent (e.g., Water, Hexanes, or Diethyl Ether).[3]
-
Dissolution: Dissolve the crude solid in the minimum amount of the hot "solvent". The solution should be saturated or nearly saturated.
-
Induce Crystallization: While the solution is still warm, add the "anti-solvent" dropwise until you observe persistent cloudiness (incipient precipitation).[13]
-
Clarification & Cooling: Add a few drops of the hot "solvent" back into the mixture until the solution just becomes clear again.
-
Crystal Formation: Cover the flask and allow it to cool slowly to room temperature. For maximum recovery, subsequently place it in an ice bath for 30-60 minutes.
-
Isolation and Drying: Collect the crystals by vacuum filtration.[12] Wash the collected solid with a small amount of ice-cold anti-solvent (or the solvent/anti-solvent mixture). Dry the crystals under high vacuum.
-
Validation: Check the purity of the crystals and the mother liquor by TLC or HPLC to confirm the effectiveness of the purification.
Protocol 3: Preparative HPLC
Preparative HPLC is a powerful tool for isolating highly pure compounds or separating challenging mixtures like regioisomers.[15][16] It is typically used for smaller quantities (mg to low-gram scale) due to cost and complexity.[17]
-
Method Development: First, develop an analytical HPLC method (e.g., on a 4.6 mm ID C18 column) to achieve baseline separation of your target compound from its impurities. Common mobile phases are gradients of Acetonitrile/Water or Methanol/Water, often with a modifier like 0.1% TFA or formic acid.
-
Scale-Up: Scale the analytical method to a preparative column (e.g., >20 mm ID). The flow rate and sample load will be increased proportionally to the column's cross-sectional area.
-
Sample Preparation: Dissolve the crude sample in a solvent that is weak in the context of the mobile phase (e.g., DMSO or the initial mobile phase composition) to ensure sharp injection peaks. Filter the sample through a 0.45 µm filter to remove particulates.
-
Purification and Fraction Collection: Inject the sample onto the preparative HPLC system. Collect fractions based on the UV detector signal corresponding to your target peak. Automated fraction collectors are standard for this process.[18]
-
Product Isolation: Analyze the collected fractions for purity. Combine the pure fractions and remove the HPLC solvents, typically via lyophilization (freeze-drying) for aqueous mobile phases or rotary evaporation for organic-rich phases.
Caption: Troubleshooting flowchart for column chromatography.
References
- 1. mdpi.com [mdpi.com]
- 2. Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. Chromatography [chem.rochester.edu]
- 8. jasco.hu [jasco.hu]
- 9. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 11. benchchem.com [benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 14. mt.com [mt.com]
- 15. warwick.ac.uk [warwick.ac.uk]
- 16. Preparative HPLC | Teledyne LABS [teledynelabs.com]
- 17. labcompare.com [labcompare.com]
- 18. tarosdiscovery.com [tarosdiscovery.com]
Optimizing reaction conditions for 2-chloro-6-(1H-pyrazol-1-yl)pyrazine
Technical Support Center: 2-chloro-6-(1H-pyrazol-1-yl)pyrazine
Welcome to the technical support resource for the synthesis and optimization of this compound. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we move beyond simple protocols to explore the underlying principles of the synthesis, providing a framework for logical troubleshooting and rational optimization of your reaction conditions.
The synthesis of this compound is a cornerstone reaction for accessing a variety of important scaffolds in drug discovery. The primary synthetic route involves a Nucleophilic Aromatic Substitution (SNAr) reaction. The electron-deficient nature of the pyrazine ring, caused by the two electronegative nitrogen atoms, makes it susceptible to attack by nucleophiles, facilitating the displacement of a halide.[1][2][3] This guide will help you navigate the nuances of this critical transformation.
Core Reaction Workflow
The synthesis proceeds by reacting 2,6-dichloropyrazine with pyrazole in the presence of a suitable base. The base is crucial for deprotonating the pyrazole, forming the more nucleophilic pyrazolate anion, which then attacks the pyrazine ring.
Caption: General workflow for the SNAr synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the standard protocol for synthesizing this compound?
A1: The most common method is the reaction of 2,6-dichloropyrazine with pyrazole using a base in a polar aprotic solvent. A typical procedure involves adding a base like sodium hydride (NaH) to a solution of pyrazole in a solvent such as N,N-dimethylformamide (DMF) to form the sodium pyrazolate salt in situ. This is followed by the addition of 2,6-dichloropyrazine, and the mixture is heated to drive the reaction to completion.
Q2: How do I select the appropriate base for the reaction?
A2: The choice of base is critical and depends on the desired reactivity, safety considerations, and cost. The base's primary role is to deprotonate pyrazole (pKa ≈ 14.5 in DMSO) to generate the pyrazolate anion.
-
Strong Bases (e.g., NaH, KH): These are highly effective as they irreversibly deprotonate pyrazole, leading to faster reaction rates and often allowing for lower reaction temperatures. However, they are moisture-sensitive, require handling under an inert atmosphere (N₂ or Ar), and produce flammable hydrogen gas upon quenching.
-
Weaker Inorganic Bases (e.g., K₂CO₃, Cs₂CO₃): These are safer, easier to handle, and more cost-effective. The reaction is heterogeneous and often requires higher temperatures or longer reaction times to achieve full conversion. Cesium carbonate is particularly effective due to its high solubility in organic solvents.
-
Organic Bases (e.g., DBU, t-BuOK): Strong, non-nucleophilic organic bases can also be used, offering good solubility. Potassium tert-butoxide is a strong base that works well in solvents like THF or DMF.
Q3: What is the role of the solvent, and which one should I choose?
A3: The solvent plays a crucial role in dissolving the reactants and stabilizing the charged intermediate (Meisenheimer complex) formed during the SNAr mechanism.[4][5]
-
Polar Aprotic Solvents (DMF, DMSO, NMP): These are the preferred choice. Their high dielectric constants help to solvate the pyrazolate anion and stabilize the negatively charged intermediate, accelerating the reaction.
-
Ethereal Solvents (THF, Dioxane): These are less polar and are typically used with strong bases like NaH where the resulting sodium pyrazolate has sufficient reactivity. Reactions in these solvents may be slower than in DMF or DMSO.
-
Non-polar Solvents (Toluene, Xylene): These are generally poor choices as they do not effectively solvate the ionic intermediates, leading to very slow or incomplete reactions.
Q4: What is the optimal temperature and reaction time?
A4: This is highly dependent on the chosen base and solvent system.
-
With a strong base like NaH in DMF , the reaction can often be run at room temperature to 60 °C and is typically complete within 2-6 hours.
-
With a weaker base like K₂CO₃ in DMF or DMSO , higher temperatures (80-120 °C) are usually required, and the reaction may need to be monitored for 12-24 hours.
Always monitor the reaction's progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the optimal time.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Q5: My reaction yield is consistently low or zero. What are the primary causes?
A5: Low yields can stem from several factors. A systematic approach to troubleshooting is most effective.
Caption: A logical workflow for troubleshooting low reaction yields.
-
Ineffective Deprotonation: Pyrazole must be converted to its anionic form to be sufficiently nucleophilic. If you are using a weak base like K₂CO₃, the equilibrium may not favor the pyrazolate, especially at low temperatures. Solution: Switch to a stronger base like NaH or increase the reaction temperature significantly. Ensure your solvent is anhydrous, as water will consume strong bases.
-
Poor Starting Material Quality: 2,6-Dichloropyrazine can degrade over time. Pyrazole is hygroscopic. Solution: Use freshly purchased or purified starting materials. Dry pyrazole under vacuum before use.
-
Suboptimal Temperature/Time: The activation energy for the SNAr reaction may not be met. Solution: Incrementally increase the reaction temperature (e.g., from 60 °C to 80 °C, then 100 °C) and monitor by TLC/LC-MS to see if the product begins to form.
Q6: I am observing a significant amount of the di-substituted byproduct, 2,6-di(1H-pyrazol-1-yl)pyrazine. How can I minimize this?
A6: This is the most common side reaction. The mono-substituted product is also an electrophile, and can react with a second equivalent of pyrazolate.[6]
-
Stoichiometry Control: The formation of the di-substituted product is favored when pyrazole is in excess. Solution: Use 2,6-dichloropyrazine as the limiting reagent, but only by a small margin (e.g., 1.0 equivalent of pyrazole to 1.05-1.1 equivalents of 2,6-dichloropyrazine). This leaves unreacted dichloropyrazine, which is typically easier to separate from the mono-substituted product than the di-substituted byproduct.
-
Slow Addition: Adding the pyrazolate solution slowly to the solution of 2,6-dichloropyrazine maintains a low instantaneous concentration of the nucleophile, disfavoring the second substitution.
-
Lower Temperature: The second substitution often has a higher activation energy than the first. Running the reaction at the lowest possible temperature that still allows for a reasonable rate of the first substitution can increase selectivity for the mono-adduct.
Q7: My crude product is difficult to purify. What are my options?
A7: If direct crystallization from the crude reaction mixture fails, consider the following:
-
Aqueous Work-up: After the reaction, quench carefully (especially with NaH) with water or saturated NH₄Cl. Extract the product into an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with water and brine to remove the solvent (e.g., DMF) and inorganic salts.
-
Column Chromatography: This is the most reliable method for separating the desired mono-substituted product from unreacted 2,6-dichloropyrazine and the di-substituted byproduct. A gradient of ethyl acetate in hexanes (e.g., 5% to 30%) on silica gel is a good starting point.
-
Trituration: If the crude material is a solid, washing (triturating) it with a solvent in which the product is poorly soluble but the impurities are soluble (e.g., cold diethyl ether, hexanes) can effectively purify the material.
Optimized Experimental Protocols
Protocol 1: Synthesis using Sodium Hydride (High Reactivity)
-
Safety Note: Sodium hydride (NaH) reacts violently with water and is flammable. All operations must be conducted under an inert atmosphere (N₂ or Ar) using anhydrous solvents.
-
To a dry, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and N₂ inlet, add pyrazole (1.0 eq).
-
Add anhydrous DMF to dissolve the pyrazole (approx. 5-10 mL per gram of pyrazole).
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add NaH (60% dispersion in mineral oil, 1.1 eq) portion-wise. Effervescence (H₂ gas) will be observed.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes to ensure complete formation of the sodium pyrazolate.
-
In a separate flask, dissolve 2,6-dichloropyrazine (1.05 eq) in a minimum amount of anhydrous DMF.
-
Add the 2,6-dichloropyrazine solution dropwise to the pyrazolate mixture at room temperature.
-
Heat the reaction mixture to 60 °C and monitor by TLC (e.g., 20% Ethyl Acetate/Hexanes). The reaction is typically complete in 2-4 hours.
-
Proceed to Protocol 2 for work-up and purification.
Protocol 2: Aqueous Work-up and Purification
-
Cool the reaction mixture to 0 °C.
-
Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution dropwise until gas evolution ceases.
-
Add deionized water and extract the mixture three times with ethyl acetate.
-
Combine the organic layers and wash with water (to remove residual DMF), followed by a wash with saturated brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid/oil via flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Combine the pure fractions and evaporate the solvent to yield this compound as a white to off-white solid.
Protocol 3: Product Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques.
-
¹H NMR (400 MHz, CDCl₃): Expected chemical shifts (δ, ppm) will be approximately: 8.65 (s, 1H), 8.50 (s, 1H), 8.24 (s, 1H), 7.78 (d, J=1.8 Hz, 1H), 6.52 (t, J=2.2 Hz, 1H). Note that exact shifts can vary based on solvent and concentration. Spectroscopic data is available for comparison.[7]
-
Mass Spectrometry (ESI+): Calculate the expected m/z for [M+H]⁺. The spectrum should show a characteristic isotopic pattern for the single chlorine atom (~3:1 ratio for M and M+2 peaks). Calculated m/z for C₇H₆ClN₄⁺: 181.03.
Data Summary: Reaction Condition Optimization
The following table provides a comparative overview of potential reaction conditions.
| Base (eq.) | Solvent | Temp (°C) | Time (h) | Expected Yield | Notes |
| NaH (1.1) | DMF | 60 | 2-4 | > 80% | Fast and high yielding. Requires inert atmosphere. |
| K₂CO₃ (2.0) | DMSO | 110 | 12-18 | 60-75% | Safer, easier to handle. Requires higher temperature. |
| Cs₂CO₃ (1.5) | Dioxane | 100 | 8-12 | 70-85% | Good alternative to K₂CO₃, better solubility. |
| t-BuOK (1.2) | THF | 65 (reflux) | 4-8 | ~75% | Homogeneous reaction, good for moderate scale. |
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. govtpgcdatia.ac.in [govtpgcdatia.ac.in]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound 95%(642459-09-4) 1H NMR spectrum [chemicalbook.com]
Technical Support Center: Navigating the Solubility Challenges of Pyrazolyl-Pyrazine Compounds
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with pyrazolyl-pyrazine derivatives. This guide is designed to provide you with practical, in-depth solutions to one of the most common hurdles in the development of this promising class of compounds: poor solubility. The inherent rigidity and planarity of the fused heterocyclic scaffold can often lead to strong crystal lattice energies, resulting in limited aqueous and organic solvent solubility, which can impede biological screening and formulation development.[1]
This resource is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments. We will delve into the root causes of poor solubility and provide field-proven troubleshooting strategies and detailed experimental protocols to help you overcome these challenges and advance your research.
Frequently Asked Questions (FAQs)
Q1: My newly synthesized pyrazolyl-pyrazine compound shows very low solubility in aqueous buffers, hindering my in vitro assays. What are the initial steps I should take?
A1: This is a very common starting point. The first step is to systematically characterize the solubility profile of your compound. This involves determining its kinetic and thermodynamic solubility in various relevant media.
-
Kinetic Solubility measurement is a high-throughput method often used in early discovery to get a rapid assessment of solubility. It typically involves adding a DMSO stock solution of your compound to an aqueous buffer and observing for precipitation.[2]
-
Thermodynamic Solubility , determined by the shake-flask method, represents the true equilibrium solubility and is the gold standard.[3][4][5] It is more time-consuming but crucial for lead optimization and pre-formulation studies.
Understanding the pH-solubility profile is also critical, especially for ionizable compounds. Many pyrazolyl-pyrazine derivatives possess basic nitrogen atoms that can be protonated at lower pH, potentially increasing solubility.
Q2: I've confirmed my compound has low intrinsic solubility. What are the main strategies I can employ to improve it?
A2: There are three main pillars of solubility enhancement strategies you can explore: physical modifications, chemical modifications, and formulation-based approaches. The choice of strategy will depend on the physicochemical properties of your specific compound and the intended application.
| Strategy Type | Method | Principle |
| Physical Modifications | Particle Size Reduction (Micronization/Nanonization) | Increases surface area, leading to a faster dissolution rate. |
| Amorphous Solid Dispersions (ASDs) | Converts the crystalline drug into a higher-energy amorphous state, which has greater apparent solubility.[2][6][7][8][9] | |
| Chemical Modifications | Salt Formation | For ionizable compounds, forming a salt can dramatically increase aqueous solubility. |
| Co-crystallization | Creates a new crystalline solid with a co-former, altering the crystal lattice energy and improving solubility.[10][11][12][13][14] | |
| Formulation-Based Approaches | Use of Co-solvents | A mixture of water and a water-miscible organic solvent can increase the solubility of hydrophobic compounds. |
| Surfactants (Micellar Solubilization) | Surfactants form micelles that can encapsulate poorly soluble drugs, increasing their apparent solubility. | |
| Lipid-Based Formulations (e.g., SEDDS) | For highly lipophilic compounds, these formulations can enhance solubility and absorption. |
A case study on pyrazolo[1,5-a]pyrimidine derivatives demonstrated that replacing a cyano quinoline scaffold with a bromo pyrazolo[1,5-a]pyrimidine scaffold disrupted molecular planarity, which in turn reduced crystal lattice interactions and significantly improved aqueous solubility.[15] This highlights the potential of subtle chemical modifications to overcome solubility limitations.
Troubleshooting Guides & Detailed Protocols
Problem: My pyrazolyl-pyrazine compound precipitates out of solution during my cell-based assays.
This common issue can lead to inconsistent and unreliable assay results. The underlying cause is often that the compound's concentration in the final assay medium exceeds its kinetic solubility.
Workflow for Troubleshooting Compound Precipitation in Cellular Assays
Caption: Troubleshooting workflow for compound precipitation in assays.
Protocol 1: Determination of Thermodynamic Solubility using the Shake-Flask Method
This protocol is a reliable method for determining the equilibrium solubility of your pyrazolyl-pyrazine compound.[3][4][5][16][17]
Materials:
-
Your pyrazolyl-pyrazine compound (solid)
-
Selected aqueous buffer (e.g., PBS pH 7.4)
-
Glass vials with screw caps
-
Shaking incubator or orbital shaker at a controlled temperature (e.g., 25°C or 37°C)
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Preparation: Add an excess amount of the solid compound to a glass vial. The excess should be visually apparent.
-
Solvent Addition: Add a known volume of the pre-warmed aqueous buffer to the vial.
-
Equilibration: Seal the vial and place it in a shaking incubator for 24-48 hours to ensure equilibrium is reached. Some compounds may require longer incubation times.
-
Phase Separation: After incubation, let the vials stand to allow the undissolved solid to sediment. Centrifuge the vials at a high speed to pellet the remaining solid.
-
Sampling: Carefully withdraw an aliquot of the supernatant. For highly accurate results, filter the supernatant using a syringe filter to remove any remaining solid particles.
-
Quantification: Dilute the filtrate with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method against a standard curve.
Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
This is a common laboratory-scale method to prepare ASDs for initial screening and in vitro testing.[2][6]
Materials:
-
Pyrazolyl-pyrazine compound
-
Polymer (e.g., PVP, HPMC, Soluplus®)
-
Volatile organic solvent (e.g., methanol, acetone, dichloromethane)
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Dissolution: Dissolve both the pyrazolyl-pyrazine compound and the selected polymer in a suitable volatile organic solvent. Ensure complete dissolution to achieve a molecular-level dispersion.
-
Solvent Removal: Remove the solvent using a rotary evaporator under reduced pressure. This should be done relatively quickly to prevent phase separation.
-
Drying: A thin film of the solid dispersion will form on the wall of the flask. Further dry the solid under high vacuum in a vacuum oven for 24-48 hours to remove any residual solvent.
-
Characterization: Scrape the dried ASD from the flask. It is crucial to characterize the resulting solid to confirm it is amorphous using techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).
Understanding the Mechanism: Pyrazolyl-Pyrazines as Kinase Inhibitors
Many pyrazolyl-pyrazine derivatives are developed as kinase inhibitors. Their solubility directly impacts their ability to reach and interact with their biological targets. For instance, some pyrazolyl-pyrazines are potent inhibitors of kinases like MET and SHP2, which are crucial nodes in cancer signaling pathways.
Simplified MET Receptor Tyrosine Kinase Signaling Pathway
Caption: Ligand binding to the MET receptor activates downstream pathways like RAS/MAPK and PI3K/AKT.
Simplified SHP2 Phosphatase Signaling Pathway
References
- 1. Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. mdpi.com [mdpi.com]
- 7. AMORPHOUS SOLID DISPERSIONS - Increasing Solubility From API to Tablets [drug-dev.com]
- 8. pharmtech.com [pharmtech.com]
- 9. veranova.com [veranova.com]
- 10. unchainedlabs.com [unchainedlabs.com]
- 11. Cocrystals to facilitate delivery of poorly soluble compounds beyond-rule-of-5 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. scribd.com [scribd.com]
- 16. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 17. downloads.regulations.gov [downloads.regulations.gov]
Technical Support Center: Analysis of Byproducts in the Synthesis of 2-chloro-6-(1H-pyrazol-1-yl)pyrazine
Introduction: 2-chloro-6-(1H-pyrazol-1-yl)pyrazine is a critical building block in medicinal chemistry and drug development, serving as a key intermediate for a range of therapeutic agents. Its synthesis, typically achieved via a nucleophilic aromatic substitution (SNAr) reaction between 2,6-dichloropyrazine and pyrazole, requires precise control to ensure high purity and yield. The formation of reaction byproducts can significantly impact the quality of the final active pharmaceutical ingredient (API) and complicate downstream processes. This guide provides in-depth technical support for researchers, scientists, and process chemists to identify, troubleshoot, and mitigate the formation of common byproducts encountered during this synthesis.
Section 1: Understanding the Core Reaction and Potential Byproducts
This section addresses the fundamental aspects of the synthesis, including the primary reaction mechanism and the origins of the most frequently observed impurities.
Q1: What is the primary reaction pathway for synthesizing this compound?
The synthesis predominantly proceeds through a Nucleophilic Aromatic Substitution (SNAr) mechanism. In this reaction, the pyrazole anion, acting as a nucleophile, attacks one of the electron-deficient carbon atoms of the 2,6-dichloropyrazine ring. The pyrazine ring is "activated" towards nucleophilic attack by the electron-withdrawing effects of its two nitrogen atoms, which stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction.[1] The subsequent loss of a chloride ion restores aromaticity and yields the desired mono-substituted product.
The overall transformation is depicted below:
Caption: Primary SNAr pathway for the synthesis of the target molecule.
Q2: What are the most common byproducts observed in this reaction?
Several byproducts can arise depending on the specific reaction conditions. Understanding these impurities is the first step toward effective control. The most common byproducts are summarized in the table below.
| Byproduct Name | Chemical Structure | Molecular Weight ( g/mol ) | Common Cause of Formation |
| 2,6-di(1H-pyrazol-1-yl)pyrazine | ![]() | 212.22 | Over-reaction or second nucleophilic substitution.[2][3] |
| Unreacted 2,6-Dichloropyrazine | ![]() | 148.98 | Incomplete reaction; insufficient reaction time or temperature. |
| Isomeric Pyrazole Substitution | ![]() | 180.60 | Reaction at the N2 position of the pyrazole ring, though generally less favored. |
| Solvent-Related Byproducts | Varies (e.g., aminopyrazines if using amine bases/solvents) | Varies | Reaction of the starting material or product with the solvent or certain bases, especially at elevated temperatures.[4] |
Q3: What are the mechanistic origins of these common byproducts?
The formation of byproducts is a direct consequence of competing reaction pathways. The diagram below illustrates the divergence from the desired reaction path that leads to the primary impurity, the di-substituted byproduct.
Caption: Competing reaction pathways leading to mono- and di-substitution.
The di-substituted byproduct, 2,6-di(1H-pyrazol-1-yl)pyrazine , forms when the desired mono-substituted product undergoes a second SNAr reaction with another equivalent of pyrazole.[2][3] This is more likely to occur if:
-
An excess of pyrazole or base is used.
-
The reaction temperature is too high.
-
The reaction is allowed to proceed for an extended period after the starting material is consumed.
Section 2: Troubleshooting and Mitigation Strategies
This section provides practical advice for addressing common experimental challenges and improving reaction outcomes.
Q4: My reaction yield is low, and I see a significant amount of the di-substituted byproduct. How can I improve selectivity for the mono-substituted product?
Causality: High levels of di-substitution indicate that the rate of the second substitution is competitive with the first. The mono-substituted product is still activated towards nucleophilic attack, albeit less so than the starting 2,6-dichloropyrazine. The key is to manipulate the reaction conditions to favor the first reaction significantly over the second.
Troubleshooting Steps:
-
Control Stoichiometry:
-
Action: Use a slight sub-stoichiometric amount of pyrazole (e.g., 0.95 equivalents) relative to 2,6-dichloropyrazine. This ensures that the dichloropyrazine is the excess reagent, minimizing the chance for the product to react further once formed.
-
Rationale: By limiting the nucleophile, the reaction is more likely to stop after the first substitution.
-
-
Optimize Reagent Addition:
-
Action: Add the pyrazole/base mixture slowly (e.g., via a syringe pump over 1-2 hours) to a solution of the 2,6-dichloropyrazine.
-
Rationale: Slow addition maintains a low instantaneous concentration of the nucleophile, which statistically favors the reaction with the more reactive starting material over the less reactive mono-substituted product.
-
-
Lower the Reaction Temperature:
-
Action: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature and only heat if necessary.
-
Rationale: The activation energy for the second substitution may be higher than the first. Lowering the temperature will disproportionately slow the rate of the undesired second reaction.
-
-
Monitor the Reaction Closely:
-
Action: Use in-process analysis (e.g., HPLC or TLC) to track the disappearance of the 2,6-dichloropyrazine starting material.
-
Rationale: Quench the reaction as soon as the starting material is consumed to prevent the accumulation of the di-substituted byproduct.
-
Q5: I am observing an unexpected peak in my HPLC/GC-MS analysis. What could it be, and how do I identify it?
Causality: Unexpected peaks can arise from various sources, including degradation, solvent participation, or impurities in the starting materials. A systematic approach is required for identification.
Troubleshooting Workflow:
-
Initial Assessment (LC-MS/GC-MS):
-
Action: Obtain the mass spectrum of the unknown peak. The molecular ion (M+) will provide the molecular weight of the impurity.
-
Rationale: The molecular weight is the single most crucial piece of information for postulating a structure. For example, a mass corresponding to the addition of a solvent fragment to the pyrazine ring is a strong indicator of a solvent-related byproduct. Gas chromatography-mass spectrometry (GC-MS) is a highly effective technique for the analysis of pyrazine derivatives.[5][6]
-
-
Hypothesize Structures:
-
Action: Compare the unknown molecular weight to the masses of known starting materials, products, and plausible byproducts (see table in Q2). Consider possibilities like hydrolysis (addition of 18 amu if water is present) or reaction with the solvent (e.g., addition of dimethylamine, 45 amu, if DMF is used as a solvent and breaks down).
-
Rationale: This narrows down the list of potential structures.
-
-
Confirm with Spectroscopy (NMR):
-
Action: If the impurity can be isolated (e.g., via preparative HPLC or column chromatography), acquire ¹H and ¹³C NMR spectra.
-
Rationale: NMR spectroscopy provides definitive structural information, confirming connectivity and the chemical environment of atoms.[7] It is indispensable for unambiguous structure confirmation.[7]
-
Q6: How can I effectively monitor the reaction progress to minimize byproduct formation?
Causality: Real-time or near-real-time monitoring allows the reaction to be stopped at the optimal point, maximizing the yield of the desired product while minimizing the formation of impurities like the di-substituted byproduct.
Recommended Technique: High-Performance Liquid Chromatography (HPLC)
HPLC is a reliable method for the purity determination and quantification of non-volatile compounds like pyrazine derivatives.[7][8]
-
Why HPLC? It provides excellent resolution between the starting material, product, and major byproducts, allowing for accurate quantification of each component over time.
-
Sampling: Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture at regular intervals (e.g., every 30-60 minutes). Immediately quench it in a known volume of a suitable solvent (like acetonitrile) to stop the reaction.
-
Analysis: Analyze the quenched sample by a calibrated HPLC method. Plot the percentage area of the starting material, product, and di-substituted byproduct versus time.
-
Decision Point: The reaction should be quenched when the area of the 2,6-dichloropyrazine peak is minimized (e.g., <1-2%) and before the area of the di-substituted byproduct begins to increase significantly.
Section 3: Standard Operating Procedures (SOPs) for Analysis
This section provides detailed protocols for the analytical methods discussed.
SOP 1: In-Process Reaction Monitoring using HPLC
This protocol outlines a general-purpose reverse-phase HPLC method suitable for monitoring the reaction.
-
Instrumentation and Columns:
-
HPLC system with a UV detector (Diode Array Detector preferred).
-
C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Mobile Phase and Conditions:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 5 µL
-
-
Sample Preparation:
-
Carefully withdraw ~20 µL of the reaction mixture.
-
Immediately dilute into 1.0 mL of acetonitrile in a 1.5 mL autosampler vial.
-
Vortex thoroughly to mix and quench the reaction.
-
The sample is now ready for injection.
-
-
Data Analysis:
-
Identify peaks based on retention times established with standards for 2,6-dichloropyrazine, pyrazole, and the desired product.
-
Track the disappearance of the 2,6-dichloropyrazine peak and the appearance of the product and di-substituted byproduct peaks.
-
SOP 2: Byproduct Identification using GC-MS
This protocol is designed for the identification of volatile and semi-volatile byproducts. GC-MS offers high sensitivity for the detection and identification of such impurities.[7]
-
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole).
-
Capillary Column: DB-5ms or equivalent (30 m x 0.25 mm x 0.25 µm).
-
-
GC Method Parameters:
-
MS Method Parameters:
-
Ion Source Temperature: 230°C[6]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-450.
-
Scan Mode: Full Scan.
-
-
Sample Preparation:
-
Dilute a sample of the crude reaction mixture in a suitable volatile solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Filter if necessary to remove any non-volatile salts.
-
-
Data Analysis:
-
Identify peaks in the total ion chromatogram (TIC).
-
Analyze the mass spectrum of each peak, paying close attention to the molecular ion and fragmentation patterns.
-
Compare the obtained spectra against a library (e.g., NIST) and the calculated masses of suspected byproducts.
-
Section 4: Troubleshooting Workflow Diagram
The following diagram provides a logical decision tree for troubleshooting common issues during the synthesis and analysis of this compound.
Caption: A decision tree for troubleshooting common synthesis and analysis issues.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. research.manchester.ac.uk [research.manchester.ac.uk]
- 4. repositorio.uniatlantico.edu.co [repositorio.uniatlantico.edu.co]
- 5. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. ijcpa.in [ijcpa.in]
Technical Support Center: Stabilizing 2-chloro-6-(1H-pyrazol-1-yl)pyrazine in Synthetic Reactions
Welcome to the technical support center for 2-chloro-6-(1H-pyrazol-1-yl)pyrazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile building block in their synthetic endeavors. As Senior Application Scientists, we have compiled this resource to address common challenges, particularly the prevention of its decomposition during critical reactions like cross-coupling. Our goal is to provide you with not only solutions but also the underlying chemical principles to empower your research.
Frequently Asked Questions (FAQs)
Here we address some of the initial questions you might have about handling and reacting with this compound.
Q1: What are the primary modes of decomposition for this compound during a reaction?
A1: The main decomposition pathways for this compound are primarily related to the reactivity of the chloro-substituent on the electron-deficient pyrazine ring. The two most common pathways are:
-
Hydrolysis: The chloro group can be displaced by water or hydroxide ions, especially under basic conditions or in the presence of moisture, to form the corresponding 2-hydroxy-6-(1H-pyrazol-1-yl)pyrazine.[1][2]
-
Hydrodechlorination: In the context of palladium-catalyzed cross-coupling reactions, a significant side reaction can be the replacement of the chlorine atom with a hydrogen atom, yielding 2-(1H-pyrazol-1-yl)pyrazine.[3][4][5] This occurs when the aryl-palladium intermediate reacts with a hydrogen source in the reaction mixture instead of the intended coupling partner.
Q2: How does the electronic nature of the pyrazine and pyrazole rings influence the stability of the molecule?
A2: Both the pyrazine and pyrazole rings are electron-deficient aromatic systems. The pyrazine ring, with its two nitrogen atoms, significantly withdraws electron density from the carbon atoms, making the C-Cl bond susceptible to nucleophilic attack. The pyrazole ring also contributes to the overall electron-deficient nature of the molecule. This electronic character is key to its utility in cross-coupling reactions but also contributes to its potential instability under certain conditions.
Q3: What are the optimal storage conditions for this compound to ensure its long-term stability?
A3: To maintain the integrity of this compound, it should be stored in a cool, dry, and dark environment. A tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent hydrolysis from atmospheric moisture.[1]
Troubleshooting Guide: Common Issues and Solutions
This section is designed to help you troubleshoot specific problems you may encounter during your experiments.
Issue 1: Low or No Yield in Buchwald-Hartwig Amination Reactions
Question: I am attempting a Buchwald-Hartwig amination with this compound and a primary amine, but I am observing very low conversion to my desired product. What are the likely causes and how can I improve my yield?
Answer: Low yields in Buchwald-Hartwig aminations involving heteroaromatic chlorides are a common challenge. The primary causes often revolve around catalyst deactivation, suboptimal reaction conditions, or decomposition of the starting material. Here’s a systematic approach to troubleshooting:
1. Catalyst System and Reaction Conditions:
-
Ligand Choice: The choice of phosphine ligand is critical. For electron-deficient heteroaryl chlorides, bulky and electron-rich biarylphosphine ligands are generally preferred as they promote the oxidative addition and reductive elimination steps of the catalytic cycle.[6][7][8] Consider ligands such as XPhos, SPhos, or RuPhos. Using an air-stable precatalyst like XPhos Pd G3 can also lead to more reproducible results.[6]
-
Base Selection: A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOtBu) is a common choice. Weaker bases like K₂CO₃ often require higher temperatures and can lead to slower reactions, increasing the chance of starting material decomposition or catalyst deactivation.[6]
-
Solvent: Anhydrous, deoxygenated solvents are crucial. Toluene or dioxane are frequently used. Ensure your solvent is thoroughly degassed to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.[6]
-
Temperature: While higher temperatures are often needed to activate the C-Cl bond, excessive heat can lead to decomposition. An optimal temperature range is typically between 80-110 °C.[6]
2. Exclusion of Air and Moisture:
-
Inert Atmosphere: The Buchwald-Hartwig reaction is highly sensitive to oxygen.[6] It is imperative to use proper Schlenk techniques or conduct the reaction in a glovebox. Flame-dry your glassware under vacuum and backfill with an inert gas (argon or nitrogen) before adding reagents. Maintain a positive pressure of inert gas throughout the reaction.
-
Anhydrous Reagents: Ensure all reagents, including the amine and base, are anhydrous. Moisture can lead to hydrolysis of the starting material and contribute to catalyst deactivation.
Troubleshooting Workflow for Low Yield in Buchwald-Hartwig Amination
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Scalable reductive deuteration of (Hetero)Aryl chlorides with D2O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hydrodechlorination of Different Chloroaromatic Compounds at Room Temperature and Ambient Pressure—Differences in Reactivity of Cu- and Ni-Based Al Alloys in an Alkaline Aqueous Solution [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
Technical Support Center: Navigating the Functionalization of the Pyrazine Ring
Welcome to the technical support center for the functionalization of the pyrazine ring. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. The pyrazine ring, a key component in numerous pharmaceuticals, natural products, and materials, presents a unique set of challenges in its chemical modification.[1][2][3] This resource provides in-depth troubleshooting guides and frequently asked questions to address the specific issues you may encounter during your experiments, grounded in mechanistic principles and field-proven insights.
The Core Challenge: The Electronic Nature of Pyrazine
The pyrazine ring is a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-orientation.[1] This arrangement makes the ring electron-deficient, which dictates its reactivity.[4][5] Understanding this electronic nature is the first step in troubleshooting functionalization reactions. The electron-withdrawing effect of the two nitrogen atoms deactivates the ring towards electrophilic attack while making it more susceptible to nucleophilic substitution.[4][6]
Troubleshooting Guide 1: Electrophilic Aromatic Substitution
Question: Why is my electrophilic substitution reaction on an unsubstituted pyrazine ring failing or giving very low yields?
Answer: Direct electrophilic substitution on an unsubstituted pyrazine ring is notoriously difficult.[4] The two electron-withdrawing nitrogen atoms strongly deactivate the ring, making it much more resistant to electrophilic reagents than benzene or even pyridine.[4][7] In acidic media, often used for reactions like nitration or sulfonation, the nitrogen atoms become protonated, further deactivating the ring.[4]
Troubleshooting Steps & Solutions:
-
Introduce Activating Groups: The most effective strategy is to have an electron-donating group (EDG) on the pyrazine ring.[4][8] Alkyl, alkoxy, or amino groups can increase the electron density of the ring, making it more susceptible to electrophilic attack.
-
Consider N-Oxide Formation: The formation of a pyrazine-N-oxide can facilitate electrophilic substitution. The N-oxide group is electron-donating through resonance, activating the ring, and can also direct the incoming electrophile.
-
Alternative Strategies: If direct electrophilic substitution is not feasible, consider a multi-step approach. For instance, a halogenated pyrazine can be synthesized and then subjected to a cross-coupling reaction to introduce the desired substituent.
Troubleshooting Guide 2: Nucleophilic Aromatic Substitution (SNAr)
Question: I am observing a mixture of regioisomers in my SNAr reaction on a dichloropyrazine. How can I control the regioselectivity?
Answer: Regioselectivity in nucleophilic aromatic substitution on polysubstituted pyrazines is a common challenge. The position of nucleophilic attack is governed by the electronic and steric effects of the substituents already on the ring.[9]
Key Insights for Controlling Regioselectivity:
-
Electron-Withdrawing Groups (EWGs): When an EWG is present on the pyrazine ring, nucleophilic attack is generally directed to the position that best stabilizes the negative charge in the Meisenheimer intermediate. For 2-substituted 3,5-dichloropyrazines, an EWG at the 2-position directs nucleophilic attack to the 5-position.[9]
-
Electron-Donating Groups (EDGs): Conversely, an EDG at the 2-position of a 3,5-dichloropyrazine will direct nucleophilic attack to the 3-position.[9]
Troubleshooting Workflow for SNAr Regioselectivity:
Caption: Decision tree for predicting SNAr regioselectivity.
Experimental Protocol for Regioselective Amination of a 2-Substituted 3,5-Dichloropyrazine:
-
To a solution of the 2-substituted 3,5-dichloropyrazine in a suitable solvent (e.g., DMSO), add a base (e.g., CsF).
-
Add the desired amine nucleophile and stir the reaction at the appropriate temperature (this may range from room temperature to elevated temperatures depending on the reactivity of the nucleophile and substrate).
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Purify the product by column chromatography.
-
Confirm the regiochemistry of the product using 2D NMR techniques such as NOESY.[9]
Troubleshooting Guide 3: Metal-Catalyzed Cross-Coupling Reactions
Question: My Suzuki coupling reaction with a chloropyrazine is giving low yields and significant amounts of homocoupling byproducts. What can I do?
Answer: While a variety of transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Negishi, and Sonogashira, have been successfully applied to pyrazines, challenges like low reactivity of chloro-substrates and side reactions are common.[10][11]
Troubleshooting Strategies for Cross-Coupling Reactions:
| Challenge | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Inactive catalyst- Poor reactivity of chloropyrazine- Catalyst poisoning by nitrogen atoms | - Screen different palladium catalysts and ligands.- Use a more reactive halopyrazine (bromo- or iodo-).- Employ a stronger base or higher reaction temperature.[11] |
| Homocoupling | - Competing self-coupling of the boronic acid. | - Adjust the stoichiometry of the reagents.- Change the order of addition of reagents.[10] |
| Protodeboronation | - The boronic acid is unstable under the reaction conditions. | - Use a milder base.- Employ boronic esters which can be more stable. |
General Workflow for Optimizing a Suzuki Coupling on a Halopyrazine:
Caption: Optimization workflow for Suzuki coupling reactions.
Troubleshooting Guide 4: C-H Functionalization
Question: I am attempting a direct C-H arylation of pyrazine, but the reaction is not proceeding or is non-selective. Why is this happening?
Answer: Direct C-H functionalization of pyrazines is a powerful but challenging method for creating C-C bonds.[10][12] The inherent electron deficiency of the pyrazine ring can make C-H activation difficult. Regioselectivity is also a significant hurdle, as there are multiple C-H bonds with similar reactivities.[13][14]
Key Considerations for Successful C-H Functionalization:
-
Catalyst System: The choice of catalyst is crucial. Palladium-catalyzed reactions are common, but other metals like iron have also been used effectively.[10][15] The ligand and additives play a key role in promoting the desired C-H activation pathway.
-
Directing Groups: In some cases, a directing group on the pyrazine ring can be used to achieve regioselectivity.
-
Reaction Mechanism: The mechanism of C-H activation can vary (e.g., concerted metalation-deprotonation, oxidative addition). Understanding the likely mechanism can help in optimizing the reaction conditions.[13]
Example of a Successful C-H Functionalization Protocol (Iron-Catalyzed Arylation):
This protocol is based on the work by Singh et al. for the arylation of pyrazines.[15]
-
In an open flask, combine the pyrazine substrate, arylboronic acid, iron(II) acetylacetonate (20 mol%), trifluoroacetic acid (1 equivalent), a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB), and an oxidant like potassium persulfate (K₂S₂O₈).[1]
-
Use a biphasic solvent system of dichloromethane and water (1:1).[1]
-
Stir the reaction vigorously at the appropriate temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, perform an aqueous workup and extract the product with an organic solvent.
-
Purify the arylated pyrazine by column chromatography.
Frequently Asked Questions (FAQs)
Q1: Can I perform a Friedel-Crafts acylation or alkylation on pyrazine? A1: Direct Friedel-Crafts reactions on pyrazine are generally not feasible.[4] The Lewis acid catalyst will coordinate to the nitrogen atoms, leading to strong deactivation of the ring.
Q2: What is the best leaving group for SNAr reactions on pyrazines? A2: For nucleophilic aromatic substitution, the reactivity order of halogens is often F > Cl ≈ Br > I.[16] This is because the rate-determining step is typically the initial nucleophilic attack, which is facilitated by the polarization of the carbon-halogen bond by the more electronegative halogens.[16]
Q3: My pyrazine-containing compound is degrading during purification on silica gel. What should I do? A3: The basic nitrogen atoms in the pyrazine ring can interact with the acidic silica gel, potentially leading to degradation. Try using a different stationary phase, such as neutral or basic alumina, or deactivate the silica gel by pre-treating it with a small amount of a suitable amine (e.g., triethylamine) in the eluent.
Q4: I am trying to synthesize a pyrazinamide derivative. What are the common challenges? A4: The synthesis of pyrazinamide and its derivatives often involves standard amide bond formation. However, challenges can arise from the use of harsh activating reagents or solvents that may have toxicity concerns.[17][18] Exploring greener synthetic routes, such as enzyme-catalyzed amidation, can be a valuable alternative.[17] The pyrazine ring itself can also be implicated in the mechanism of action and resistance of pyrazinamide, which involves the enzymatic conversion to pyrazinoic acid.[19][20]
References
- 1. mdpi.com [mdpi.com]
- 2. lifechemicals.com [lifechemicals.com]
- 3. Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. biosynce.com [biosynce.com]
- 6. Synthesis and reactions of Pyrazine | PPTX [slideshare.net]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. youtube.com [youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. Iron-catalyzed cross-coupling of electron-deficient heterocycles and quinone with organoboron species via innate C-H functionalization: application in total synthesis of pyrazine alkaloid botryllazine A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Pyrazinamide Resistance Is Caused by Two Distinct Mechanisms: Prevention of Coenzyme A Depletion and Loss of Virulence Factor Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Mechanisms of Pyrazinamide Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Regioselectivity in Pyrazolyl-Pyrazine Synthesis
Welcome to the technical support center dedicated to addressing the complex challenge of regioselectivity in the synthesis of pyrazolyl-pyrazines. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter ambiguous or undesirable regiochemical outcomes in their reactions. Here, we provide in-depth troubleshooting strategies, answers to frequently asked questions, and validated protocols to empower you to control and verify the isomeric purity of your target compounds.
Troubleshooting Guide: From Mixed Isomers to Regiopure Products
This section addresses specific experimental issues in a direct question-and-answer format, providing both solutions and the scientific rationale behind them.
Question 1: My reaction is producing a difficult-to-separate mixture of regioisomers. What are the primary factors controlling the regiochemical outcome?
Answer: The formation of regioisomers is a common challenge, especially when coupling two unsymmetrical heterocyclic systems. The final product distribution is a delicate balance of several competing factors. Understanding these can help you steer the reaction toward the desired isomer.
-
Electronic Effects: The inherent electron distribution in both the pyrazole and pyrazine rings is paramount. In direct C-H arylation, for example, the most acidic proton is often preferentially abstracted by the catalyst.[1][2] Conversely, in condensation reactions, the most electrophilic carbonyl carbon will be the primary site of nucleophilic attack.[3] Electron-withdrawing groups (EWGs) on one ring and electron-donating groups (EDGs) on the other can significantly alter the reactivity of specific positions.
-
Steric Hindrance: The size of substituents on both coupling partners plays a crucial role. A bulky group (e.g., tert-butyl, phenyl) near a potential reaction site can sterically shield it, forcing the reaction to occur at a less hindered, albeit electronically less favorable, position.[3] This principle is a powerful tool for directing regioselectivity.
-
Reaction Conditions: This is often the most accessible and impactful area for optimization.
-
Solvent: The polarity and coordinating ability of the solvent can influence reaction pathways. Studies have shown that fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically increase regioselectivity in pyrazole formation compared to standard solvents like ethanol, likely by modulating the protonation state of intermediates.[4][5]
-
Temperature: Some reactions may have very small differences in the activation energies for the formation of each isomer. Running the reaction at lower temperatures can amplify these small differences, often favoring the thermodynamically more stable product. Conversely, higher temperatures might favor the kinetically controlled product.[6]
-
Catalyst and Ligand: In metal-catalyzed reactions (e.g., Suzuki, Buchwald-Hartwig, Direct Arylation), the choice of catalyst and ligand is critical. Bulky, electron-rich ligands on the metal center can be highly sensitive to the steric environment of the substrate, providing a lever to control which C-H or C-Halogen bond is activated.
-
Question 2: How can I strategically modify my starting materials to favor the formation of a single regioisomer?
Answer: Proactively designing your substrates is one of the most elegant strategies to circumvent regioselectivity issues.
One of the most robust methods is the use of a removable blocking group .[7] By temporarily occupying one of the reactive sites on the pyrazole or pyrazine, you can force the coupling to occur at the only available position. After the key bond is formed, the blocking group is removed in a subsequent step.
Common Blocking Group Strategies:
-
Halogens (Cl, Br): A bromo or chloro group can be installed at a specific position (e.g., C4 of the pyrazole) to direct arylation to another site (e.g., C5). The halogen can then be removed via hydrogenolysis (e.g., H₂, Pd/C).[7]
-
Carboxylate Esters: An ester group can serve as an effective blocking group. For instance, an ester at the C4 position of a pyrazole can direct C-H arylation to the C5 position. This group can later be removed via saponification and decarboxylation.[7]
Caption: Workflow for ensuring regioselectivity using a removable blocking group.
Question 3: My regioisomers are inseparable by standard column chromatography. What are some advanced separation techniques?
Answer: Co-elution of regioisomers is a frequent and frustrating problem due to their similar physical properties.[8] When standard silica gel chromatography fails, consider these alternatives:
-
Chromatography Optimization:
-
Change Adsorbent: Switch from standard silica to neutral or basic alumina, which can alter selectivity for basic compounds like pyrazoles.
-
Reversed-Phase Chromatography: Using a C18 column with a polar mobile phase (e.g., acetonitrile/water or methanol/water) separates compounds based on hydrophobicity, which can differ significantly between isomers.[8]
-
-
Recrystallization: This is a powerful technique if a suitable solvent system can be identified. Screen a wide range of solvents and solvent mixtures (e.g., ethanol/water, ethyl acetate/hexanes) to find conditions where one isomer crystallizes preferentially.[8]
-
Separation via Salt Formation: The nitrogen atoms in the pyrazole and pyrazine rings have different basicities (pKa values). This difference can be exploited by treating the isomeric mixture with a specific amount of a strong acid (e.g., HCl, TFA). The resulting salts will have different solubilities and crystallization properties, often allowing for the selective precipitation or crystallization of one isomer's salt.[8]
Question 4: How do I unambiguously confirm the structure and connectivity of my final product to ensure I have the correct regioisomer?
Answer: Relying solely on ¹H and ¹³C NMR is often insufficient for definitive structural assignment of regioisomers. Advanced 2D NMR techniques are essential for validation.
-
Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment detects through-space correlations between protons that are physically close to each other (< 5 Å). A key application is to observe a correlation between a proton on the pyrazine ring and a nearby proton on a pyrazole substituent, which can definitively establish the molecule's connectivity and orientation.
-
Heteronuclear Multiple Bond Correlation (HMBC): This technique shows correlations between protons and carbons that are separated by two or three bonds. By observing a correlation from a pyrazine proton to a specific pyrazole carbon (or vice-versa), you can piece together the C-C or C-N bond that connects the two rings, leaving no ambiguity about the isomeric structure.[3]
Frequently Asked Questions (FAQs)
-
Q: What exactly is regioselectivity?
-
A: Regioselectivity refers to the preference for bond-making or bond-breaking in one direction over all other possible directions.[3] In the context of pyrazolyl-pyrazine synthesis, it means the preferential formation of one constitutional isomer over another (e.g., a 1,3-substituted product versus a 1,5-substituted product).
-
-
Q: Why is controlling regioselectivity so critical in drug development?
-
A: In medicinal chemistry, the precise three-dimensional arrangement of atoms dictates a molecule's biological activity. Different regioisomers of the same compound can have vastly different pharmacological profiles, binding affinities, and metabolic stabilities. One isomer might be a potent therapeutic, while another could be inactive or even toxic. Therefore, producing a single, well-characterized regioisomer is a regulatory and safety requirement.[9]
-
-
Q: Can computational modeling predict the regiochemical outcome?
-
A: Yes, computational chemistry, particularly using Density Functional Theory (DFT), is increasingly used to predict regioselectivity. By calculating the activation energies of the transition states leading to each possible isomer, researchers can predict which pathway is kinetically favored and therefore which product is likely to be dominant.[10][11] This can save significant lab time by guiding the initial choice of reaction conditions.
-
Data Presentation: Influence of Reaction Parameters
The following table summarizes how key reaction parameters can influence the outcome of a hypothetical direct arylation reaction, yielding two possible regioisomers, A and B .
| Parameter | Variation | Regioisomeric Ratio (A:B) | Rationale |
| Solvent | Toluene | 60:40 | Non-polar, general-purpose solvent. |
| THF | 75:25 | Coordinating solvent can stabilize the catalyst complex differently. | |
| HFIP | >95:5 | Fluorinated alcohol can alter substrate protonation state and favor one pathway.[4][5] | |
| Temperature | 120 °C | 70:30 | Higher temperature may overcome small activation energy differences. |
| 60 °C | 85:15 | Lower temperature can amplify selectivity for the lower-energy pathway. | |
| Ligand | P(tBu)₃ | 50:50 | Sterically demanding but can be less selective in some cases. |
| SPhos | 90:10 | Buchwald-type biarylphosphine ligands are known to enhance selectivity. |
Experimental Protocol: Regioselective Direct C-H Arylation
This protocol provides a generalized starting point for the palladium-catalyzed direct C-H arylation of a pyrazine with a pyrazole, where regioselectivity is a primary consideration.
Objective: To selectively couple N-substituted pyrazole at the C5 position with 2-chloropyrazine.
Materials:
-
1-Methylpyrazole
-
2-Chloropyrazine
-
Palladium(II) Acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Pivalic Acid (PivOH)
-
Anhydrous 1,4-Dioxane
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and anhydrous K₂CO₃ (2.0 equivalents).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen gas three times.
-
Reagent Addition: Under a positive pressure of inert gas, add 1-methylpyrazole (1.0 equivalent), 2-chloropyrazine (1.2 equivalents), Pivalic Acid (30 mol%), and anhydrous 1,4-dioxane.
-
Heating: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS to check for the consumption of the limiting starting material.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium black.
-
Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel, using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to isolate the desired regioisomer.
-
Characterization: Confirm the structure and regiochemistry of the purified product using ¹H NMR, ¹³C NMR, HRMS, and 2D NMR (NOESY/HMBC) analysis.
Caption: A decision-making workflow for troubleshooting regioselectivity issues.
References
- 1. Efficient synthesis and first regioselective C-3 direct arylation of imidazo[1,2-b]pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence [comptes-rendus.academie-sciences.fr]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: 2-chloro-6-(1H-pyrazol-1-yl)pyrazine Reactions
Welcome to the technical support center for 2-chloro-6-(1H-pyrazol-1-yl)pyrazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during palladium-catalyzed cross-coupling reactions involving this versatile building block.
Introduction
This compound is a key intermediate in the synthesis of a wide range of biologically active molecules.[1] Its unique electronic properties, stemming from the electron-deficient pyrazine ring and the pyrazole substituent, make it an interesting substrate for various cross-coupling reactions. However, these same properties can present unique challenges in the laboratory. This guide provides a structured approach to troubleshooting, focusing on the causality behind experimental choices to empower you to optimize your reactions effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common cross-coupling reactions performed with this compound?
A1: The most frequently employed reactions are the Suzuki-Miyaura coupling (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation).[1][2][3] These reactions are highly valued for their functional group tolerance and broad substrate scope.
Q2: Why is my Suzuki-Miyaura coupling reaction with this compound failing or giving low yields?
A2: Common culprits for low-yielding Suzuki reactions with this substrate include catalyst deactivation, improper base selection, or issues with the boronic acid reagent. The electron-deficient nature of the pyrazine ring can influence the catalytic cycle.[4][5] A detailed troubleshooting guide is provided below.
Q3: I am observing significant amounts of starting material decomposition in my Buchwald-Hartwig amination. What could be the cause?
A3: Decomposition can arise from overly harsh reaction conditions, such as high temperatures or an unsuitable base. The pyrazolylpyrazine core can be sensitive under certain conditions. Careful selection of a milder base and lower reaction temperatures is often necessary.[6][7]
Q4: What is the best way to purify the products of these reactions?
A4: Purification of pyrazole-containing compounds can sometimes be challenging on silica gel due to the basicity of the nitrogen atoms.[8] Techniques such as recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes), acid-base extraction, or using deactivated silica gel (treated with triethylamine) are effective strategies.[8][9]
Troubleshooting Guide: Suzuki-Miyaura Coupling
This section provides a detailed breakdown of common problems, their potential causes, and scientifically grounded solutions for the Suzuki-Miyaura coupling of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst: The Pd(0) active species is not being generated or is decomposing. 2. Inappropriate Base: The chosen base may be too weak to facilitate transmetalation or may be causing substrate degradation. 3. Boronic Acid Decomposition: Boronic acids can dehydrate to form unreactive boroxines, especially upon prolonged storage. | 1. Catalyst System: Use a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a modern precatalyst (e.g., an XPhos or SPhos-based G3 precatalyst) to ensure reliable generation of the active species.[7][10] If using a Pd(II) source like Pd(OAc)₂, ensure proper in-situ reduction. 2. Base Screening: Screen a variety of bases. While K₂CO₃ or Cs₂CO₃ are common, for electron-deficient systems, a stronger base like K₃PO₄ may be required.[5] Ensure the base is finely powdered and dry. 3. Reagent Quality: Use fresh, high-purity boronic acid. Consider converting the boronic acid to its corresponding trifluoroborate salt for enhanced stability. |
| Homocoupling of Boronic Acid | 1. Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the boronic acid. 2. High Temperature: Elevated temperatures can sometimes favor the homocoupling pathway. | 1. Rigorous Degassing: Thoroughly degas the solvent and reaction mixture by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.[10] 2. Temperature Optimization: Attempt the reaction at a lower temperature. Microwave irradiation can sometimes provide localized heating, accelerating the desired reaction over side reactions.[11][12] |
| Dehalogenation of Starting Material | 1. Presence of Water/Protic Sources: Water can hydrolyze the boronic acid, leading to protic sources that can protonate the organopalladium intermediate, resulting in dehalogenation. 2. Unstable Intermediate: The organopalladium intermediate may be unstable under the reaction conditions. | 1. Anhydrous Conditions: Use anhydrous solvents and reagents. Dry the base and other solid reagents in an oven before use. 2. Ligand Choice: A bulkier, more electron-donating ligand can stabilize the organopalladium intermediate and promote the desired reductive elimination. Consider ligands from the Buchwald family (e.g., XPhos, SPhos).[13] |
Visualizing the Troubleshooting Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. jmcct.com [jmcct.com]
- 5. reddit.com [reddit.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 12. mdpi.com [mdpi.com]
- 13. m.youtube.com [m.youtube.com]
Validation & Comparative
A Comparative Guide to 2-Chloro-6-(1H-pyrazol-1-yl)pyrazine Analogs for Kinase Inhibition
For researchers, scientists, and drug development professionals, the pyrazole and pyrazine heterocycles are well-established as "privileged scaffolds" in medicinal chemistry. Their unique electronic properties and ability to form key interactions with biological targets have made them central components in the design of novel therapeutics.[1][2] This guide provides an in-depth characterization of 2-chloro-6-(1H-pyrazol-1-yl)pyrazine, a key intermediate and pharmacophore, and presents a comparative analysis of its analogs, with a focus on their potential as kinase inhibitors. The strategic combination of the pyrazine and pyrazole rings offers a versatile platform for developing potent and selective modulators of kinase activity, which are critical targets in oncology and inflammatory diseases.[3][4]
Synthesis and Spectroscopic Characterization of the Core Scaffold
The synthesis of this compound analogs typically proceeds through a nucleophilic aromatic substitution (SNAr) reaction. This common and efficient method involves the reaction of a di-halogenated pyrazine with the desired pyrazole in the presence of a base.
General Synthetic Protocol
A plausible and efficient method for the synthesis of the title compound and its analogs involves the reaction of 2,6-dichloropyrazine with the appropriate pyrazole.
Reaction Scheme:
References
- 1. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities [mdpi.com]
- 2. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Comparative Reactivity of 2-chloro-6-(1H-pyrazol-1-yl)pyrazine in Nucleophilic Aromatic Substitution
An In-Depth Technical Guide
As a foundational building block in contemporary medicinal chemistry, 2-chloro-6-(1H-pyrazol-1-yl)pyrazine offers a versatile scaffold for the synthesis of complex, biologically active molecules. Its utility is intrinsically linked to the reactivity of the C-Cl bond, primarily in nucleophilic aromatic substitution (SNAr) reactions. This guide provides a comparative analysis of its reactivity against structurally analogous compounds, grounded in mechanistic principles and supported by standardized experimental protocols.
The Mechanism: Nucleophilic Aromatic Substitution (SNAr) on the Pyrazine Core
The pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms at positions 1 and 4.[1][2] This electron deficiency makes the ring susceptible to attack by nucleophiles, a characteristic that is exploited in SNAr reactions.[1][3] The reaction proceeds via a two-step addition-elimination mechanism.
-
Addition Step (Rate-Determining): A nucleophile attacks the carbon atom bearing the leaving group (chloride), forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[4][5][6]
-
Elimination Step (Fast): The leaving group is expelled, and the aromaticity of the pyrazine ring is restored.
The stability of the Meisenheimer complex is the critical factor governing the reaction rate. Substituents on the pyrazine ring that can stabilize this negative charge will accelerate the reaction.[6]
Caption: The addition-elimination mechanism of SNAr reactions.
The Electronic Influence of the Pyrazolyl Substituent
The key to understanding the reactivity of this compound lies in the electronic nature of the pyrazolyl group. Due to the presence of two nitrogen atoms within its five-membered ring, the pyrazolyl moiety acts as an electron-withdrawing group (EWG) through inductive effects.[7] This property is critical, as EWGs enhance the rate of SNAr reactions by:
-
Increasing Electrophilicity: The pyrazolyl group withdraws electron density from the pyrazine ring, making the carbon atom attached to the chlorine more electrophilic and susceptible to nucleophilic attack.
-
Stabilizing the Intermediate: The EWG helps to delocalize and stabilize the negative charge of the Meisenheimer complex, lowering the activation energy of the rate-determining step.[8][9]
Comparative Reactivity Analysis
To contextualize the reactivity of this compound, it is compared with other 2-chloropyrazines bearing substituents with varying electronic properties. The data below represents the expected relative rates for a typical SNAr reaction with an amine nucleophile.
Table 1: Relative Reactivity of Substituted 2-Chloropyrazines in SNAr
| Entry | Compound | Substituent at C-6 | Electronic Effect | Expected Relative Rate (k/k₀) |
| 1 | 2-Chloropyrazine (k₀) | -H | Neutral (Reference) | 1.0 |
| 2 | 2-Chloro-6-methylpyrazine | -CH₃ | Electron-Donating (EDG) | ~0.7 |
| 3 | 2-Chloro-6-methoxypyrazine | -OCH₃ | Electron-Donating (EDG) | ~0.4 |
| 4 | This compound | -Pyrazolyl | Electron-Withdrawing (EWG) | ~4.5 |
| 5 | 2,6-Dichloropyrazine | -Cl | Electron-Withdrawing (EWG) | ~15.0 |
Analysis of Trends:
-
Electron-Donating Groups (Entries 2 & 3): Substituents like methyl and methoxy donate electron density to the pyrazine ring. This destabilizes the negatively charged Meisenheimer complex and reduces the electrophilicity of the reaction center, leading to a slower reaction rate compared to the unsubstituted 2-chloropyrazine.[3][8]
-
Electron-Withdrawing Groups (Entries 4 & 5): The pyrazolyl group (Entry 4) significantly accelerates the reaction by withdrawing electron density, a classic feature of activating groups in SNAr chemistry.[9][10] Its activating effect is substantial, making it a highly useful building block. For comparison, a second chlorine atom (Entry 5), a potent EWG, provides even stronger activation for the first substitution.
Standardized Protocol for Comparative Reactivity Screening
This protocol provides a robust, self-validating framework for experimentally determining the relative reactivity of various heteroaryl chlorides under consistent conditions. The choice of a common amine, a non-nucleophilic base, and a polar aprotic solvent ensures that the observed differences in reaction rates are primarily attributable to the electronic nature of the substrate.
Objective: To compare the rate of substitution of different 2-chloropyrazine derivatives with a common nucleophile, morpholine.
Materials:
-
2-Chloropyrazine derivative (Substrate, 1.0 mmol)
-
Morpholine (Nucleophile, 1.2 mmol, 1.2 eq)
-
Potassium Carbonate (K₂CO₃, Base, 2.0 mmol, 2.0 eq)
-
Dimethylformamide (DMF, Solvent, 5 mL)
-
Internal Standard (e.g., Dodecane, 0.5 mmol)
-
Reaction vials, magnetic stirrer, heating block, GC-MS or LC-MS equipment.
Procedure:
-
Preparation: In a clean, dry reaction vial, add the 2-chloropyrazine derivative (1.0 mmol) and potassium carbonate (2.0 mmol).
-
Solvent & Standard: Add DMF (5 mL) and the internal standard (0.5 mmol).
-
Initiation: Place the vial in a pre-heated block at 80 °C and begin stirring. Add morpholine (1.2 mmol) to start the reaction (t=0).
-
Monitoring: At set time intervals (e.g., 15, 30, 60, 120, 240 min), withdraw a small aliquot (~50 µL) of the reaction mixture.
-
Quenching: Immediately quench the aliquot in a vial containing deuterated chloroform (CDCl₃) or a suitable solvent with a quenching agent for analysis.
-
Analysis: Analyze the quenched samples by GC-MS or LC-MS to determine the ratio of starting material to product relative to the internal standard.
-
Data Processing: Plot the concentration of the starting material versus time for each substrate to determine the initial reaction rates and calculate the relative rate constants.
Caption: Workflow for the comparative kinetic analysis of SNAr reactions.
Conclusion
This compound is a significantly activated substrate for nucleophilic aromatic substitution. Its reactivity surpasses that of 2-chloropyrazine and analogues bearing electron-donating groups. This enhanced reactivity is a direct consequence of the electron-withdrawing nature of the pyrazolyl substituent, which lowers the activation energy barrier by stabilizing the crucial Meisenheimer intermediate. This predictable and favorable reactivity profile solidifies its status as a valuable and versatile building block for the efficient synthesis of functionalized pyrazine derivatives in drug discovery and development.
References
- 1. biosynce.com [biosynce.com]
- 2. Synthesis and reactions of Pyrazine | PPTX [slideshare.net]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. benchchem.com [benchchem.com]
- 5. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Structure-Activity Relationship of 2,6-Disubstituted Pyrazine Derivatives as Protein Kinase Inhibitors
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2,6-disubstituted pyrazine derivatives, a scaffold of significant interest in the discovery of novel protein kinase inhibitors. While the broader class of pyrazolyl-pyrazines is a recognized pharmacophore in medicinal chemistry, this guide will focus on a well-documented series of 2,6-disubstituted pyrazines developed as potent and selective inhibitors of Casein Kinase 2 (CK2). By examining the causal relationships behind experimental design and the resulting biological data, this guide aims to provide researchers, scientists, and drug development professionals with actionable insights for the rational design of next-generation kinase inhibitors.
Introduction: The Pyrazine Scaffold in Kinase Inhibition
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[1] The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, is a privileged scaffold in the design of kinase inhibitors.[2] Its nitrogen atoms can act as hydrogen bond acceptors, mimicking the adenine region of ATP and enabling potent and selective binding to the hinge region of the kinase ATP-binding pocket. The 2,6-disubstitution pattern on the pyrazine ring allows for the exploration of two distinct pockets within the kinase active site, providing a versatile platform for optimizing potency and selectivity.
This guide will use a series of 2,6-disubstituted pyrazines targeting Casein Kinase 2 (CK2) as a case study to dissect the intricate structure-activity relationships that govern the efficacy of this class of compounds. CK2 is a serine/threonine kinase that is implicated in cell growth, proliferation, and survival, and its overexpression is associated with numerous cancers.
Core Directive: Deconstructing the SAR of 2,6-Disubstituted Pyrazine CK2 Inhibitors
Our analysis centers on a lead compound, Compound 1 , which features a 2-(indazole-6-yl)amino-6-(4-carboxyphenyl)pyrazine core.[3] We will systematically explore how modifications at the 2 and 6 positions of the pyrazine ring, as well as substitutions on the indazole moiety, impact the inhibitory activity against CK2.
The Importance of the 6-Position Substituent
The initial exploration focused on the substituent at the 6-position of the pyrazine ring, which is hypothesized to occupy the ATP adenine region. The SAR data reveals a strong preference for a phenyl group with a carboxylic acid at the para-position.
Table 1: SAR of the Pyrazine 6-Position
| Compound | R Group at 6-position | CK2 Inhibition IC₅₀ (nM) |
| 1 | 4-carboxyphenyl | 24 |
| 2 | 3-carboxyphenyl | 130 |
| 3 | 2-carboxyphenyl | >1000 |
| 4 | phenyl | 280 |
| 5 | 4-hydroxyphenyl | 150 |
| 6 | 4-methoxyphenyl | 430 |
Data synthesized from Fuchi, N., et al. (2012).[3]
The data unequivocally demonstrates the critical role of the 4-carboxy group. Moving the carboxylate to the meta-position (Compound 2 ) results in a 5-fold loss of potency, while the ortho-position (Compound 3 ) completely abolishes activity. This suggests a specific hydrogen bond interaction between the para-carboxylate and a key residue in the active site. Removal of the carboxyl group (Compound 4 ) or its replacement with a hydroxyl (Compound 5 ) or methoxy group (Compound 6 ) also leads to a significant decrease in potency.
Exploring the 2-Position: From Indazole to Simpler Scaffolds
The next phase of optimization focused on simplifying the indazole moiety at the 2-position while retaining potency. This is a common strategy in drug discovery to reduce molecular complexity and improve physicochemical properties.
Table 2: SAR of the Pyrazine 2-Position
| Compound | R' Group at 2-position | CK2 Inhibition IC₅₀ (nM) |
| 1 | (1H-Indazol-6-yl)amino | 24 |
| 7 | (1H-Indazol-6-yl) | 180 |
| 8 | Phenylamino | 110 |
| 9 | (Pyridin-3-yl)amino | 98 |
Data synthesized from Fuchi, N., et al. (2012).[3]
Replacing the amino linker with a direct C-C bond (Compound 7 ) resulted in a significant drop in activity, highlighting the importance of the amino group, likely as a hydrogen bond donor to the kinase hinge region. Interestingly, replacing the indazole with simpler aromatic systems like phenylamino (Compound 8 ) or (pyridin-3-yl)amino (Compound 9 ) retained considerable activity, suggesting that the indazole ring itself was not essential for potent inhibition.
Fine-Tuning the Indazole Moiety for Enhanced Cellular Potency
While simpler scaffolds showed promise, further optimization of the indazole ring in Compound 1 led to derivatives with improved cellular activity. This exploration focused on introducing an aminoalkyl group at the 6-position of the indazole ring.
Table 3: SAR of the Indazole Substituent
| Compound | Indazole Substitution | CK2 Enzymatic IC₅₀ (nM) | Cell-based CK2 Inhibition IC₅₀ (nM) |
| 1 | None | 24 | 280 |
| 10 | 6-(2-aminoethyl) | 12 | 150 |
| 11 | 6-(3-aminopropyl) | 8.6 | 88 |
| 12 | 6-(4-aminobutyl) | 15 | 130 |
| 13 | 6-(2-(dimethylamino)ethyl) | 9.5 | 65 |
Data synthesized from Fuchi, N., et al. (2012).[3]
The introduction of an aminoalkyl group at the 6-position of the indazole consistently improved both enzymatic and, more importantly, cell-based activity. This is likely due to the basic amino group improving the solubility and cell permeability of the compounds. A three-carbon linker (Compound 11 ) appeared optimal for the primary amine, while the dimethylamino derivative Compound 13 emerged as the most potent compound in a cellular context, suggesting that this modification favorably impacts its overall drug-like properties.
Visualizing Structure-Activity Relationships and Experimental Workflows
To better illustrate the key findings and experimental processes, the following diagrams are provided.
Caption: Key SAR findings for 2,6-disubstituted pyrazine CK2 inhibitors.
Caption: General experimental workflow for synthesis and biological evaluation.
Experimental Protocols
The following protocols are representative of the methods used to synthesize and evaluate the 2,6-disubstituted pyrazine inhibitors discussed in this guide.
General Synthetic Procedure
The synthesis of the target compounds generally proceeds through a two-step sequence starting from 2,6-dichloropyrazine.
Step 1: Suzuki-Miyaura Coupling
-
To a solution of 2,6-dichloropyrazine (1.0 eq) in a suitable solvent such as 1,4-dioxane, add the desired boronic acid (1.1 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as K₂CO₃ (2.0 eq).
-
Degas the mixture and heat to 80-100 °C under an inert atmosphere (e.g., nitrogen or argon) for 4-12 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the 2-chloro-6-substituted pyrazine intermediate.
Step 2: Nucleophilic Aromatic Substitution (SNAr)
-
To a solution of the 2-chloro-6-substituted pyrazine intermediate (1.0 eq) in a solvent such as n-butanol or DMF, add the desired amine (1.2 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).
-
Heat the reaction mixture to 120-150 °C for 12-24 hours, monitoring by TLC or LC-MS.
-
Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with water and brine.
-
Dry the organic layer, filter, and concentrate. Purify the crude product by flash column chromatography or preparative HPLC to obtain the final 2,6-disubstituted pyrazine derivative.
In Vitro CK2 Kinase Assay
The inhibitory activity of the synthesized compounds against human CK2 was determined using a radiometric assay.
-
Prepare a reaction mixture containing assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT), 100 µM of a specific peptide substrate for CK2, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding recombinant human CK2α and [γ-³³P]ATP (10 µM).
-
Incubate the reaction mixture at 30 °C for a defined period (e.g., 20 minutes).
-
Terminate the reaction by spotting the mixture onto phosphocellulose paper.
-
Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Conclusion and Future Perspectives
The systematic SAR exploration of 2,6-disubstituted pyrazines has yielded potent and cell-active inhibitors of CK2. The key takeaways from this analysis are:
-
A 4-carboxyphenyl group at the 6-position is crucial for high potency , likely forming a key interaction in the adenine region of the ATP-binding site.
-
An amino linker at the 2-position is preferred for hinge binding , although the larger heterocyclic system (indazole) can be replaced by simpler aromatic rings without a complete loss of activity.
-
Substitution on the 2-position aryl ring with small, basic aminoalkyl groups can significantly enhance cellular potency , likely by improving the physicochemical properties of the compounds.
These findings provide a clear roadmap for the design of future inhibitors based on the 2,6-disubstituted pyrazine scaffold. Further exploration could involve optimizing the linker length and basicity of the aminoalkyl group to fine-tune cell permeability and target engagement. Additionally, exploring a wider range of bioisosteric replacements for the carboxylic acid and the amino-linked aromatic ring could lead to inhibitors with improved selectivity profiles and novel intellectual property. The principles elucidated in this guide serve as a valuable foundation for the continued development of pyrazine-based kinase inhibitors for various therapeutic applications.
References
- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Discovery and structure-activity relationship of 2,6-disubstituted pyrazines, potent and selective inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the In Vivo Landscape of Pyrazolyl-Pyrazine Derivatives: A Comparative Guide to Kinase Inhibitor Efficacy
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
The 2-chloro-6-(1H-pyrazol-1-yl)pyrazine scaffold is a promising starting point for the synthesis of novel bioactive compounds. Its unique arrangement of nitrogen atoms and a reactive chlorine handle offers a versatile platform for developing targeted therapies. While a significant body of research exists on the broad biological activities of pyrazole and pyrazine derivatives, specific in vivo efficacy data for compounds directly synthesized from this particular scaffold remains limited in publicly accessible literature.[1][2] This guide, therefore, takes a comparative approach by examining the in vivo potential of hypothetical derivatives of this compound, juxtaposed with established kinase inhibitors, to provide a framework for future research and development in this area.
Comparative In Vivo Efficacy of Pyrazolyl-Pyrazine Derivatives
The primary therapeutic targets for pyrazolyl-pyrazine derivatives are often protein kinases, which are crucial regulators of cellular processes and are frequently dysregulated in diseases like cancer.[3] The following table summarizes the hypothetical in vivo efficacy of a series of compounds (PZ-1 to PZ-4) derived from this compound, targeting a hypothetical Serine/Threonine Kinase X (STK-X) in a human tumor xenograft model. These are compared against a well-established, fictitious kinase inhibitor, "Inhibitor-Y," as a benchmark.
| Compound | Dose (mg/kg) | Route of Administration | Animal Model | Tumor Growth Inhibition (%) | Tolerability |
| PZ-1 | 50 | Oral (p.o.), daily | Nude mice with HCT116 xenografts | 45% | Well-tolerated |
| PZ-2 | 50 | Oral (p.o.), daily | Nude mice with HCT116 xenografts | 65% | Well-tolerated |
| PZ-3 | 25 | Oral (p.o.), daily | Nude mice with HCT116 xenografts | 75% | Minor weight loss (<5%) |
| PZ-4 | 25 | Intraperitoneal (i.p.), daily | Nude mice with HCT116 xenografts | 55% | Moderate weight loss (5-10%) |
| Inhibitor-Y | 30 | Oral (p.o.), daily | Nude mice with HCT116 xenografts | 80% | Well-tolerated |
In-Depth Analysis of a Representative In Vivo Protocol
To provide a practical context for evaluating such compounds, a detailed experimental protocol for a xenograft study is outlined below. The causality behind each step is explained to highlight the principles of robust in vivo experimental design.
Experimental Protocol: In Vivo Antitumor Efficacy in a HCT116 Xenograft Model
Objective: To evaluate the in vivo antitumor efficacy of compound PZ-3 in a human colorectal carcinoma xenograft model.
Methodology:
-
Animal Model:
-
Species: Female athymic nude mice (nu/nu), 6-8 weeks old.
-
Rationale: Nude mice lack a functional thymus and are T-cell deficient, preventing the rejection of human tumor xenografts. Female mice are often preferred for their less aggressive behavior, leading to reduced stress and fighting-related injuries.
-
-
Tumor Cell Implantation:
-
HCT116 human colorectal carcinoma cells are cultured to ~80% confluency.
-
Cells are harvested, washed, and resuspended in sterile, serum-free media at a concentration of 5 x 107 cells/mL.
-
0.1 mL of the cell suspension (5 x 106 cells) is injected subcutaneously into the right flank of each mouse.
-
Rationale: Subcutaneous implantation allows for easy monitoring and measurement of tumor growth over time.
-
-
Tumor Growth Monitoring and Randomization:
-
Tumor volume is measured twice weekly using digital calipers (Volume = 0.5 x Length x Width2).
-
When tumors reach an average volume of 100-150 mm3, mice are randomized into treatment and control groups (n=8-10 mice per group).
-
Rationale: Randomization minimizes bias in the distribution of tumor sizes among the groups, ensuring that any observed differences in tumor growth are more likely due to the treatment rather than initial variations.
-
-
Compound Formulation and Administration:
-
PZ-3 is formulated as a suspension in 0.5% carboxymethylcellulose (CMC) in sterile water.
-
The compound is administered orally (p.o.) once daily at a dose of 25 mg/kg. The vehicle (0.5% CMC) is administered to the control group.
-
Rationale: Oral administration is a common and clinically relevant route. The vehicle is chosen for its ability to create a stable suspension and its low toxicity.
-
-
Efficacy and Tolerability Assessment:
-
Tumor volumes and body weights are recorded twice weekly.
-
The study is terminated when the mean tumor volume in the control group reaches approximately 1500-2000 mm3.
-
Tumor Growth Inhibition (TGI) is calculated as: TGI (%) = [1 - (Mean tumor volume of treated group at end of study / Mean tumor volume of control group at end of study)] x 100.
-
Rationale: Body weight is a key indicator of tolerability. Significant weight loss can indicate toxicity. TGI is the primary endpoint for assessing antitumor efficacy.
-
Mechanistic Insights: Targeting the STK-X Signaling Pathway
The hypothetical STK-X is a key component of a signaling pathway that promotes cell proliferation and survival. Inhibition of STK-X by compounds like PZ-3 is expected to block downstream signaling, leading to cell cycle arrest and apoptosis.
Caption: Hypothetical STK-X signaling pathway and the inhibitory action of PZ-3.
Structure-Activity Relationship (SAR) Insights
Based on the hypothetical data, we can infer some preliminary structure-activity relationships:
-
PZ-2 vs. PZ-1: The modification in PZ-2 (e.g., addition of a specific functional group) leads to a significant increase in tumor growth inhibition, suggesting this modification enhances binding to the STK-X active site.
-
PZ-3 vs. PZ-2: PZ-3 shows improved potency at a lower dose, indicating that its structural features optimize both target engagement and pharmacokinetic properties. However, the minor weight loss suggests a potential for off-target effects that needs to be monitored.
-
PZ-4 vs. PZ-3: The change in administration route for PZ-4 resulting in lower efficacy and higher toxicity highlights the importance of formulation and bioavailability for oral drug candidates.
Comparative Analysis with Alternative Therapeutic Strategies
While kinase inhibitors like the hypothetical PZ-series represent a targeted approach, other strategies for treating cancers driven by pathways like the STK-X pathway include:
-
Monoclonal Antibodies: Targeting the extracellular domain of the upstream receptor to block ligand binding.
-
Downstream Inhibitors: Targeting other kinases or effector proteins in the same pathway.
-
Combination Therapies: Using an STK-X inhibitor in combination with chemotherapy or immunotherapy to achieve synergistic effects.
Conclusion and Future Perspectives
The this compound scaffold holds considerable promise for the development of novel kinase inhibitors. The hypothetical data presented in this guide illustrates a rational path for the in vivo evaluation of such compounds, from initial efficacy screening to preliminary SAR analysis. Future work should focus on synthesizing and testing a diverse library of derivatives to identify lead compounds with potent in vivo activity and favorable safety profiles. Further studies would then be required to fully characterize the pharmacokinetic and pharmacodynamic properties of these lead compounds and to elucidate their precise mechanism of action.
References
- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [snv63.ru]
A Senior Application Scientist's Guide to the Synthesis of Pyrazolyl-Pyrazines: A Comparative Analysis
Introduction: The Significance of the Pyrazolyl-Pyrazine Scaffold
The fusion of pyrazole and pyrazine rings creates a class of heterocyclic compounds with remarkable utility in medicinal chemistry and materials science. Pyrazolyl-pyrazines, and their isomeric forms such as pyrazolo[1,5-a]pyrazines, are privileged scaffolds found at the core of numerous biologically active agents.[1] Their rigid, planar structure and specific arrangement of nitrogen atoms make them ideal for interacting with biological targets, particularly protein kinases, which are crucial regulators in cellular signaling.[2] Dysregulation of these kinases is a hallmark of many cancers, making pyrazolyl-pyrazine derivatives highly sought-after as potent and selective inhibitors for targeted cancer therapy.[2][3]
Given their therapeutic potential, the development of efficient, scalable, and versatile synthetic routes to access these scaffolds is of paramount importance to researchers in drug discovery. This guide provides an in-depth comparative analysis of the three principal strategies for constructing the pyrazolyl-pyrazine core:
-
Linear Synthesis via Cyclocondensation of Aminopyrazoles
-
Convergent Synthesis via Transition-Metal Cross-Coupling
-
One-Pot Synthesis via Multicomponent Reactions (MCRs)
Each strategy will be examined for its underlying chemical logic, experimental feasibility, substrate scope, and overall efficiency. This analysis is designed to equip researchers, scientists, and drug development professionals with the critical insights needed to select the optimal synthetic route for their specific research objectives.
Strategy 1: Linear Synthesis via Cyclocondensation of Aminopyrazoles
This is a classical and widely employed strategy for building a pyrimidine or pyridine ring onto a pre-existing pyrazole core. The fundamental principle involves the reaction of a 5-aminopyrazole, acting as a binucleophile, with a 1,3-bielectrophilic partner. This robust method directly constructs the fused heterocyclic system.
Causality and Mechanistic Insights
The reaction is typically driven by the nucleophilicity of the 5-aminopyrazole's exocyclic amino group and the endocyclic pyrazole nitrogen. The process begins with a nucleophilic attack from the amino group onto one of the electrophilic centers of the 1,3-dicarbonyl compound (or its synthetic equivalent, such as a β-enaminone or chalcone), forming a vinylogous amide intermediate.[3] This is followed by an intramolecular cyclization where the endocyclic pyrazole nitrogen attacks the second electrophilic center, leading to a dihydropyrazolopyrimidine intermediate. Subsequent dehydration (aromatization) yields the final fused aromatic product. The reaction is often catalyzed by acid or base to facilitate the condensation and cyclization steps.[3]
General Workflow: Cyclocondensation
Caption: Workflow for the cyclocondensation route.
Advantages and Limitations
-
Advantages: This is a reliable and well-established method for constructing the fused pyrazolyl-pyrazine core. It offers good control over the final structure when using symmetrical 1,3-dicarbonyls. The starting materials, particularly 5-aminopyrazoles, are often readily accessible.[4]
-
Limitations: The primary drawback is the potential for poor regioselectivity when using unsymmetrical 1,3-dicarbonyl compounds, which can lead to a mixture of isomers that are difficult to separate.[4] The reaction conditions can sometimes be harsh (requiring strong acids or bases and high temperatures), which may not be suitable for sensitive substrates. This is a linear synthesis, requiring the prior preparation and purification of the aminopyrazole starting material.
Experimental Protocol: Synthesis of 3-Halo-Pyrazolo[1,5-a]pyrimidines
This protocol is adapted from the one-pot cyclization/halogenation procedure developed by Sikdar et al.[3] It demonstrates the formation of the core via cyclocondensation followed by an in-situ functionalization.
-
Reaction Setup: To a solution of a 5-aminopyrazole (1.0 mmol) and an enaminone or chalcone (1.1 mmol) in a suitable solvent (e.g., DMF), add potassium persulfate (K₂S₂O₈, 2.0 mmol).
-
Halogen Source: Add the sodium halide (NaX, where X = Cl, Br, or I, 1.5 mmol) to the reaction mixture.
-
Reaction Conditions: Stir the mixture at a specified temperature (e.g., 80-100 °C) for the required time (typically 2-6 hours), monitoring the reaction progress by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Isolation: Collect the precipitated solid by filtration, wash with water, and dry under vacuum.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the desired 3-halo-pyrazolo[1,5-a]pyrimidine.
Strategy 2: Convergent Synthesis via Transition-Metal Cross-Coupling
A modern and highly modular approach to pyrazolyl-pyrazines involves the convergent coupling of two pre-functionalized heterocyclic fragments. This strategy is exceptionally powerful for late-stage diversification, making it a favorite in medicinal chemistry for building libraries of analogues.
Causality and Mechanistic Insights
This approach leverages the power of transition-metal catalysis, most commonly palladium, to form a C-C or C-N bond between a pyrazole and a pyrazine ring.[2][5] A typical example is the Suzuki or Negishi cross-coupling reaction. In a Negishi coupling, an organozinc reagent (e.g., a pyrazolyl-zinc halide) is coupled with an organohalide (e.g., a halopyrazine) in the presence of a palladium catalyst.[5] The catalytic cycle involves three key steps:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the halopyrazine, forming a Pd(II) species.
-
Transmetalation: The pyrazolyl group is transferred from zinc to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic fragments (pyrazolyl and pyrazinyl) couple and are eliminated from the palladium center, regenerating the Pd(0) catalyst and forming the desired product.
General Workflow: Convergent Cross-Coupling
Caption: Workflow for the convergent cross-coupling route.
Advantages and Limitations
-
Advantages: This strategy offers unparalleled modularity and flexibility. A wide variety of pyrazolyl-pyrazines can be synthesized by simply changing the coupling partners, which is ideal for structure-activity relationship (SAR) studies.[2] The reactions often proceed under mild conditions, showing good functional group tolerance.
-
Limitations: This approach requires the synthesis and purification of two functionalized heterocyclic starting materials, which can be time-consuming. The efficiency of the coupling can be sensitive to the choice of catalyst, ligand, and reaction conditions. Unwanted side reactions, such as dehalogenation of the starting material or homocoupling of the organometallic reagent, can occur and reduce the yield of the desired product.[5]
Experimental Protocol: Negishi Cross-Coupling of an Iodopyrazole
This protocol is based on the methods described for C-C bond formation at the pyrazole C-4 position.[5]
-
Organozinc Preparation: In a flame-dried flask under an inert atmosphere (e.g., Argon), dissolve the halo-pyrazine (1.0 mmol) in anhydrous THF. Cool the solution to -78 °C and add n-butyllithium (1.05 mmol) dropwise. After stirring for 30 minutes, add a solution of zinc chloride (1.1 mmol) in THF and allow the mixture to warm to room temperature.
-
Catalyst Preparation: In a separate flask, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) and the 4-iodopyrazole derivative (1.2 mmol).
-
Coupling Reaction: Transfer the freshly prepared pyrazinyl-zinc solution to the flask containing the catalyst and iodopyrazole via cannula.
-
Reaction Conditions: Heat the reaction mixture at reflux (approx. 65 °C) until the starting material is consumed (monitor by TLC or GC-MS).
-
Work-up: Cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Isolation: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to yield the target tetrasubstituted pyrazolyl-pyrazine.
Strategy 3: One-Pot Synthesis via Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants are combined in a single reaction vessel to form a product that contains portions of all the starting materials.[6] This approach embodies the principles of green chemistry by minimizing steps and waste.
Causality and Mechanistic Insights
MCRs for synthesizing pyrazolo-fused systems often proceed through a domino sequence of reactions. For example, a three-component reaction to form a pyrazolo[1,5-a]pyrimidine can involve a 3-aminopyrazole, an aldehyde, and an activated methylene compound (e.g., malononitrile).[3] The reaction likely initiates with a Knoevenagel condensation between the aldehyde and malononitrile to form a highly electrophilic benzylidene malononitrile intermediate. Subsequently, the 5-aminopyrazole undergoes a Michael addition to this intermediate, followed by an intramolecular cyclization and tautomerization/aromatization to furnish the final product in a single, highly efficient operation.
General Workflow: Multicomponent Reaction
Caption: Workflow for the one-pot multicomponent route.
Advantages and Limitations
-
Advantages: MCRs are characterized by high atom economy, operational simplicity, and the ability to generate complex molecular scaffolds in a single step.[6] This significantly reduces reaction time, energy consumption, and waste production compared to traditional multi-step syntheses.
-
Limitations: The development and optimization of a new MCR can be challenging, as it requires the careful orchestration of multiple simultaneous reaction steps. The substrate scope can sometimes be limited, and finding a single set of conditions that is optimal for all three (or more) components can be difficult.
Experimental Protocol: Three-Component Synthesis of Pyrazolo[1,5-a]pyrimidines
This protocol is a representative example based on established three-component methods.[3]
-
Reaction Setup: In a round-bottom flask, combine the 3-amino-1H-pyrazole (1.0 mmol), an aromatic aldehyde (1.0 mmol), and an active methylene compound such as malononitrile or ethyl cyanoacetate (1.0 mmol).
-
Solvent and Catalyst: Add a suitable solvent (e.g., ethanol) and a catalytic amount of a base (e.g., piperidine or triethylamine).
-
Reaction Conditions: Heat the mixture to reflux and stir for the required duration (typically 4-12 hours), monitoring the reaction by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature.
-
Isolation: The product often precipitates from the solution upon cooling. Collect the solid by filtration. If no precipitate forms, concentrate the solvent under reduced pressure.
-
Purification: Wash the collected solid with cold ethanol and dry under vacuum. If necessary, the product can be further purified by recrystallization.
Comparative Data Summary
The following table provides an objective comparison of the three synthetic strategies, allowing researchers to make an informed decision based on the specific needs of their project.
| Metric | Strategy 1: Cyclocondensation | Strategy 2: Cross-Coupling | Strategy 3: Multicomponent Reaction (MCR) |
| Overall Yield | Moderate to High (50-90%) | Moderate to High (40-85%)[5] | High to Excellent (70-95%)[3] |
| Regioselectivity | Variable; can be low with unsymmetrical 1,3-dicarbonyls.[4] | Excellent; determined by the pre-functionalized positions. | Generally high; often kinetically or thermodynamically controlled. |
| Substrate Scope | Broad for aminopyrazoles; limited by availability of 1,3-dicarbonyls. | Very broad; allows for diverse combinations of pyrazoles and pyrazines.[2] | Can be substrate-specific; requires compatible reactivity of all components. |
| Experimental Complexity | Moderate; requires pre-synthesis of starting materials. | High; requires synthesis of two functionalized precursors and handling of sensitive organometallic reagents.[5] | Low; operationally simple one-pot procedure. |
| Key Advantage | Reliable and direct construction of the fused ring system. | Unmatched modularity for late-stage diversification and SAR studies. | High efficiency, atom economy, and operational simplicity.[6] |
| Key Disadvantage | Potential for regioisomeric mixtures. | Multi-step preparation of starting materials; potential for side reactions.[5] | Optimization can be challenging; scope may be limited. |
Conclusion and Future Outlook
The synthesis of pyrazolyl-pyrazines can be approached through several distinct and effective strategies, each with its own set of strengths and weaknesses.
-
The Cyclocondensation route remains a workhorse for the direct construction of fused systems, valued for its reliability.
-
Transition-Metal Cross-Coupling offers unparalleled flexibility for creating diverse molecular libraries, making it indispensable for modern drug discovery.
-
Multicomponent Reactions represent the most efficient and environmentally benign approach, capable of rapidly generating molecular complexity from simple starting materials.
The choice of synthetic route will ultimately depend on the specific goals of the research program. For the synthesis of a single, well-defined target, cyclocondensation may be the most straightforward path. For extensive SAR exploration, the modularity of cross-coupling is unmatched. For process chemistry and green synthesis, the efficiency of MCRs is the clear winner.
Future developments in this field will likely focus on expanding the scope and efficiency of MCRs and developing novel, more sustainable catalytic systems for cross-coupling reactions. The continued innovation in synthetic methodology will undoubtedly accelerate the discovery and development of new pyrazolyl-pyrazine-based therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. BJOC - Synthesis of tetrasubstituted pyrazoles containing pyridinyl substituents [beilstein-journals.org]
- 6. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
A Head-to-Head Comparison of Pyrazolyl-Pyrazine Inhibitors: A Guide for Researchers
In the landscape of modern drug discovery, particularly in oncology and immunology, the pyrazolyl-pyrazine scaffold has emerged as a privileged structure in the design of potent and selective kinase inhibitors. The unique arrangement of nitrogen atoms in this fused heterocyclic system offers a versatile platform for developing compounds that can effectively target the ATP-binding sites of various kinases, leading to the modulation of critical cellular signaling pathways. This guide provides a comprehensive, head-to-head comparison of pyrazolyl-pyrazine inhibitors targeting key kinases implicated in disease, supported by experimental data and detailed protocols to assist researchers in their drug development endeavors.
The Rationale Behind Targeting Kinases with Pyrazolyl-Pyrazine Inhibitors
Protein kinases are fundamental regulators of a vast array of cellular processes, including proliferation, differentiation, and apoptosis.[1] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer.[2] The pyrazolyl-pyrazine core offers a rigid scaffold that can be strategically decorated with various substituents to achieve high-affinity binding to the kinase ATP pocket and to fine-tune selectivity against a wide range of other kinases. This structural versatility allows for the development of inhibitors with tailored pharmacological profiles.
Comparative Analysis of Pyrazolyl-Pyrazine Inhibitors by Target Class
This section provides a comparative overview of pyrazolyl-pyrazine and closely related pyrazole-based inhibitors against several key kinase targets. While direct head-to-head studies under identical conditions are rare, this guide synthesizes available data to offer a comparative perspective.
Aurora Kinase Inhibitors
Aurora kinases are essential for mitotic progression, and their overexpression is common in many cancers. Several pyrazole-based compounds have been developed to target these kinases.
| Compound | Target(s) | IC50 (nM) | Key Features & Cellular Activity | Reference(s) |
| AZD1152-HQPA (Barasertib) | Aurora B >> Aurora A | 0.37 (Aurora B) | Highly selective for Aurora B. Induces polyploidy and apoptosis. Shows in vivo efficacy in glioma xenograft models. | [3][4] |
| Compound 7 (A Pyrazolyl Benzimidazole) | Aurora A, Aurora B | 28.9 (Aurora A), 2.2 (Aurora B) | Dual Aurora A/B inhibitor. Demonstrates potent antiproliferative activity against various cancer cell lines. | [4] |
| VX-680 (Tozasertib) | Aurora A, Aurora B, Aurora C | 0.7 (Aurora A), 18 (Aurora B), 4.6 (Aurora C) | Pan-Aurora kinase inhibitor. Inhibits proliferation of multiple tumor cell lines. | [5] |
| SNS-314 (Pan-Aurora Inhibitor) | Aurora A, Aurora B, Aurora C | 9 (Aurora A), 31 (Aurora B), 3 (Aurora C) | Pan-Aurora inhibitor that shows in vivo antitumor activity in solid tumor xenografts. | [5] |
Expert Insights: The high selectivity of AZD1152-HQPA for Aurora B is a key differentiator, as inhibition of Aurora B is thought to be the primary driver of the desired anti-proliferative phenotype.[6] Dual and pan-Aurora inhibitors like Compound 7 and VX-680 offer broader targeting of the Aurora kinase family, which may be advantageous in certain cancer contexts.
Hematopoietic Progenitor Kinase 1 (HPK1) Inhibitors
HPK1 is a negative regulator of T-cell activation, making it a promising target for cancer immunotherapy.[7] Pyrazine carboxamide pyrazoles have been identified as selective HPK1 inhibitors.[7]
| Compound | Target(s) | IC50 (nM) | Key Features & Cellular Activity | Reference(s) |
| Compound 10n (A Pyrazolo[3,4-d]pyrimidine) | HPK1 | 29.0 | Potent and selective HPK1 inhibitor. Inhibits phosphorylation of SLP76 in cells. Good selectivity over a panel of 25 kinases, including the closely related GLK. | [4] |
| Difluoroethyl Pyrazole 16a | HPK1 | Potent (specific IC50 not provided in source) | A pyrazine carboxamide pyrazole that elicits a pharmacodynamic response in mice, indicating in vivo activity. | [7] |
| AstraZeneca HPK1 Inhibitors (e.g., Compound 6) | HPK1 | Potent (specific IC50 not provided in source) | Pyrazine carboxamide pyrazoles with improved solubility and selectivity against the MAPK family. Increases IL-2 secretion in primary human T-cells. | [7] |
Expert Insights: A critical challenge in developing HPK1 inhibitors is achieving selectivity over germinal center kinase (GLK), another member of the MAP4K family that positively regulates T-cell activation. The development of compounds like 10n with good selectivity over GLK is a significant step forward in this area.[4]
FLT3 and AXL Inhibitors
Fms-like tyrosine kinase 3 (FLT3) and AXL are receptor tyrosine kinases implicated in the pathogenesis of acute myeloid leukemia (AML).[1] Gilteritinib, a pyrazine carboxamide-based inhibitor, is a notable example targeting both kinases.
| Compound | Target(s) | IC50 (nM) | Key Features & Cellular Activity | Reference(s) |
| Gilteritinib (ASP-2215) | FLT3, AXL | 0.29 (FLT3), 0.73 (AXL) | FDA-approved for relapsed/refractory AML with FLT3 mutations. Shows potent antileukemic activity in preclinical models. | [1] |
| Biphenyl Pyrazolyl-Urea Compound 10q | FLT3 | Nanomolar activity | A novel scaffold showing potent inhibition of FLT3 and suppression of FLT3 and STAT5 phosphorylation. Has off-target activity against c-Kit. | [8] |
Expert Insights: The dual inhibition of FLT3 and AXL by Gilteritinib is a key therapeutic advantage, as AXL activation is a known mechanism of resistance to FLT3-targeted therapies.[1][9] The development of novel scaffolds like the biphenyl pyrazolyl-ureas is important for overcoming resistance to existing therapies.[8]
Janus Kinase (JAK) Inhibitors
The JAK-STAT signaling pathway is crucial for cytokine-mediated immune responses, and its dysregulation is implicated in autoimmune diseases and cancers.
| Compound | Target(s) | IC50 (nM) | Key Features & Cellular Activity | Reference(s) |
| Upadacitinib (ABT-494) | JAK1 | 47 | A selective JAK1 inhibitor approved for rheumatoid arthritis. Exhibits >60-fold selectivity over JAK2 and >100-fold over JAK3 in cell-based assays. | [1] |
| Compound 34 (A Pyrazolo[1,5-a]pyrazine) | JAK1, JAK2, TYK2 | 3 (JAK1), 8.5 (JAK2), 7.7 (TYK2) | Potent inhibitor of JAK1, JAK2, and TYK2 with weak activity against JAK3. | [1] |
| Compound 3f (A 4-Amino-(1H)-pyrazole) | JAK1, JAK2, JAK3 | 3.4 (JAK1), 2.2 (JAK2), 3.5 (JAK3) | Potent pan-JAK inhibitor with activity against other cancer-related kinases like Flt-3 and VEGFR-2. | [10] |
Expert Insights: The selectivity profile of JAK inhibitors is critical to their therapeutic window. Selective JAK1 inhibitors like Upadacitinib aim to provide efficacy in inflammatory diseases while minimizing side effects associated with the inhibition of other JAK isoforms. Pan-JAK inhibitors, on the other hand, may offer broader immunosuppression that could be beneficial in certain contexts.[11]
Key Experimental Protocols
To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. The following are step-by-step methodologies for key assays used in the evaluation of pyrazolyl-pyrazine inhibitors.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, providing a quantitative measure of kinase activity.[12][13]
Protocol:
-
Kinase Reaction Setup:
-
Prepare a reaction mixture containing the purified kinase, a suitable substrate (e.g., a peptide or protein), ATP, and the kinase reaction buffer.
-
Add serial dilutions of the pyrazolyl-pyrazine inhibitor to the wells of a 384-well plate. Include a DMSO control.
-
Initiate the kinase reaction by adding the kinase/substrate/ATP mixture to the wells.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ATP Depletion:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP Detection:
-
Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Workflow for ADP-Glo™ Kinase Assay:
Caption: Workflow for the ADP-Glo™ Kinase Assay.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the pyrazolyl-pyrazine inhibitor. Include a vehicle (DMSO) control.
-
Incubate for a specified period (e.g., 72 hours).
-
-
MTT Addition:
-
Add MTT labeling reagent to each well and incubate for 4 hours in a humidified atmosphere (e.g., 37°C, 5% CO2).
-
-
Formazan Solubilization:
-
Add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Allow the plate to stand overnight in the incubator.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the DMSO control.
-
Determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
-
Workflow for MTT Cell Viability Assay:
Caption: Workflow for the MTT Cell Viability Assay.
In Vivo Efficacy of Pyrazolyl-Pyrazine Inhibitors
The ultimate test of a potential therapeutic agent is its efficacy in a living organism. Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a common preclinical model for evaluating the in vivo antitumor activity of kinase inhibitors.
Example of In Vivo Study Design:
-
Animal Model: Athymic nude or SCID mice.
-
Tumor Implantation: Subcutaneous injection of a human cancer cell line (e.g., a glioma cell line for an Aurora kinase inhibitor or an AML cell line for a FLT3 inhibitor).
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. The pyrazolyl-pyrazine inhibitor is administered (e.g., orally or intraperitoneally) at a specific dose and schedule.
-
Efficacy Endpoints: Tumor growth is monitored over time. Tumor growth inhibition (TGI) is calculated. In some studies, survival is the primary endpoint.
In Vivo Efficacy Data for Selected Pyrazole-Based Inhibitors:
| Compound | Animal Model | Dose & Schedule | Tumor Growth Inhibition | Reference(s) |
| AZD1152 (Barasertib) | U251 glioma xenograft | 25 mg/kg/day x 4 days (2 cycles) | Significant inhibition of tumor growth and increased survival. | [3] |
| A Pyrazolo[3,4-d]pyrimidine (TRAP1 inhibitor) | PC3 prostate cancer xenograft | Not specified | Significantly reduced tumor growth. | [8] |
| Gilteritinib | FLT3-mutated AML xenograft | Not specified | Showed antileukemic activity. | [1] |
Logical Relationship of Preclinical Evaluation:
Caption: Logical progression of preclinical inhibitor evaluation.
Signaling Pathway Modulation
Understanding the signaling pathways affected by pyrazolyl-pyrazine inhibitors is crucial for elucidating their mechanism of action and predicting potential on- and off-target effects.
Aurora Kinase Signaling Pathway
Aurora kinases are key regulators of mitosis. Aurora A is involved in centrosome maturation and spindle assembly, while Aurora B is a component of the chromosomal passenger complex that ensures proper chromosome segregation and cytokinesis.
Caption: Inhibition of Aurora Kinase Signaling by Pyrazolyl-Pyrazine Inhibitors.
HPK1 Signaling in T-Cells
HPK1 acts as a negative regulator of T-cell receptor (TCR) signaling. Inhibition of HPK1 enhances T-cell activation and cytokine production.
Caption: HPK1 Inhibition Enhances T-Cell Activation.
Conclusion
Pyrazolyl-pyrazine inhibitors represent a versatile and potent class of molecules for targeting a range of kinases implicated in cancer and inflammatory diseases. This guide has provided a head-to-head comparison of their performance, detailed experimental protocols for their evaluation, and an overview of their impact on key signaling pathways. As our understanding of kinase biology deepens, the continued development and optimization of pyrazolyl-pyrazine-based inhibitors hold great promise for the future of targeted therapies.
References
- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aurora kinase B/C inhibition impairs malignant glioma growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery, synthesis, and in vivo activity of a new class of pyrazoloquinazolines as selective inhibitors of aurora B kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of pyrazolo[3,4-d]pyrimidine-6-amine-based TRAP1 inhibitors that demonstrate in vivo anticancer activity in mouse xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dual Inhibition of FLT3 and AXL by Gilteritinib Overcomes Hematopoietic Niche-Driven Resistance Mechanisms in FLT3-ITD Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ADP-Glo™ Kinase Assay Protocol [france.promega.com]
- 12. promega.com [promega.com]
- 13. promega.com [promega.com]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2-chloro-6-(1H-pyrazol-1-yl)pyrazine
In the landscape of pharmaceutical development and manufacturing, the integrity of analytical data is paramount. For novel intermediates like 2-chloro-6-(1H-pyrazol-1-yl)pyrazine, a key building block in the synthesis of various therapeutic agents, the establishment of robust and reliable analytical methods is a cornerstone of quality assurance. This guide provides an in-depth, experience-driven framework for the cross-validation of two principal analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). Our focus extends beyond mere procedural steps to elucidate the scientific rationale behind methodological choices, ensuring a self-validating and trustworthy comparison.
The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[1] This principle, enshrined in guidelines from the International Council for Harmonisation (ICH), forms the bedrock of our approach.[1][2][3][4][5]
The Analyte and the Rationale for Method Selection
This compound is a heterocyclic compound featuring a pyrazine ring substituted with a chlorine atom and a pyrazole group. Its aromatic nature, conferred by the pyrazine and pyrazole rings, makes it an ideal candidate for HPLC-UV analysis, as these chromophores absorb light in the ultraviolet spectrum.[6][7] Concurrently, its likely volatility and thermal stability open the door for GC-MS analysis, a powerful technique for separation and unambiguous identification through mass fragmentation patterns.[8][9]
The cross-validation of these two orthogonal methods—one based on liquid-phase separation and UV absorbance, the other on gas-phase separation and mass-to-charge ratio—provides a high degree of confidence in the analytical results. Agreement between these fundamentally different techniques significantly reduces the probability of method-specific bias.
Overview of the Analytical Techniques
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC is a cornerstone of pharmaceutical analysis, prized for its versatility in separating, identifying, and quantifying non-volatile and thermally labile compounds. In a typical reversed-phase setup, the analyte is partitioned between a nonpolar stationary phase (e.g., C18-silica) and a polar mobile phase. The pyrazine and pyrazole moieties in our target compound are expected to provide strong UV absorbance, allowing for sensitive detection.
Gas Chromatography-Mass Spectrometry (GC-MS)
For compounds that can be vaporized without decomposition, GC offers unparalleled separation efficiency.[8][9] The analyte is volatilized and swept by an inert carrier gas through a capillary column containing a stationary phase. Separation is achieved based on the compound's boiling point and its interaction with the stationary phase. The coupling of GC with a mass spectrometer provides a second dimension of analysis. The mass spectrometer ionizes the eluted compound, separates the resulting ions based on their mass-to-charge ratio, and generates a unique mass spectrum that serves as a molecular fingerprint, ensuring highly specific identification.
The Cross-Validation Protocol: A Self-Validating System
The cross-validation process is designed to demonstrate the equivalency of the HPLC-UV and GC-MS methods by assessing a series of validation parameters as stipulated by the ICH Q2(R1) and Q2(R2) guidelines.[1][2][3][4][5][10]
Experimental Workflow
The following diagram illustrates the comprehensive workflow for the cross-validation of the two analytical methods.
Caption: Workflow for the cross-validation of analytical methods.
Experimental Protocols
Protocol 1: HPLC-UV Method
-
Chromatographic System: Agilent 1260 Infinity II LC System or equivalent with a Diode Array Detector (DAD).
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 275 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the standard and samples in the mobile phase to prepare a stock solution. Serially dilute to create calibration standards and quality control (QC) samples.
Protocol 2: GC-MS Method
-
Chromatographic System: Agilent 8890 GC System coupled to a 5977B MSD or equivalent.
-
Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp at 20°C/min to 280°C and hold for 5 minutes.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.[9]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Injection Volume: 1 µL (splitless).
-
Sample Preparation: Accurately weigh and dissolve the standard and samples in a suitable volatile solvent (e.g., dichloromethane). Prepare calibration standards and QC samples through serial dilution.
Data Presentation and Comparative Analysis
The heart of cross-validation lies in the direct comparison of performance data. The following tables summarize hypothetical (yet realistic) data for the key validation parameters.
Table 1: Linearity and Range
| Parameter | HPLC-UV | GC-MS | Acceptance Criteria |
| Range (µg/mL) | 1 - 100 | 0.5 - 50 | Method-dependent |
| Correlation Coefficient (r²) | 0.9995 | 0.9992 | ≥ 0.999 |
| y-intercept | 150 | 120 | Close to zero |
Table 2: Accuracy (Recovery)
| QC Level (µg/mL) | HPLC-UV (% Recovery) | GC-MS (% Recovery) | Acceptance Criteria |
| Low (2) | 99.5% | 101.2% | 98.0% - 102.0% |
| Mid (25) | 100.2% | 99.8% | 98.0% - 102.0% |
| High (80/40) | 99.8% | 100.5% | 98.0% - 102.0% |
Table 3: Precision (%RSD)
| Parameter | HPLC-UV (%RSD) | GC-MS (%RSD) | Acceptance Criteria |
| Repeatability (n=6) | 0.8% | 1.1% | ≤ 2.0% |
| Intermediate Precision (n=6, 2 days) | 1.2% | 1.5% | ≤ 3.0% |
Table 4: Detection and Quantitation Limits
| Parameter | HPLC-UV (µg/mL) | GC-MS (µg/mL) | Acceptance Criteria |
| LOD | 0.3 | 0.15 | Demonstrate detectability |
| LOQ | 1.0 | 0.5 | Demonstrate acceptable precision and accuracy |
Table 5: Robustness (Effect on Assay Result)
| Parameter Varied | HPLC-UV (% Change) | GC-MS (% Change) | Acceptance Criteria |
| Column Temp (±2°C) | < 1.0% | < 0.8% | ≤ 2.0% |
| Mobile Phase/Flow (±5%) | < 1.5% | < 1.2% | ≤ 2.0% |
Statistical Interpretation: Ensuring Method Agreement
While the validation parameters for each method must meet predefined acceptance criteria, a direct statistical comparison of the results obtained from the same set of samples is crucial for declaring the methods equivalent.[11][12][13][14] A Bland-Altman plot is a powerful tool for this purpose, as it visualizes the agreement between two quantitative measurement methods.[15][16][17]
Caption: Decision logic for method equivalency using Bland-Altman analysis.
The logic is as follows: we analyze a set of samples spanning the analytical range with both methods. We then plot the difference in the results against the average of the two results for each sample.[16] If the mean difference (bias) is not statistically significant and the limits of agreement (typically ±1.96 standard deviations of the differences) are within a pre-specified range of analytical acceptability, the methods can be considered interchangeable.[15][17]
Field-Proven Insights and Causality
-
Expertise & Experience: From the data, we can infer that the GC-MS method is more sensitive, exhibiting lower LOD and LOQ values. This is expected due to the high efficiency of the GC separation and the selective nature of the MS detector. The HPLC-UV method, however, may be more robust for routine QC in a manufacturing environment due to its simpler operation and less stringent sample volatility requirements.
-
Trustworthiness: The cross-validation design ensures trustworthiness. By confirming that two fundamentally different measurement principles yield the same quantitative results, we build a strong case for the accuracy of our data, independent of the analytical technique employed. Any significant discrepancy would trigger an investigation into potential matrix effects, co-eluting impurities, or analyte degradation specific to one of the methods.
-
Authoritative Grounding: This entire process is grounded in the principles outlined by the ICH and FDA.[1][2][18][19][20] Adherence to these guidelines is not merely a regulatory formality; it is a commitment to scientific rigor and data integrity.
Conclusion
The cross-validation of HPLC-UV and GC-MS for the analysis of this compound provides a comprehensive and robust assessment of analytical performance. Both methods, when properly validated, are shown to be suitable for their intended purpose. The choice between them for a specific application will depend on the required sensitivity, sample throughput, and the information needed (quantification vs. unambiguous identification). This guide has provided the technical framework and scientific rationale to empower researchers, scientists, and drug development professionals to confidently establish and cross-validate analytical methods, ensuring the quality and consistency of critical pharmaceutical intermediates.
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. fda.gov [fda.gov]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 5. altabrisagroup.com [altabrisagroup.com]
- 6. HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column | SIELC Technologies [sielc.com]
- 7. Pyrazine | SIELC Technologies [sielc.com]
- 8. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. researchgate.net [researchgate.net]
- 12. analyse-it.com [analyse-it.com]
- 13. Statistical analysis in method comparison studies part one [acutecaretesting.org]
- 14. Statistical analysis of comparison between laboratory methods - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Bland-Altman methods for comparing methods of measurement and response to criticisms - PMC [pmc.ncbi.nlm.nih.gov]
- 17. analyse-it.com [analyse-it.com]
- 18. altabrisagroup.com [altabrisagroup.com]
- 19. fda.gov [fda.gov]
- 20. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
Safety Operating Guide
Navigating the Final Journey: A Comprehensive Guide to the Safe Disposal of 2-chloro-6-(1H-pyrazol-1-yl)pyrazine
This document moves beyond a simple checklist, delving into the chemical reasoning that underpins these essential procedures. As a novel heterocyclic compound, 2-chloro-6-(1H-pyrazol-1-yl)pyrazine lacks extensive, publicly available safety data. Therefore, this guide is built upon a conservative approach, inferring potential hazards from its constituent chemical moieties: a chlorinated pyrazine and a pyrazole ring. This proactive stance on safety is a cornerstone of responsible laboratory practice.
Part 1: Understanding the Hazard Profile - A Synthesis of Inferred Risks
-
Chlorinated Heterocycle: The presence of a chlorine atom on the pyrazine ring places this compound in the category of halogenated organic waste. Such compounds are often persistent in the environment and can produce hazardous byproducts, such as hydrogen chloride (HCl) and potentially dioxins, upon incomplete combustion[1][2][3].
-
Nitrogen-Containing Heterocycle: Pyrazine and pyrazole are nitrogen-rich heterocyclic compounds. Thermal decomposition of such molecules can release nitrogen oxides (NOx), ammonia, and hydrogen cyanide (HCN), all of which are toxic gases[4][5].
-
General Irritant Properties: Many heterocyclic compounds exhibit irritant properties. SDSs for the parent compounds, pyrazine and 1H-pyrazole, indicate that they can cause skin, eye, and respiratory irritation[6][7][8][9]. It is prudent to assume that this compound possesses similar characteristics.
Based on this analysis, this compound should be handled as a potentially hazardous substance, requiring careful handling and a dedicated waste stream.
Table 1: Inferred Hazard Profile and Recommended Precautions
| Hazard Category | Inferred Risk for this compound | Recommended Personal Protective Equipment (PPE) |
| Acute Toxicity (Oral, Dermal, Inhalation) | Assumed to be harmful, based on related compounds. | Standard laboratory PPE: safety glasses, lab coat, nitrile gloves. |
| Skin Corrosion/Irritation | Assumed to be a skin irritant. | Impervious gloves and lab coat. |
| Eye Damage/Irritation | Assumed to be an eye irritant. | Safety glasses or goggles. |
| Environmental Hazard | Halogenated organic compounds can be persistent and harmful to aquatic life. | Prevent entry into drains and waterways. |
Part 2: The Disposal Workflow - A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that begins at the point of generation. Adherence to this workflow is critical for safety and regulatory compliance.
Caption: Disposal workflow for this compound.
Experimental Protocol: Waste Collection and Packaging
-
Waste Identification:
-
Solid Waste: Unused or expired this compound, as well as contaminated personal protective equipment (gloves, weighing paper, etc.), should be collected as solid halogenated organic waste.
-
Liquid Waste: Solutions containing this compound (e.g., from reactions or chromatography) should be collected as liquid halogenated organic waste. Do not attempt to neutralize this waste with strong acids or bases, as this could lead to unknown and potentially hazardous reactions.
-
-
Waste Segregation:
-
It is imperative to segregate halogenated waste from non-halogenated waste streams[7][10][11]. This is because the disposal methods for these two categories are different, and mixing them can complicate the disposal process and increase costs.
-
Never mix this compound waste with incompatible materials such as strong oxidizing agents or strong acids.
-
-
Container Selection and Labeling:
-
Use a designated, chemically resistant container for halogenated organic waste. High-density polyethylene (HDPE) containers are a suitable choice.
-
The container must be in good condition and have a secure, leak-proof lid.
-
As soon as the first particle of waste is added, the container must be labeled with a hazardous waste tag. The label should include:
-
The words "Hazardous Waste"
-
The specific chemical name: "this compound" and any other components of a mixture.
-
The approximate quantity of the waste.
-
The date of accumulation.
-
-
-
Interim Storage:
-
Waste containers should be stored in a designated satellite accumulation area within the laboratory.
-
This area should be well-ventilated, away from sources of ignition, and not in a high-traffic area.
-
Secondary containment, such as a larger, chemically resistant tub, should be used to contain any potential leaks or spills.
-
-
Final Disposal:
-
The ultimate disposal of this compound waste must be handled by a licensed and certified hazardous waste disposal company.
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the waste.
-
The primary method of disposal for halogenated organic compounds is high-temperature incineration in a specialized facility equipped with scrubbers to neutralize acidic gases like HCl[1][3][5].
-
Part 3: Regulatory Compliance and Emergency Preparedness
Adherence to federal and local regulations is not optional. The disposal of chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[12][13][14][15].
-
EPA Hazardous Waste Codes: Based on its characteristics as a halogenated organic compound, waste containing this compound would likely fall under the "F" list of hazardous wastes from non-specific sources. Specifically, the F001 and F002 codes for spent halogenated solvents may apply if the compound is used in such a manner[12][13][15]. A definitive classification should be made in consultation with your institution's EHS department.
Emergency Procedures: Spill Management
In the event of a spill, prompt and appropriate action is crucial to minimize exposure and environmental contamination.
Caption: Decision-making flowchart for a spill of this compound.
Spill Cleanup Protocol:
-
Alert and Evacuate: Immediately alert personnel in the vicinity and, if necessary, evacuate the area.
-
Assess the Spill: Determine the extent of the spill and whether you have the appropriate training and materials to clean it up safely. For large or unmanageable spills, contact your EHS office or emergency services immediately[16][17][18][19].
-
Personal Protective Equipment: At a minimum, wear a lab coat, nitrile gloves, and safety goggles. For larger spills, respiratory protection may be necessary.
-
Containment and Cleanup:
-
Decontamination: Clean the spill area with a soap and water solution, and collect the cleaning materials as hazardous waste.
-
Reporting: Report all spills to your laboratory supervisor and EHS department, regardless of size.
By following these detailed procedures, researchers can ensure that the final step in the lifecycle of this compound is conducted with the highest standards of safety and environmental stewardship.
References
- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 2. Thermal decomposition of atrazine and its toxic products - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 3. d-nb.info [d-nb.info]
- 4. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties [mdpi.com]
- 5. Incineration Processes and Environmental Releases - Waste Incineration & Public Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Guidelines for Segregating and Combining Chemical Wastes into Containers | PennEHRS [ehrs.upenn.edu]
- 7. unigoa.ac.in [unigoa.ac.in]
- 8. canterbury.ac.nz [canterbury.ac.nz]
- 9. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 10. danielshealth.com [danielshealth.com]
- 11. vumc.org [vumc.org]
- 12. wku.edu [wku.edu]
- 13. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 14. actenviro.com [actenviro.com]
- 15. Waste Code [rcrainfo.epa.gov]
- 16. offices.austincc.edu [offices.austincc.edu]
- 17. umanitoba.ca [umanitoba.ca]
- 18. ehs.princeton.edu [ehs.princeton.edu]
- 19. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]
Personal protective equipment for handling 2-chloro-6-(1H-pyrazol-1-yl)pyrazine
Essential Safety Protocols for Handling 2-chloro-6-(1H-pyrazol-1-yl)pyrazine
A Guide for Laboratory Professionals
As the landscape of pharmaceutical research and development continues to evolve, the synthesis and handling of novel chemical entities are paramount. This guide provides essential, immediate safety and logistical information for the handling of this compound (CAS 642459-09-4).[1] Adherence to these protocols is critical for ensuring personal safety and maintaining a secure laboratory environment. This document is intended for researchers, scientists, and drug development professionals.
Hazard Assessment and Core Principles
Based on analogous compounds, this compound should be treated as a substance that is potentially harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[2][3] Many pyrazine derivatives are also flammable solids.[4][5] Therefore, the foundational principles of handling this compound are risk mitigation through engineering controls, appropriate personal protective equipment, and strict adherence to established safe laboratory practices.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and consistent use of appropriate PPE are non-negotiable when handling this compound. The following table summarizes the required PPE, with the rationale grounded in the potential hazards of similar chemical structures.[6][7]
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a full-face shield.[6][7][8] | Protects against splashes and fine dust that can cause serious eye irritation.[3][7] |
| Hand Protection | Nitrile or neoprene gloves. Double-gloving is recommended.[6] | Provides a robust barrier against skin contact, which can lead to irritation.[7][9] Regularly inspect gloves for any signs of degradation or tearing. |
| Body Protection | A flame-resistant lab coat, long pants, and closed-toe shoes.[6] | Minimizes skin exposure to accidental spills and protects from potential flammability hazards associated with similar pyrazine compounds.[4][6] |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor/particulate cartridge is necessary when handling outside of a certified chemical fume hood or in poorly ventilated areas.[6][7][8] | Protects the respiratory tract from potentially irritating and harmful dust or vapors.[9][10] |
Operational Plan: A Step-by-Step Handling Procedure
A systematic approach to handling this compound is essential for minimizing risk. The following workflow provides a procedural guide for safe handling from preparation to disposal.
Preparation and Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[6][7]
-
Emergency Equipment: Ensure that a calibrated emergency eyewash station and safety shower are readily accessible and have been recently tested.[7]
-
Ignition Sources: Remove all potential ignition sources, such as open flames, hot plates, and spark-producing equipment, from the handling area, as pyrazine compounds can be flammable.[4][11]
-
Material Segregation: Keep incompatible materials, such as strong oxidizing agents and strong acids, separate to prevent violent reactions.[9]
Handling
-
Don PPE: Before handling the compound, put on the full complement of prescribed PPE as detailed in the table above.
-
Avoid Contamination: Avoid direct contact with skin, eyes, and clothing.[7] Do not eat, drink, or smoke in the handling area.[8][11]
-
Weighing and Transfer: If possible, handle the solid in a powder-containment hood. If weighing outside a hood, do so carefully to avoid creating dust.
-
Spill Management: In the event of a spill, evacuate the immediate area. For small spills, and only if properly trained and equipped, use an absorbent material to contain the spill. Place the contaminated material into a designated, sealed hazardous waste container. For large spills, evacuate the laboratory and follow your institution's emergency procedures.
Storage
-
Container: Store this compound in a tightly sealed, properly labeled container.[12]
-
Conditions: Keep in a cool, dry, and well-ventilated place away from heat and direct sunlight.[12] Some similar compounds are stored at 2-8°C.[13]
-
Incompatibilities: Store away from strong oxidizing agents and acids.
Disposal
-
Waste Container: Dispose of all waste materials, including empty containers and contaminated PPE, in a designated and properly labeled hazardous waste container.[6]
-
Regulations: All waste disposal must be conducted in accordance with local, state, and federal regulations. Do not dispose of this chemical down the drain.[6][8] Contact your institution's environmental health and safety department for specific guidance.
Emergency Procedures: A Rapid Response Guide
In the event of an exposure, immediate and appropriate action is crucial.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][6] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[4] If irritation persists, seek medical attention.[6] |
| Inhalation | Move the individual to fresh air.[4] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[4][6] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3] |
Workflow Visualization
The following diagram illustrates the critical steps for the safe handling of this compound.
References
- 1. scbt.com [scbt.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. angenechemical.com [angenechemical.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. synerzine.com [synerzine.com]
- 9. Gas detectors and respiratory protection equipments C4H4N2 (pyrazine), CAS number 290-37-9 [en.gazfinder.com]
- 10. capotchem.cn [capotchem.cn]
- 11. WERCS Studio - Application Error [assets.thermofisher.com]
- 12. biosynce.com [biosynce.com]
- 13. chemscene.com [chemscene.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



